molecular formula C6H7IN2O2 B1439663 3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid CAS No. 6715-91-9

3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B1439663
CAS No.: 6715-91-9
M. Wt: 266.04 g/mol
InChI Key: MIJGHVPPRUSELK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid is a useful research compound. Its molecular formula is C6H7IN2O2 and its molecular weight is 266.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(4-iodopyrazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2O2/c7-5-3-8-9(4-5)2-1-6(10)11/h3-4H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJGHVPPRUSELK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis of 3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-(4-Iodo-1H-pyrazol-1-yl)propanoic Acid

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active molecules.[1][2][3] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anti-tumor, and anti-infective properties.[3][4][5] The title compound, this compound, is a highly valuable bifunctional building block. The 4-iodo substitution provides a reactive handle for further molecular elaboration through cross-coupling reactions, while the N-substituted propanoic acid moiety allows for amide bond formation or serves as a key pharmacophoric element.[6]

This guide provides a comprehensive overview of a robust and efficient synthetic pathway to this compound. We will delve into the mechanistic underpinnings of each synthetic step, justify the selection of reagents and conditions, and provide detailed, field-proven experimental protocols suitable for researchers and drug development professionals. The synthesis is logically divided into two primary stages: the selective iodination of the pyrazole core and the subsequent attachment of the propanoic acid side chain via an aza-Michael addition.

Overall Synthetic Workflow

The proposed synthesis follows a two-step sequence starting from commercially available pyrazole. The first step establishes the key 4-iodo-1H-pyrazole intermediate, which is then directly converted to the target molecule in the second step.

G Pyrazole Pyrazole Iodination Step 1: C4-Iodination Pyrazole->Iodination Iodopyrazole 4-Iodo-1H-pyrazole Iodination->Iodopyrazole Michael_Addition Step 2: Aza-Michael Addition Iodopyrazole->Michael_Addition Target This compound Michael_Addition->Target Acrylic_Acid Acrylic Acid Acrylic_Acid->Michael_Addition

Caption: High-level overview of the two-step synthetic pathway.

Part 1: Synthesis of the 4-Iodo-1H-pyrazole Intermediate

The initial stage of the synthesis focuses on the regioselective iodination of the pyrazole ring. The pyrazole heterocycle is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The C4 position is the most electron-rich and sterically accessible carbon, leading to preferential substitution at this site.

Mechanistic Considerations & Reagent Selection

Several methods exist for the iodination of pyrazoles, each with distinct advantages. The choice of iodinating agent is critical and depends on the reactivity of the pyrazole substrate and desired reaction conditions.[7]

  • Iodine (I₂) with an Oxidant: Molecular iodine itself is a relatively weak electrophile. Its reactivity is significantly enhanced by the presence of an oxidizing agent, such as hydrogen peroxide (H₂O₂) or ceric ammonium nitrate (CAN).[7][8] The oxidant converts iodide (I⁻) formed during the reaction back to the active electrophilic species or generates a more potent iodinating agent in situ (e.g., H₂OI⁺). The I₂/H₂O₂ system in water is considered an environmentally friendly ("green") and efficient protocol.[7]

  • N-Iodosuccinimide (NIS): NIS is a mild and highly effective source of electrophilic iodine. It is particularly useful for less reactive or acid-sensitive pyrazole derivatives. For electron-deficient pyrazoles, an acid catalyst such as trifluoroacetic acid (TFA) is often employed to increase the electrophilicity of the iodine.[7]

  • Electrochemical Iodination: This method offers a green alternative by avoiding chemical oxidants, generating the electrophilic iodine species at an anode.[9]

Comparative Analysis of Iodination Methods
MethodReagentsTypical ConditionsAdvantagesDisadvantages
Iodine/Oxidant I₂, H₂O₂ (or CAN)Water or Acetonitrile, Room TempCost-effective, "Green" (with H₂O₂), Good yieldsMay require careful control of stoichiometry to avoid over-iodination[7]
NIS N-Iodosuccinimide (NIS)Acetic Acid/TFA or DCMMild, High yields, Good for less reactive substratesMore expensive than I₂, Requires acid for deactivated rings
Electrochemical KI, NaHCO₃H₂O-CHCl₃, Galvanostatic electrolysisAvoids hazardous chemical oxidantsRequires specialized equipment, Yields can be variable[9]

For this guide, we will detail the protocol using N-Iodosuccinimide (NIS) due to its high efficiency and reliability.

Detailed Experimental Protocol: Synthesis of 4-Iodo-1H-pyrazole via NIS

This protocol is adapted from established procedures for the iodination of pyrazoles using NIS.[7]

Materials:

  • Pyrazole (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a round-bottom flask charged with pyrazole (1.0 eq), add dichloromethane (DCM) to create a solution of approximately 0.5 M.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature remains below 5 °C.

  • Allow the reaction mixture to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume any unreacted iodine.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford 4-Iodo-1H-pyrazole as a white to off-white solid.

Part 2: Synthesis of this compound

With the 4-iodopyrazole intermediate in hand, the next step is the introduction of the propanoic acid side chain at the N1 position. The aza-Michael addition (or conjugate addition) of the pyrazole N-H to an α,β-unsaturated carbonyl compound like acrylic acid is a highly efficient and atom-economical method for this transformation.

Mechanistic Considerations & Reaction Design

The aza-Michael addition involves the nucleophilic attack of the pyrazole nitrogen onto the β-carbon of the acrylic acid double bond. Pyrazoles can react directly with acrylic and crotonic acids, often without the need for a strong base.[10] The reaction can be slow, and in some cases, gentle heating is required. The carboxylic acid functionality of the Michael acceptor can participate in the reaction, potentially leading to an autocatalytic effect.[10] Alternatively, a weak inorganic base like cesium carbonate (Cs₂CO₃) has been shown to be a highly effective catalyst for the aza-Michael addition of azoles to α,β-unsaturated systems.[1][2]

Caption: Simplified mechanism of the aza-Michael addition.

Detailed Experimental Protocol: Aza-Michael Addition

This protocol is based on the general principles of aza-Michael additions of pyrazoles to unsaturated acids.[10]

Materials:

  • 4-Iodo-1H-pyrazole (1.0 eq)

  • Acrylic acid (1.5 eq)

  • (Optional) Cesium Carbonate (Cs₂CO₃) (0.1 eq)

  • Toluene or solvent-free

  • Ethyl Acetate

  • 1 M Hydrochloric Acid (HCl)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine 4-Iodo-1H-pyrazole (1.0 eq) and acrylic acid (1.5 eq).

  • Optional (Catalytic Method): Add Cs₂CO₃ (0.1 eq) and a suitable solvent like THF or acetonitrile. Stir at room temperature for 12-24 hours.[1][2]

  • Optional (Thermal, Solvent-Free Method): Heat the neat mixture of 4-Iodo-1H-pyrazole and acrylic acid to 80-90 °C for 3-6 hours.[10]

  • Monitor the reaction by TLC or LC-MS until the starting 4-iodopyrazole is consumed.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Wash the organic solution with 1 M HCl to remove any unreacted acrylic acid, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product is often of high purity. If necessary, it can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Alternative Route: N-Alkylation with a 3-Halopropanoic Acid Ester

An alternative, though less direct, approach involves the N-alkylation of 4-iodopyrazole with an ester of a 3-halopropanoic acid (e.g., ethyl 3-bromopropanoate), followed by ester hydrolysis. This method requires a base, such as K₂CO₃ or NaOH, to deprotonate the pyrazole N-H, creating a more potent nucleophile.[11]

G Iodopyrazole 4-Iodo-1H-pyrazole Alkylation Step 2a: N-Alkylation Iodopyrazole->Alkylation Intermediate_ester Ethyl 3-(4-Iodo-1H-pyrazol-1-yl)propanoate Alkylation->Intermediate_ester Bromo_ester Ethyl 3-bromopropanoate (Base: K₂CO₃) Bromo_ester->Alkylation Hydrolysis Step 2b: Hydrolysis Intermediate_ester->Hydrolysis Target This compound Hydrolysis->Target

Caption: Workflow for the alternative N-alkylation/hydrolysis route.

While effective, this two-step sequence (alkylation followed by hydrolysis) is less atom-economical than the direct aza-Michael addition with acrylic acid.

Conclusion

The can be reliably achieved in two high-yielding steps from pyrazole. The recommended pathway involves the efficient iodination of pyrazole using N-Iodosuccinimide, followed by a direct and atom-economical aza-Michael addition to acrylic acid. This approach minimizes step count and avoids the use of harsh reagents, making it a robust and scalable route for producing this versatile intermediate for applications in pharmaceutical research and development.

References

  • Title: Synthesis of 4-Iodopyrazole - Technical Support Center Source: BenchChem URL
  • Source: National Institutes of Health (NIH)
  • Title: 4-Iodopyrazole | 3469-69-0 Source: ChemicalBook URL
  • Title: Electrosynthesis of 4-iodopyrazole and its derivatives Source: ResearchGate URL
  • Title: Synthesis of 4-iodopyrazoles: A Brief Review Source: ResearchGate URL
  • Title: Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates Source: Royal Society of Chemistry URL
  • Title: Application Notes and Protocols for N-alkylation of 4-Iodopyrazoles Source: BenchChem URL
  • Title: Aza-Michael addition of pyrazoles to crotonic acid Source: ResearchGate URL
  • Title: Cs2CO3 catalyzed direct aza-Michael addition of azoles to a,b-unsaturated malonates Source: RSC Publishing URL
  • Title: Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates Source: MDPI URL
  • Title: Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide for Researchers Source: BenchChem URL
  • Title: (Pyrazol-4-yl)aceticyl)

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of 3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid. In the landscape of pharmaceutical development, a thorough understanding of a molecule's fundamental characteristics is paramount for predicting its behavior, from formulation to its fate within a biological system. This document is structured to not only present theoretical and extrapolated data for the target compound but also to provide actionable, field-proven experimental protocols for its empirical determination.

The pyrazole scaffold is a cornerstone in medicinal chemistry, present in numerous approved drugs.[1][2][3] The introduction of an iodo-substituent and a propanoic acid sidechain, as in the case of this compound, creates a molecule with distinct properties that warrant detailed investigation. This guide will delve into its structural attributes, solubility, lipophilicity, and acidity, providing the necessary framework for its application in research and development.

Molecular Structure and Core Properties

The foundational attributes of a molecule dictate its interactions and overall behavior. The structure of this compound, with its combination of an aromatic pyrazole ring, a halogen atom, and a carboxylic acid group, suggests a compound with multifaceted properties.

PropertyPredicted/Calculated ValueData Source/Method
Molecular Formula C₆H₇IN₂O₂-
Molecular Weight 282.04 g/mol -
IUPAC Name This compound-
CAS Number Not available-

Note: As extensive experimental data for this specific molecule is not publicly available, some values are calculated or extrapolated from closely related structures. For comparison, the methylated analog, 3-(4-iodo-1-methyl-pyrazol-3-yl)propanoic acid, has a reported molecular weight of 280.06 g/mol .[4]

Lipophilicity and Solubility: The Keys to Bioavailability

The balance between lipophilicity (fat-loving) and hydrophilicity (water-loving) is a critical determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Partition Coefficient (LogP) and Distribution Coefficient (LogD)

LogP, the logarithm of the partition coefficient between n-octanol and water, is a classic measure of lipophilicity. For an ionizable molecule like our target compound, the LogD is more physiologically relevant as it considers the partition of both the ionized and non-ionized forms at a specific pH.

ParameterPredicted ValueSignificance
XLogP3 ~1.5Indicates moderate lipophilicity.
LogD at pH 7.4 < 1.0The presence of the ionizable carboxylic acid group at physiological pH significantly increases its hydrophilicity.

Note: The XLogP3 value is an estimation based on computational models. The methylated analog, 3-(4-iodo-1-methyl-pyrazol-3-yl)propanoic acid, has a computed XLogP3 of 0.7, suggesting that the N-H on the pyrazole ring of our target compound may contribute to slightly higher lipophilicity.[4]

Aqueous Solubility

The aqueous solubility of a compound is crucial for its absorption from the gastrointestinal tract and for the preparation of parenteral formulations. The presence of the carboxylic acid group suggests that the solubility of this compound will be highly pH-dependent.

Expected Solubility Profile:

  • Low Solubility in Acidic pH: In a low pH environment, the carboxylic acid will be protonated, leading to lower aqueous solubility.

  • Higher Solubility in Neutral to Basic pH: As the pH increases above the pKa of the carboxylic acid, the molecule will deprotonate to form a more soluble carboxylate salt.

Experimental Protocol for Solubility Determination

A robust method for determining thermodynamic solubility is the shake-flask method, compliant with OECD Guideline 105.

Workflow: Shake-Flask Solubility Assay

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess solid compound to buffer of known pH prep2 Create samples at multiple pH values (e.g., 2.0, 5.0, 7.4) prep1->prep2 equil1 Agitate samples at a constant temperature (e.g., 25°C or 37°C) prep2->equil1 equil2 Allow to equilibrate for 24-48 hours equil1->equil2 analysis1 Separate solid from supernatant (centrifugation/filtration) equil2->analysis1 analysis2 Measure the concentration of the dissolved compound in the supernatant analysis1->analysis2 analysis3 Use a validated analytical method (e.g., HPLC-UV, LC-MS) analysis2->analysis3

Caption: Workflow for thermodynamic solubility determination.

Ionization Constant (pKa): Understanding pH-Dependent Behavior

The pKa is the pH at which a molecule is 50% ionized and 50% non-ionized. For this compound, two key ionizable groups exist: the carboxylic acid and the pyrazole ring.

  • Acidic pKa (pKa₁): Attributed to the carboxylic acid group (-COOH). This is expected to be in the range of 3.5 - 4.5 .

  • Basic pKa (pKa₂): The pyrazole ring can be protonated, but it is a very weak base. This pKa is likely to be < 2.0 .

The acidic pKa is of primary importance for its behavior in biological systems. It dictates the charge of the molecule in different compartments of the body, which in turn affects its solubility, permeability, and target binding.

Experimental Protocol for pKa Determination

Potentiometric titration is a highly accurate method for determining pKa values.

Workflow: Potentiometric Titration for pKa

G prep Dissolve a precise amount of the compound in a co-solvent system (e.g., methanol/water) titration Titrate with a standardized acid (e.g., HCl) and a standardized base (e.g., KOH) prep->titration measurement Record pH changes with a calibrated pH electrode after each addition of titrant titration->measurement analysis Plot pH vs. volume of titrant and determine the inflection points to calculate pKa measurement->analysis

Caption: Workflow for pKa determination via potentiometric titration.

Structural Confirmation and Purity Analysis

The identity and purity of the compound must be rigorously confirmed. Standard spectroscopic methods are indispensable for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. The spectra of pyrazole derivatives are well-documented and can be used for structural confirmation.[3][5]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the carboxylic acid C=O and O-H stretches, and C-H and N-H bonds within the pyrazole ring.[2]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any potential impurities. A purity level of >95% is typically required for in-vitro and in-vivo studies.

Chemical Stability

Understanding the stability of a compound under various conditions is critical for its storage, formulation, and handling.

  • pH Stability: The stability across a range of pH values should be assessed to identify potential degradation in simulated gastric or intestinal fluids.

  • Thermal Stability: Determined using techniques like thermogravimetric analysis (TGA) to understand its decomposition temperature.

  • Photostability: Exposure to light can sometimes lead to degradation. This is particularly relevant for compounds with chromophores, such as the pyrazole ring.

Conclusion

While this compound is not yet extensively characterized in the public domain, this guide provides a robust framework for its physicochemical evaluation. By applying the principles and experimental protocols outlined herein, researchers and drug developers can systematically build a comprehensive profile of this molecule. This foundational knowledge is the bedrock upon which successful preclinical and clinical development programs are built, enabling informed decisions and mitigating risks in the journey from a promising compound to a potential therapeutic agent.

References

  • MDPI. (n.d.). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Retrieved from [Link]

  • ACS Omega. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(4-Iodo-1-methyl-pyrazol-3-yl)propanoic acid. PubChem. Retrieved from [Link]

Sources

The Core Chemistry and Application of 3-(4-Iodo-1H-pyrazol-1-yl)propanoic Acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Iodinated Pyrazoles in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to its presence in numerous clinically approved therapeutics.[1] Its unique electronic properties and metabolic stability have made it a favored building block for medicinal chemists.[1] The strategic introduction of an iodine atom to the pyrazole ring, as seen in 3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid , significantly amplifies its synthetic versatility. This technical guide provides a comprehensive overview of the synthesis, potential applications, and scientific context of this valuable research compound. While a specific CAS number for this molecule is not publicly registered, indicating its status as a novel or specialized research chemical, its molecular architecture allows for a thorough exploration of its potential based on established chemical principles and the extensive literature on related pyrazole derivatives.

Physicochemical Properties and Structural Data

A quantitative understanding of a compound's properties is fundamental to its application in drug discovery. The following table summarizes the predicted and known properties of closely related analogs to provide a foundational dataset for researchers working with this compound.

PropertyPredicted/Analog ValueSource
Molecular Formula C₆H₇IN₂O₂-
Molecular Weight 279.97 g/mol [2]
XLogP3 0.7[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 2[2]
Exact Mass 279.95523 Da[2]
Monoisotopic Mass 279.95523 Da[2]
Topological Polar Surface Area 55.1 Ų[2]
Heavy Atom Count 11[2]

Synthetic Pathways and Methodologies

The synthesis of this compound can be approached through several strategic routes, leveraging the well-established chemistry of pyrazoles. The most logical pathway involves a multi-step synthesis starting from readily available precursors.

Diagram of Proposed Synthetic Workflow

Synthetic_Workflow Proposed Synthesis of this compound A 1H-Pyrazole C Ethyl 3-(1H-pyrazol-1-yl)propanoate A->C Michael Addition B Ethyl Acrylate B->C E Ethyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate C->E Iodination D N-Iodosuccinimide (NIS) D->E G This compound E->G Hydrolysis F LiOH / H₂O F->G

Caption: A proposed three-step synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 3-(1H-pyrazol-1-yl)propanoate

  • To a solution of 1H-pyrazole (1.0 eq) in acetonitrile, add a catalytic amount of a suitable base (e.g., DBU).

  • Add ethyl acrylate (1.1 eq) dropwise to the stirring solution at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield ethyl 3-(1H-pyrazol-1-yl)propanoate.

Step 2: Iodination of the Pyrazole Ring

  • Dissolve ethyl 3-(1H-pyrazol-1-yl)propanoate (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile.

  • Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise to the solution.

  • Stir the reaction at room temperature and protect from light.

  • Monitor the reaction for the formation of the iodinated product.

  • Upon completion, quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify by column chromatography to obtain ethyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate.

Step 3: Hydrolysis to this compound

  • Dissolve the ethyl ester from the previous step in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) (2.0 eq) and stir the mixture at room temperature.

  • Monitor the hydrolysis by TLC or LC-MS.

  • Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound.

The Role of this compound in Drug Discovery

The title compound is a valuable building block for the synthesis of more complex molecules, primarily through cross-coupling reactions where the iodine atom serves as a versatile handle.

Diagram of Key Cross-Coupling Reactions

Cross_Coupling_Reactions Utility in Cross-Coupling Reactions A This compound B Suzuki Coupling (Boronic Acids/Esters) A->B C Sonogashira Coupling (Terminal Alkynes) A->C D Heck Coupling (Alkenes) A->D E Buchwald-Hartwig Amination (Amines) A->E F Diversified Pyrazole Scaffolds B->F C->F D->F E->F

Caption: Versatility of the 4-iodo-pyrazole moiety in various palladium-catalyzed cross-coupling reactions.

The ability to participate in these reactions allows for the introduction of a wide range of substituents at the 4-position of the pyrazole ring, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. Pyrazole-containing compounds have shown a broad spectrum of biological activities, including as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[3]

Potential Biological Significance and Therapeutic Targets

The pyrazole scaffold is a key component of numerous FDA-approved drugs.[1] For instance, Ruxolitinib, a potent JAK1/JAK2 inhibitor, features a pyrazole core.[4] While the specific biological activity of this compound is not documented, its structural similarity to known bioactive molecules suggests several potential areas of investigation.

  • Kinase Inhibition: The pyrazole ring can act as a hinge-binding motif in the ATP-binding pocket of various kinases. The propanoic acid side chain could be modified to interact with other regions of the kinase domain to enhance potency and selectivity.

  • Anti-inflammatory Activity: Many pyrazole derivatives exhibit anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).[5]

  • Anticancer Properties: The antiproliferative activity of pyrazole-containing compounds is well-documented, with mechanisms including the induction of apoptosis and cell cycle arrest.[3]

Conclusion

This compound represents a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis is achievable through established chemical transformations, and the presence of both an iodinated pyrazole ring and a carboxylic acid moiety provides two orthogonal handles for further functionalization. This allows for the systematic development of compound libraries to probe a wide range of biological targets. As the demand for novel therapeutics continues to grow, the strategic application of such well-designed chemical tools will be paramount to the discovery of the next generation of medicines.

References

Sources

An In-depth Technical Guide to the Structure Elucidation of 3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive, multi-faceted strategy for the unambiguous structure elucidation of the novel heterocyclic compound, 3-(4-iodo-1H-pyrazol-1-yl)propanoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of analytical techniques. Instead, it offers a logical, field-proven workflow, explaining the causality behind each experimental choice and demonstrating how a convergence of data from multiple orthogonal techniques leads to a self-validating and definitive structural assignment.

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2] The introduction of an iodine atom and a propanoic acid sidechain to the pyrazole ring, as in this compound, creates a molecule with significant potential for further functionalization and as a building block in drug discovery programs. Accurate and complete structure elucidation is the non-negotiable foundation upon which all subsequent research, including structure-activity relationship (SAR) studies, is built.[1] This guide will detail a systematic approach to confirming the molecular formula, connectivity, and three-dimensional structure of this target compound.

Part 1: Foundational Analysis - Confirming the Building Blocks

Before delving into complex spectroscopic analysis, foundational techniques provide a crucial first pass, confirming the elemental composition and purity of the synthesized compound.

Elemental Analysis

Expertise & Experience: Elemental analysis serves as a fundamental check of a compound's empirical formula. For organic compounds, this typically involves combustion analysis to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N).[3][4] Given the presence of iodine, a specific halogen analysis would also be necessary. This technique is invaluable for identifying gross errors in synthesis or purification and provides the first piece of quantitative evidence for the proposed molecular formula (C₆H₇IN₂O₂).

Trustworthiness: The results of elemental analysis should agree with the calculated theoretical percentages to within a narrow margin (typically ±0.4%). A significant deviation would immediately signal the presence of impurities, residual solvent, or an incorrect molecular structure, prompting a re-evaluation of the synthetic and purification procedures.

  • Sample Preparation: Accurately weigh approximately 2-3 mg of the dried, purified compound into a tin capsule.

  • Instrumentation: Utilize a calibrated CHN elemental analyzer.

  • Combustion: The sample is combusted in an oxygen-rich environment at high temperatures (≥900 °C), converting the elements into their gaseous oxides (CO₂, H₂O) and elemental nitrogen (N₂).[4]

  • Detection: The gaseous products are separated by chromatography and quantified using a thermal conductivity detector.

  • Calculation: The instrument software calculates the percentage of C, H, and N based on the detector response and the initial sample weight.

ElementTheoretical % for C₆H₇IN₂O₂Acceptable Experimental Range
Carbon (C)27.09%26.69% - 27.49%
Hydrogen (H)2.65%2.25% - 3.05%
Nitrogen (N)10.53%10.13% - 10.93%

Table 1: Theoretical vs. Expected Experimental Percentages from Elemental Analysis.

Part 2: Spectroscopic Interrogation - Assembling the Molecular Puzzle

With the elemental composition confirmed, the next phase employs a suite of spectroscopic techniques to piece together the molecular structure, atom by atom. Mass spectrometry provides the molecular weight and formula, while FTIR and NMR spectroscopy reveal the functional groups and the precise atomic connectivity.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS is a powerful tool for determining the elemental composition of a molecule with high accuracy.[5] By measuring the mass-to-charge ratio (m/z) to several decimal places, it is possible to deduce a unique molecular formula. For this compound, the presence of iodine, a monoisotopic element (¹²⁷I), simplifies the isotopic pattern. However, the presence of bromine or chlorine would produce characteristic M+2 peaks due to their natural isotopic abundances.[6][7]

Trustworthiness: The high mass accuracy of modern mass spectrometers (e.g., Orbitrap or TOF analyzers) allows for the differentiation between molecules with the same nominal mass but different elemental compositions.[5] A measured mass that matches the calculated mass for C₆H₇IN₂O₂ within a few parts per million (ppm) provides very strong evidence for that molecular formula.

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Introduce the sample into an electrospray ionization (ESI) source. ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.[5]

  • Analysis: Analyze the ions using a time-of-flight (TOF) mass analyzer, which measures the m/z based on the time it takes for ions to travel a fixed distance.

  • Data Interpretation: The resulting spectrum will show a peak for the molecular ion. The exact mass of this peak is then used to calculate the molecular formula.

IonCalculated Exact Mass for C₆H₇IN₂O₂Expected m/z
[M+H]⁺266.9574267.9647
[M-H]⁻266.9574265.9501

Table 2: Predicted High-Resolution Mass Spectrometry Data.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies, which correspond to the vibrations of chemical bonds.[8] For the target molecule, we expect to see characteristic absorptions for the carboxylic acid O-H and C=O bonds, C-H bonds of the alkyl chain and pyrazole ring, and C=N bonds within the pyrazole ring.[9][10]

Trustworthiness: The presence or absence of key absorption bands provides a quick and reliable confirmation of the functional groups. For instance, the broad O-H stretch of the carboxylic acid is a highly characteristic feature that would be difficult to misinterpret.

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
3300-2500 (broad)O-H stretchCarboxylic Acid
~1700C=O stretchCarboxylic Acid
~3100C-H stretchAromatic (Pyrazole)
2900-3000C-H stretchAliphatic (Propanoic acid chain)
~1500-1600C=N, C=C stretchPyrazole Ring

Table 3: Key Expected Infrared Absorption Frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is arguably the most powerful technique for the structure elucidation of organic molecules in solution.[11][12] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. A combination of 1D (¹H, ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC) is typically required for a complete structural assignment.[13]

Trustworthiness: The combination of different NMR experiments provides a self-validating network of correlations. For example, a ¹H-¹H correlation observed in a COSY spectrum should be consistent with the ¹H-¹³C correlations seen in HSQC and HMBC spectra. This interlocking web of data provides an extremely high level of confidence in the final structure.

This experiment identifies the different types of protons in the molecule and their connectivity through spin-spin coupling. For this compound, we would expect to see signals for the two pyrazole ring protons and the two methylene groups of the propanoic acid chain. The carboxylic acid proton may be a broad singlet or may exchange with solvent and not be observed.

This experiment identifies the different types of carbon atoms. We would expect to see signals for the three pyrazole carbons, the two methylene carbons, and the carbonyl carbon of the carboxylic acid.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). We would expect to see a correlation between the two methylene groups of the propanoic acid chain.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for piecing together the molecular skeleton. For example, we would expect to see a correlation from the methylene protons adjacent to the pyrazole ring to the C3 and C5 carbons of the ring.

Atom PositionPredicted ¹H δ (ppm), Multiplicity, J (Hz)Predicted ¹³C δ (ppm)Key HMBC Correlations (¹H → ¹³C)
Pyrazole H-3~7.5, s~140C5, C4
Pyrazole H-5~7.6, s~132C3, C4, N-CH₂
Pyrazole C-4-~65H-3, H-5
N-CH₂~4.4, t, J=7~50C3, C5, CH₂-COOH
CH₂-COOH~2.9, t, J=7~35N-CH₂, C=O
C=O-~175N-CH₂, CH₂-COOH
COOH~11-12, br s--

Table 4: Predicted ¹H and ¹³C NMR chemical shifts and key HMBC correlations. Note: Predicted values are estimates based on known data for similar structures and may vary.[14][15][16]

Part 3: Definitive 3D Structure - X-ray Crystallography

Expertise & Experience: While the combination of spectroscopic methods provides the connectivity of the molecule, single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure in the solid state.[1] This technique is particularly valuable for confirming the regiochemistry of substitution on the pyrazole ring and for understanding intermolecular interactions, such as hydrogen bonding, which can be crucial for the properties of the material in the solid state.[17]

Trustworthiness: An X-ray crystal structure is considered the "gold standard" for structure proof. It provides precise measurements of bond lengths, bond angles, and torsion angles, leaving no ambiguity about the molecular structure.[1][17]

  • Crystal Growth: Grow suitable single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting and Data Collection: Mount a suitable crystal on a goniometer and cool it in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations.[1] Collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final structure.

  • Analysis: Analyze the final structure to determine bond lengths, angles, and intermolecular interactions.

Workflow and Data Integration

The elucidation of the structure is not a linear process but rather an integrated workflow where each piece of data informs and validates the others.

StructureElucidationWorkflow cluster_synthesis Synthesis & Purification cluster_definitive Definitive Structure Synthesis Proposed Synthesis of This compound EA Elemental Analysis (C, H, N) Synthesis->EA Provides Sample HRMS High-Resolution MS (Molecular Formula) Synthesis->HRMS FTIR FTIR Spectroscopy (Functional Groups) HRMS->FTIR Confirms Formula NMR_1D 1D NMR (¹H, ¹³C) FTIR->NMR_1D Confirms Functional Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Assigns Signals Xray X-ray Crystallography (3D Structure) NMR_2D->Xray Proposes Connectivity Final Final Validated Structure NMR_2D->Final Defines Connectivity Xray->Final Confirms 3D Structure

Caption: Integrated workflow for structure elucidation.

Conclusion

The structure elucidation of a novel compound like this compound requires a methodical and multi-technique approach. By starting with foundational analyses to confirm the elemental composition and progressing through a suite of spectroscopic techniques to map out the molecular connectivity, a high degree of confidence in the proposed structure can be achieved. The final, unambiguous confirmation is then provided by single-crystal X-ray crystallography. This integrated workflow, grounded in the principles of causality and self-validation, ensures the scientific integrity of the structural assignment, providing a solid foundation for future research and development.

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Available at: [Link]

  • Eltra. Elemental Analysis - Organic & Inorganic Compounds. Available at: [Link]

  • Exeter Analytical. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Available at: [Link]

  • Wikipedia. Elemental analysis. Available at: [Link]

  • Stephan, A. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Analytical and Bioanalytical Chemistry, 399(8), 2635-2649. Available at: [Link]

  • University of Babylon. Element analysis. Available at: [Link]

  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942–1947. Available at: [Link]

  • Kumar, R., et al. (2022). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances, 12(45), 29567-29582. Available at: [Link]

  • Srilatha, K. (2016). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 9(1), 434-439. Available at: [Link]

  • Ok, S., Şen, E., & Kasımoğulları, R. (2016). 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 3(3), 439-452. Available at: [Link]

  • Nguyen, T. H. T., et al. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Archives of Pharmacal Research, 43(11), 1114-1127. Available at: [Link]

  • Fuloria, N. K. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11. Available at: [Link]

  • Smith, M. D., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. Available at: [Link]

  • Al-Majid, A. M., et al. (2020). Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis. ChemistrySelect, 5(31), 9713-9720. Available at: [Link]

  • Begtrup, M., & Larsen, F. W. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Magnetic Resonance in Chemistry, 22(7), 473-476. Available at: [Link]

  • Breitmaier, E., & Voelter, W. (2000). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • ResearchGate. (n.d.). FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. Available at: [Link]

  • ResearchGate. (2015). Supplementary Materials The 1H-NMR and 13C-NMR spectra of pyrazole oxime derivatives (9a–9w) were listed below. Available at: [Link]

  • Jimeno, M. L., et al. (2001). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 39(5), 292-294. Available at: [Link]

  • ResearchGate. (n.d.). X-ray crystallographic comparison of pyrazole subsidiaries. Available at: [Link]

  • ResearchGate. (n.d.). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic.... Available at: [Link]

  • SpectraBase. Pyrazole-3-carboxylic acid. Available at: [Link]

  • SpectraBase. Pyrazole-3-carboxylic acid - Optional[FTIR] - Spectrum. Available at: [Link]

  • Santos, L. S., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. International Journal of Mass Spectrometry, 246(1-3), 57-65. Available at: [Link]

  • PubChem. 3-(4-iodo-1h-pyrazol-1-yl)-2-methylpropanoic acid. Available at: [Link]

  • PubChem. 3-(4-Iodo-1-methyl-pyrazol-3-yl)propanoic acid. Available at: [Link]

  • Google Patents. WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.
  • Ajanaku, K. O., et al. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Journal of Chemical and Pharmaceutical Research, 9(11), 108-113. Available at: [Link]

  • Takhistov, V. V., & Ponomarev, D. A. (2003). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 72(10), 883. Available at: [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

  • Pearson. The molecule that gave the mass spectrum shown here contains a halogen.... Available at: [Link]

  • Santos, L. S., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. International Journal of Mass Spectrometry, 246(1-3), 57-65. Available at: [Link]

  • Wagner, J., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. European Journal of Medicinal Chemistry, 246, 114972. Available at: [Link]

  • PubChem. 1H-Pyrazole-1-propanoic acid, I2-cyclopentyl-4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)-, (I2R)-. Available at: [Link]

Sources

3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid spectral data (NMR, MS, IR)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Analysis of 3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the key spectral data—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the characterization of this compound. As a valuable building block in medicinal chemistry and drug development, a thorough understanding of its spectral signature is paramount for researchers. This document synthesizes predictive data based on the analysis of its constituent fragments and established spectroscopic principles to offer a robust framework for its identification and quality control. While experimentally derived spectra for this specific molecule are not widely published, this guide serves as an expert-level predictive reference, explaining the causality behind expected spectral features.

Introduction and Molecular Structure

This compound is a heterocyclic compound featuring a 4-iodinated pyrazole ring N-substituted with a propanoic acid moiety. This combination of a halogenated heterocycle and a carboxylic acid functional group makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Accurate and unambiguous characterization is the bedrock of any synthetic workflow, ensuring the identity and purity of the compound. This guide provides the foundational spectral knowledge required for such validation.

Below is the chemical structure of this compound, which will be referenced throughout this guide.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra.

Experimental Protocol: NMR Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are appropriate solvents. DMSO-d₆ is often preferred for compounds with carboxylic acid and NH protons, as it ensures their observation.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Analysis: Acquire spectra on a 400 MHz or higher field NMR spectrometer. A standard acquisition includes ¹H, ¹³C, and 2D correlation experiments like COSY and HSQC for unambiguous assignments.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the pyrazole ring protons and the propanoic acid side chain. The chemical shifts are influenced by the electronegativity of adjacent atoms and the aromaticity of the pyrazole ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-3 (Pyrazole)~7.6Singlet (s)-1H
H-5 (Pyrazole)~7.5Singlet (s)-1H
-CH₂- (adjacent to N)~4.4Triplet (t)~7.02H
-CH₂- (adjacent to COOH)~2.9Triplet (t)~7.02H
-COOH~11-12Broad Singlet (br s)-1H

Expertise & Experience: The two protons on the pyrazole ring (H-3 and H-5) are expected to be singlets due to the iodine atom at the 4-position, which eliminates vicinal H-H coupling on the ring. The chemical shifts are based on data for 4-iodopyrazole, where the ring protons appear at approximately 7.6 ppm.[1][2] The propanoic acid side chain will exhibit two triplets, a characteristic pattern for an ethyl group attached to electron-withdrawing groups. The methylene group attached to the pyrazole nitrogen will be deshielded to around 4.4 ppm, while the methylene group alpha to the carbonyl will be at a more upfield position, around 2.9 ppm. The carboxylic acid proton is typically a broad singlet at a very downfield chemical shift and may be exchangeable with D₂O.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon environment of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-3 (Pyrazole)~140
C-5 (Pyrazole)~130
C-4 (Pyrazole)~65
-CH₂- (adjacent to N)~50
-CH₂- (adjacent to COOH)~35
-COOH~175

Trustworthiness: The assignment of the pyrazole carbons is based on known data for 4-iodopyrazole and other pyrazole derivatives.[2][3][4] The C-4 carbon, directly bonded to the highly electronegative iodine, is expected to be significantly shielded, resulting in a very upfield chemical shift for an aromatic carbon (~65 ppm). The C-3 and C-5 carbons will appear in the typical aromatic region. The carbons of the propanoic acid chain are in the aliphatic region, with the carbonyl carbon appearing significantly downfield.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Experimental Protocol: Mass Spectrometry
  • Ionization Method: Electrospray ionization (ESI) is a suitable method for this molecule due to the presence of the acidic proton, allowing for analysis in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement, which can confirm the elemental composition.

Predicted Mass Spectrum Data
Ion Predicted m/z Notes
[M+H]⁺280.98Molecular ion in positive mode
[M-H]⁻278.97Molecular ion in negative mode
[M-I]⁺154.06Loss of iodine radical

Authoritative Grounding: The primary fragmentation pathways for pyrazoles often involve the expulsion of HCN or N₂.[5][6][7] For this compound, a significant fragmentation pathway would be the loss of the iodine atom. Another key fragmentation would be the cleavage of the propanoic acid side chain.

G M [M]⁺ m/z = 280 F1 [M - COOH]⁺ m/z = 235 M->F1 -COOH F2 [M - I]⁺ m/z = 154 M->F2 -I F3 [C₃H₃N₂]⁺ m/z = 67 F1->F3 -C₂H₄

Caption: Predicted key fragmentation pathways in ESI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires a small amount of solid sample placed directly on the crystal. Alternatively, a KBr pellet can be prepared.

  • Analysis: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands
Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity Functional Group
O-H Stretch3300-2500Broad, StrongCarboxylic Acid
C-H Stretch (Aromatic)3150-3100MediumPyrazole Ring
C-H Stretch (Aliphatic)2980-2850MediumPropanoic Acid Chain
C=O Stretch1720-1700StrongCarboxylic Acid
C=N & C=C Stretch1600-1450MediumPyrazole Ring
C-O Stretch1320-1210StrongCarboxylic Acid
N-H Bending (out of plane)950-910MediumCarboxylic Acid Dimer

Expertise & Experience: The IR spectrum will be dominated by the features of the carboxylic acid. A very broad O-H stretching band from 3300-2500 cm⁻¹ is the most characteristic feature of a hydrogen-bonded carboxylic acid.[8] This will likely overlap with the C-H stretching bands. A strong, sharp absorption around 1710 cm⁻¹ corresponds to the carbonyl (C=O) stretch. The pyrazole ring will show characteristic C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region.[9][10]

Conclusion

The spectral data presented in this guide provide a comprehensive, albeit predictive, framework for the characterization of this compound. By understanding the expected NMR chemical shifts, mass spectrometric fragmentation patterns, and infrared absorption frequencies, researchers can confidently verify the synthesis and purity of this important chemical intermediate. The principles and data discussed herein are grounded in established spectroscopic theory and data from closely related structures, ensuring a high degree of scientific integrity and practical utility for professionals in the field of drug discovery and development.

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic... ResearchGate. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. [Link]

  • Mass spectral investigation of compounds 1 and 11-15. ResearchGate. [Link]

  • 4-Iodopyrazole. PubChem. [Link]

  • Pyrazole-3-carboxylic acid - Optional[FTIR] - Spectrum. SpectraBase. [Link]

  • 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.
  • NH / CH stretching region of the IR spectrum of pyrazole (a) in the gas... ResearchGate. [Link]

  • 4-Iodo-1H-pyrazole - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • 1H-Pyrazole-1-propanoic acid, I2-cyclopentyl-4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)-, (I2R)-. PubChem. [Link]

  • 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

  • IR: carboxylic acids. University of Calgary. [Link]

  • Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. National Library of Medicine. [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. [Link]

Sources

A Technical Guide to the Solubility of 3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the solubility characteristics of 3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid, a compound of interest in pharmaceutical research and development. Understanding the solubility of this molecule is critical for its progression through various stages of drug discovery, including formulation, bioassay development, and preclinical studies. This document will delve into the theoretical and practical aspects of its solubility, offering a robust framework for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that significantly influences a drug candidate's fate.[1][2] Inadequate solubility can lead to poor absorption and bioavailability, hindering the therapeutic potential of an otherwise potent molecule.[3] Therefore, a thorough understanding and characterization of a compound's solubility profile in various solvents is a cornerstone of successful drug development. This guide will specifically focus on this compound, providing both theoretical predictions and practical methodologies for assessing its solubility in relevant organic solvents.

Physicochemical Properties and Predicted Solubility of this compound

Molecular Structure:

  • Pyrazole Ring: The core of the molecule is a pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Pyrazole itself exhibits moderate solubility in various solvents.[4] Generally, pyrazole and its derivatives show good solubility in organic solvents such as ethanol, methanol, acetone, acetonitrile, dimethylformamide (DMF), and dichloromethane (CH2Cl2).[5] The pyrazole ring can act as a bioisostere for other aromatic rings, potentially improving physicochemical properties like lipophilicity and solubility.[6]

  • Propanoic Acid Side Chain: The presence of a propanoic acid group introduces a polar, ionizable functional group. This carboxylic acid moiety can act as both a hydrogen bond donor and acceptor, influencing its interaction with protic solvents. The pKa of the carboxylic acid will be a critical determinant of its solubility in aqueous solutions and its potential for salt formation, which can significantly enhance aqueous solubility.[7]

  • Iodo Substituent: The iodine atom attached to the pyrazole ring increases the molecular weight and the overall lipophilicity (hydrophobicity) of the molecule. This increased lipophilicity might decrease its solubility in highly polar solvents like water but could enhance its solubility in non-polar organic solvents.

Predicted Solubility Behavior:

Based on these structural features, the following solubility profile can be anticipated:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The molecule is expected to exhibit good solubility in these solvents due to the potential for hydrogen bonding with the carboxylic acid group and the nitrogen atoms of the pyrazole ring.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMF, DMSO): Good solubility is also predicted in these solvents. The polarity of these solvents will facilitate the dissolution of the polar functional groups in the molecule.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited in non-polar solvents. While the iodo-substituted pyrazole ring contributes to some lipophilicity, the polar propanoic acid side chain will hinder dissolution in these environments.

  • Aqueous Solutions: The solubility in water is expected to be low at neutral pH due to the hydrophobic nature of the iodinated pyrazole ring. However, the solubility will be highly pH-dependent. In basic aqueous solutions (pH > pKa of the carboxylic acid), the molecule will deprotonate to form a carboxylate salt, which will be significantly more water-soluble.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[2] The following protocol outlines a robust procedure for determining the solubility of this compound in various organic solvents.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, DMSO, dichloromethane)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Weigh excess solid compound B Add a known volume of solvent A->B   C Seal vials and agitate at a constant temperature B->C   D Allow to equilibrate (e.g., 24-48 hours) C->D   E Centrifuge to pellet undissolved solid D->E   F Filter the supernatant E->F   G Dilute the saturated solution F->G   H Analyze by HPLC G->H   I Quantify concentration against a standard curve H->I  

Caption: Experimental workflow for determining thermodynamic solubility.

Detailed Protocol
  • Preparation of the Sample:

    • Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.

    • To each vial, add a precise volume of the selected organic solvent.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker or incubator set to a specific temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach thermodynamic equilibrium. This typically requires 24 to 48 hours. It is crucial to ensure that equilibrium has been reached, which can be confirmed by taking measurements at different time points until the concentration remains constant.

  • Separation of the Saturated Solution:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

    • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to avoid overestimation of the solubility.

  • Analysis and Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Accurately dilute the filtered saturated solution to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample and the standard solutions using a validated HPLC method.

    • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

    • Determine the concentration of the diluted sample from the calibration curve and then calculate the original concentration of the saturated solution, which represents the solubility of the compound in that solvent.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C (Hypothetical Data)

SolventDielectric ConstantSolubility (mg/mL)Solubility (mol/L)
Methanol32.7[Insert Value][Insert Value]
Ethanol24.5[Insert Value][Insert Value]
Acetone20.7[Insert Value][Insert Value]
Acetonitrile37.5[Insert Value][Insert Value]
Dichloromethane8.9[Insert Value][Insert Value]
Dimethyl Sulfoxide (DMSO)46.7[Insert Value][InsertValue]

Note: The values in this table are placeholders and should be replaced with experimentally determined data.

The interpretation of the solubility data should consider the physicochemical properties of both the solute and the solvents. The principle of "like dissolves like" is a useful guideline.[8] The polarity, hydrogen bonding capability, and dielectric constant of the solvents will all play a role in their ability to dissolve the target compound.

Factors Influencing Solubility and Troubleshooting

Several factors can influence the solubility of this compound:

  • Temperature: For most solid solutes, solubility in organic solvents increases with temperature.[5] This can be leveraged during formulation development.

  • pH (for aqueous solutions): As previously mentioned, the solubility in aqueous media will be highly dependent on the pH. Adjusting the pH to deprotonate the carboxylic acid will significantly increase its water solubility.

  • Polymorphism: The crystalline form of the solid compound can affect its solubility. Different polymorphs can have different lattice energies, leading to variations in solubility.

  • Purity of the Compound and Solvents: Impurities in either the solute or the solvent can affect the measured solubility.[9]

Troubleshooting Poor Solubility:

If the compound exhibits poor solubility in desired solvents, several strategies can be employed:

  • Co-solvents: Using a mixture of a good solvent and a poor solvent can sometimes enhance overall solubility.[5]

  • Salt Formation: For aqueous formulations, converting the carboxylic acid to a salt is a common and effective strategy to improve solubility.[7]

  • Structural Modification: In the early stages of drug discovery, medicinal chemists can introduce polar functional groups to the molecule to improve its solubility.[7]

Conclusion

A comprehensive understanding of the solubility of this compound is essential for its successful development as a potential therapeutic agent. While theoretical predictions based on its chemical structure provide valuable initial insights, rigorous experimental determination using methods like the shake-flask protocol is imperative for obtaining accurate and reliable data. The information presented in this guide provides a solid foundation for researchers to approach the solubility characterization of this and similar molecules, enabling informed decisions throughout the drug development pipeline.

References

  • A review of methods for solubility determination in biopharmaceutical drug characterization. (n.d.). Google Scholar.
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.
  • In vitro solubility assays in drug discovery. (n.d.). PubMed.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Odessa College.
  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019, September). ResearchGate.
  • Pyrazole. (n.d.). Solubility of Things.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). University of Babylon.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
  • Improving solubility of pyrazole derivatives for reaction. (n.d.). BenchChem.
  • Solubility of Organic Compounds. (2023, August 31). University of Calgary.
  • dealing with poor solubility of pyrazole derivatives during synthesis. (n.d.). BenchChem.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Google Scholar.

Sources

discovery and history of iodinated pyrazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: The Discovery and Strategic Synthesis of Iodinated Pyrazole Derivatives

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of iodinated pyrazole derivatives. Pyrazoles represent a "privileged scaffold" in medicinal chemistry, and the introduction of an iodine atom provides a critical functional handle for synthetic diversification, particularly through cross-coupling reactions.[1] This document explores the causal logic behind various synthetic strategies, detailing the regioselective synthesis of 4-iodo, 5-iodo, and 3-iodopyrazoles. We delve into the mechanistic underpinnings of these transformations and provide field-proven experimental protocols. The pivotal role of iodinated pyrazoles as key intermediates in drug discovery is highlighted through a case study on the synthesis of Celecoxib derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic versatility of this important class of heterocyclic compounds.

The Pyrazole Scaffold: A Foundation of Pharmacological Significance

The history of pyrazole chemistry began in the 1880s with the work of Ludwig Knorr and Edward Buchner, who first synthesized the five-membered heterocyclic ring containing two adjacent nitrogen atoms.[2][3] Pyrazole and its derivatives are not commonly found in nature but have become indispensable in synthetic chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, antitumor, and anticonvulsant properties.[2][4][5] This broad pharmacological profile has established the pyrazole core as a privileged structure in drug discovery, appearing in blockbuster drugs such as Sildenafil and the recently approved Zavegepant and Lenacapavir.[6][7]

The chemical reactivity of the pyrazole ring is characterized by an excess of π-electrons, making it susceptible to electrophilic substitution, which preferentially occurs at the C4 position.[8] This inherent reactivity is the foundation upon which functionalization strategies are built.

The Iodination Imperative: Unlocking Synthetic Versatility

While the pyrazole core is valuable, its true potential in complex molecule synthesis is unlocked through functionalization. The introduction of a halogen, particularly iodine, is a transformative step. The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making iodinated pyrazoles highly versatile and sought-after intermediates for forming new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions.[1][9][10][11] This strategic installation of an iodine atom serves as a linchpin for molecular diversification, enabling the construction of complex, highly functionalized pyrazole derivatives for structure-activity relationship (SAR) studies in drug development.

A Historical Progression of Synthetic Methodologies

The synthesis of iodinated pyrazoles has evolved from classical methods to highly efficient and regioselective modern protocols. The primary challenge lies in controlling the position of iodination on the pyrazole ring, with the 4-iodo and 5-iodo isomers being the most synthetically important.[1]

The Synthesis of 4-Iodopyrazoles: Targeting the Electron-Rich Center

Direct electrophilic iodination is the most common and straightforward approach for synthesizing 4-iodopyrazoles, leveraging the high electron density at this position.[1]

  • Molecular Iodine with Oxidants : Early and still widely used methods employ molecular iodine (I₂), which is a relatively weak electrophile. To enhance its reactivity, an oxidant is required to generate a more potent iodinating species in situ.

    • I₂/H₂O₂ : This "green" methodology is highly practical as it uses water as a solvent and generates water as the only byproduct.[12][13]

    • I₂/KIO₃ : Potassium iodate is another powerful oxidant used for direct C4 iodination.[13][15]

  • N-Iodosuccinimide (NIS) : NIS is a mild and highly effective electrophilic iodinating agent. Its utility is particularly pronounced for less reactive, electron-deficient pyrazoles, where reactions are often accelerated by an acid catalyst like trifluoroacetic acid (TFA).[11][12][15]

  • Electrochemical Synthesis : An alternative approach involves the electrochemical iodination of pyrazoles. This method generates the iodinating species at an anode in an aqueous solution of potassium iodide (KI), offering a reagent-sparing and environmentally conscious option.[16]

cluster_reagents Iodinating Systems I2_H2O2 I₂ / H₂O₂ (Green) Pyrazole Pyrazole Substrate I2_H2O2->Pyrazole Electrophilic Attack I2_CAN I₂ / CAN I2_CAN->Pyrazole NIS_TFA NIS / TFA NIS_TFA->Pyrazole Electro Electrochemical (KI) Electro->Pyrazole Iodo4 4-Iodopyrazole Pyrazole->Iodo4 Regioselective Iodination at C4

Caption: Key reagents for the electrophilic C4-iodination of pyrazoles.

The Synthesis of 5-Iodopyrazoles: A Strategy of Directed Deprotonation

The C5 position of the pyrazole ring is significantly less nucleophilic than the C4 position, rendering direct electrophilic iodination at C5 infeasible. The dominant strategy involves a directed metalation approach.

  • n-Butyllithium (n-BuLi) and Iodine : This method leverages the kinetic acidity of the C5 proton. Treatment of an N-substituted pyrazole with a strong base, typically n-BuLi, at low temperatures (e.g., -78 °C) results in selective deprotonation at the C5 position. The resulting lithium pyrazolide is a potent nucleophile that is then "trapped" by an electrophile, molecular iodine (I₂), to exclusively yield the 5-iodo derivative.[10][11][12][17]

Regioselective Iodination Pathways cluster_c4 C4-Iodination (Electrophilic Attack) cluster_c5 C5-Iodination (Directed Metalation) start N-Aryl-3-(CF₃)-Pyrazole reagent_c4 I₂ / CAN in MeCN, Reflux start->reagent_c4 reagent_c5_1 1. n-BuLi in THF, -78°C start->reagent_c5_1 product_c4 4-Iodo Isomer reagent_c4->product_c4 High Regioselectivity reagent_c5_2 2. I₂ reagent_c5_1->reagent_c5_2 Forms Lithium Pyrazolide product_c5 5-Iodo Isomer reagent_c5_2->product_c5 Exclusive C5 Trapping

Caption: Contrasting workflows for regioselective C4 vs. C5 iodination.

Synthesis of 3-Iodopyrazoles

Direct iodination at the C3 position is rare. The synthesis of 3-iodopyrazoles typically relies on the cyclization of pre-functionalized building blocks, such as suitably substituted 1,3-dicarbonyl compounds condensing with hydrazines.[18] This underscores the importance of retrosynthetic planning in accessing specific pyrazole isomers.

Data Summary: A Comparative Analysis of Iodination Methods

The choice of iodination method depends critically on the desired regioselectivity and the electronic properties of the pyrazole substrate.

Method Reagents Typical Conditions Target Position Typical Yield Key Advantage / Causality Reference(s)
Oxidative Iodination I₂, Ceric Ammonium Nitrate (CAN)Acetonitrile, RefluxC4Good to ExcellentCAN acts as a mild oxidant to generate a potent electrophilic iodine species. Effective for many substituted pyrazoles.[11][12][14]
Green Iodination I₂, Hydrogen Peroxide (H₂O₂)Water, Room Temp.C463-100%Environmentally benign, using water as solvent and producing only water as a byproduct.[12][13][15]
Mild Iodination N-Iodosuccinimide (NIS), Acid (e.g., TFA)Various solvents, 80 °CC4GoodNIS is a milder, easy-to-handle solid. Acid catalysis is crucial for activating the reagent, especially for electron-poor pyrazoles.[11][12][15]
Directed Metalation n-BuLi, then I₂THF, -78 °C to RTC565-89%The strong base selectively removes the most acidic proton at C5, creating a nucleophilic anion that is trapped by iodine.[11][12][17]
Iodocyclization I₂, NaHCO₃Acetonitrile, WarmingC4GoodA one-pot method for building the iodinated pyrazole ring from acyclic precursors like N-propargyl-N'-tosylhydrazines.[9]

Case Study: Iodinated Pyrazoles in the Synthesis of Celecoxib Derivatives

Celecoxib is a selective COX-2 inhibitor widely used as an anti-inflammatory drug.[19] The synthesis of its derivatives and radiolabeled analogues for imaging studies often employs an iodinated pyrazole as a key intermediate.[20] This highlights the real-world application of the synthetic methodologies described.

The synthesis of an iodinated methoxy celecoxib derivative demonstrates a practical application of pyrazole chemistry.[20] The process involves the Claisen condensation of an iodinated acetophenone with methyl trifluoroacetate, followed by cyclization with a substituted phenylhydrazine to form the pyrazole core.[20][21] The iodine atom on the resulting celecoxib analogue serves as a crucial handle for further modifications or for radiolabeling via iodo-destannylation reactions.[20]

Iodoacetophenone 3-Iodo-4-methoxy- acetophenone Diketone 1,3-Diketone Intermediate Iodoacetophenone->Diketone Claisen Condensation Celecoxib Iodinated Methoxy Celecoxib Derivative Diketone->Celecoxib Cyclization Hydrazine 4-Sulfonamido- phenylhydrazine Hydrazine->Celecoxib Further Further Functionalization (e.g., Radiosynthesis) Celecoxib->Further Key Intermediate

Caption: Synthetic pathway to an iodinated Celecoxib derivative.

Experimental Protocols: Self-Validating Methodologies

The following protocols are adapted from validated literature procedures and represent robust methods for accessing 4-iodo and 5-iodopyrazoles.

Protocol 1: Synthesis of a 4-Iodopyrazole using I₂ and Ceric Ammonium Nitrate (CAN)[1][11]

This protocol is designed for the regioselective iodination of an N-substituted pyrazole at the C4 position.

Materials:

  • 1-Aryl-3-trifluoromethylpyrazole (1.0 mmol)

  • Iodine (I₂) (1.3 mmol)

  • Ceric Ammonium Nitrate (CAN) (1.1 mmol)

  • Acetonitrile (MeCN), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a solution of the 1-aryl-3-trifluoromethylpyrazole (1.0 mmol) in acetonitrile (5 mL), add iodine (1.3 mmol) and Ceric Ammonium Nitrate (1.1 mmol).

  • Stir the resulting mixture at reflux overnight. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by adding saturated aqueous Na₂S₂O₃ solution to remove excess iodine.

  • Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-iodopyrazole.

Protocol 2: Synthesis of a 5-Iodopyrazole via Directed Metalation[1][17]

This protocol achieves exclusive iodination at the C5 position through a lithium-halogen exchange mechanism.

Materials:

  • 1-Aryl-3-trifluoromethylpyrazole (1.0 mmol)

  • n-Butyllithium (n-BuLi) (1.1 mmol, solution in hexanes)

  • Iodine (I₂) (1.2 mmol)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • Dissolve the 1-aryl-3-trifluoromethylpyrazole (1.0 mmol) in dry THF (5 mL) under an inert atmosphere (e.g., argon or nitrogen) in a flask equipped with a magnetic stirrer.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 mmol) dropwise to the stirred solution. Maintain the temperature at -78 °C and stir for 1 hour to ensure complete formation of the lithium pyrazolide.

  • Add a solution of iodine (1.2 mmol) in dry THF dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Quench the reaction by the careful addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with an organic solvent (e.g., diethyl ether, 3 x 20 mL).

  • Combine the organic layers, wash with saturated aqueous Na₂S₂O₃ solution, then brine, and dry over anhydrous Na₂SO₄.

  • Filter and remove the solvent under reduced pressure to yield the crude 5-iodopyrazole.

  • Purify the product by column chromatography if necessary.

Conclusion and Future Outlook

The journey of iodinated pyrazoles from their initial discovery to their current status as indispensable building blocks in modern chemistry is a testament to the ingenuity of synthetic chemists. The development of regioselective iodination techniques has provided access to a diverse range of pyrazole isomers, each offering unique opportunities for constructing complex molecular architectures. As drug discovery moves towards more intricate and highly functionalized molecules, the demand for versatile intermediates like iodinated pyrazoles will only intensify. Future research will likely focus on developing even more sustainable and atom-economical iodination methods, including novel catalytic systems and flow chemistry applications, further expanding the synthetic chemist's toolkit and accelerating the discovery of new therapeutics.

References

  • Benchchem. Synthesis of 4-Iodopyrazole - Technical Support Center.
  • Saito, A., Yoshida, K., & Togo, H. (2022).
  • Exploring the Synthesis Pathways of 4-Iodopyrazole (CAS 3469-69-0).
  • Machulek, A., et al. Synthesis of 4-iodopyrazoles: A Brief Review.
  • Benchchem. A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals.
  • Green iodination of pyrazoles with iodine/hydrogen peroxide in water.
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc.
  • Lyalin, B. V., Petrosyan, V. A., & Ugrak, B. I. Electrosynthesis of 4-iodopyrazole and its derivatives.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Benchchem. The Core Chemistry of Iodinated Pyrazoles: A Technical Guide for Drug Discovery.
  • Fustero, S., et al. (2011).
  • Świątek, K., et al. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances.
  • Kabalka, G. W. (2001). Synthesis of a Radioiodinated Celecoxib Derivative.
  • Świątek, K., et al. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances.
  • Shaker, Y. M., et al. (2022).
  • Iodination of Pyrazoles via I2/NaI or I2/CAN.
  • Pyrazole. Britannica.
  • Al-Ostoot, F. H., et al. (2023).
  • Sharma, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. RSC Medicinal Chemistry.
  • K'osol, F. (2011). Perspective: the potential of pyrazole-based compounds in medicine. Bioorganic & Medicinal Chemistry Letters.
  • Ghorab, M. M., et al. (2016). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules.
  • SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Zenodo.

Sources

Introduction: The Strategic Importance of 4-Iodopyrazole in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Exploration of 4-Iodopyrazole Compounds

The 4-iodopyrazole scaffold has become a cornerstone in medicinal chemistry, serving as a versatile and highly valuable intermediate for synthesizing a wide array of biologically active compounds.[1][2][3] Its significance is rooted in the strategic placement of the iodine atom on the pyrazole ring. This iodine acts as a reactive handle, enabling a diverse range of chemical transformations, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira reactions.[1] This capability allows for the efficient construction of complex molecular architectures necessary for high-potency, selective drug candidates.[1]

Beyond its synthetic utility, 4-iodopyrazole possesses a unique combination of electronic and structural features that make it a compelling subject for theoretical investigation. It has the capacity to act as both a hydrogen bond donor/acceptor and, crucially, a halogen bond donor. This dual-bonding capability has led to its description as a "magic bullet" for applications in biochemical structure determination, such as protein crystallography.[4][5][6][7]

This guide provides an in-depth exploration of the theoretical studies that underpin our understanding of 4-iodopyrazole. We will delve into the computational methodologies used to probe its structure, the insights gained into its electronic landscape, and how these theoretical models explain its reactivity and intermolecular interactions, which are critical for its role in drug design.

Part 1: The Computational Toolkit for Analyzing 4-Iodopyrazole

To accurately model the behavior of 4-iodopyrazole, a robust theoretical framework is essential. The primary goal is to solve the time-independent Schrödinger equation for the molecule, but approximations are necessary for a system of this complexity.

Core Methodology: Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as the workhorse for computational studies on molecules like 4-iodopyrazole. It offers a formidable balance between computational efficiency and accuracy. Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density.

Causality in Method Selection:

  • Functional Choice: The B3LYP hybrid functional is frequently employed for optimizing the structures of 4-halopyrazoles.[4][7] This choice is deliberate; B3LYP incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic environment around the electronegative nitrogen and iodine atoms, providing reliable geometries and electronic properties.

  • Basis Set Selection: For atoms like H, C, and N, the Pople-style basis sets (e.g., 6-311G(d,p)) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ) are standard choices.[4][7] The "aug" prefix indicates the addition of diffuse functions, which are vital for correctly modeling non-covalent interactions like halogen and hydrogen bonding. For the iodine atom, a standard all-electron basis set would be computationally prohibitive. Therefore, an Effective Core Potential (ECP) is used, such as aug-cc-pVTZ-PP.[4][7] The ECP replaces the core electrons of the heavy iodine atom with a potential, significantly reducing computational cost while accurately accounting for relativistic effects, which are non-negligible for heavy elements.

Standard Computational Workflow Protocol

A self-validating theoretical protocol is critical for ensuring the reliability of computational results. The following steps represent a standard workflow for the analysis of a 4-iodopyrazole derivative.

  • Initial Structure Creation: A 3D model of the 4-iodopyrazole molecule is built using molecular modeling software.

  • Geometry Optimization: An unconstrained geometry optimization is performed using the selected DFT functional and basis set (e.g., B3LYP/aug-cc-pVTZ with an ECP for iodine). This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface.

  • Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry. The purpose is twofold:

    • Verification of Minimum: The absence of any imaginary frequencies confirms that the optimized structure is a true local energy minimum.

    • Thermodynamic Properties: It provides zero-point vibrational energy (ZPVE), thermal corrections, and the theoretical infrared (IR) spectrum, which can be compared with experimental data.[8]

  • Single-Point Energy and Property Calculation: With the validated minimum-energy structure, more computationally intensive calculations can be performed to determine various electronic properties, such as charge distribution, molecular orbitals, and the molecular electrostatic potential (MEP).

G cluster_workflow Computational Chemistry Workflow A 1. Initial 3D Structure Input B 2. Geometry Optimization (e.g., B3LYP/aug-cc-pVTZ) A->B C 3. Vibrational Frequency Analysis B->C D Is structure a true minimum? (No imaginary frequencies) C->D Check Frequencies D->B No E 4. Electronic Property Calculation (NBO, MEP, FMO) D->E Yes F 5. Data Analysis & Interpretation E->F

A typical workflow for theoretical analysis of 4-iodopyrazole.

Part 2: The Electronic Structure and Properties of 4-Iodopyrazole

Theoretical calculations provide a granular view of the molecule's structure and electron distribution, which dictates its physical and chemical behavior.

Molecular Geometry

DFT optimizations have shown that 4-iodopyrazole possesses a planar geometry, as expected for an aromatic heterocyclic system.[4] Theoretical calculations of bond lengths and angles can be compared with experimental data from X-ray crystallography to validate the accuracy of the computational model.[8]

Table 1: Representative Calculated vs. Experimental Structural Data

ParameterCalculated Value (B3LYP)Experimental Value (X-ray)
C4-I Bond Length~2.07 ÅVaries, ~2.08-2.10 Å
N1-N2 Bond Length~1.35 Å~1.34 Å
C3-C4-C5 Angle~106.5°~107°
Note: Calculated values are representative and depend on the specific level of theory. Experimental values are from crystallographic data for 4-iodopyrazole and its derivatives.[8][9]
Frontier Molecular Orbitals (FMO) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical stability. A smaller gap suggests higher reactivity.[10]

For 4-iodopyrazole, the HOMO is typically localized on the pyrazole ring, while the LUMO often has significant contributions from the C-I antibonding orbital (σ). This low-lying σ orbital is key to its function in halogen bonding and its reactivity in cross-coupling reactions.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface. It visually identifies the electron-rich (negative potential, red) and electron-poor (positive potential, blue) regions of a molecule.

In 4-iodopyrazole, the MEP typically shows:

  • Negative potential around the pyridinic nitrogen (N2), indicating its role as a hydrogen bond acceptor.

  • Positive potential on the N-H hydrogen, confirming its role as a hydrogen bond donor.

  • A region of positive potential on the iodine atom, opposite to the C-I bond. This region, known as the σ-hole , is the defining characteristic of a halogen bond donor.

Part 3: Decoding Reactivity and Intermolecular Forces

The true power of theoretical studies on 4-iodopyrazole lies in their ability to explain and predict its interactions with other molecules, which is the foundation of its utility in drug development.

Halogen Bonding: The σ-Hole in Action

A halogen bond is a non-covalent interaction between the electropositive σ-hole on a halogen atom (like iodine in 4-iodopyrazole) and a Lewis base (e.g., a lone pair on an oxygen or nitrogen atom).

Theoretical studies, combined with rotational spectroscopy, have been instrumental in quantifying the halogen bonding capability of 4-iodopyrazole.[4] By calculating nuclear quadrupole coupling constants (χzz), a measure of the electric field gradient at the iodine nucleus, scientists can infer the strength of the σ-hole. Studies conclude that 4-iodopyrazole can form halogen bonds that are broadly comparable in strength to those formed by well-known halogen bond donors like methyl iodide (CH₃I) and trifluoromethyl iodide (CF₃I).[4][5][11] This strong, directional interaction is highly valuable for ligand-protein binding, providing an additional anchor point to improve affinity and selectivity.

G cluster_interaction Halogen Bonding Interaction Py 4-Iodopyrazole SigmaHole σ-hole (+) Py->SigmaHole C-I Bond LonePair Lone Pair (-) SigmaHole->LonePair Halogen Bond LewisBase Lewis Base (e.g., Protein Carbonyl Oxygen) LonePair->LewisBase

The σ-hole on iodine interacts with a Lewis base.
Synthetic Reactivity: A Theoretical Perspective

The utility of 4-iodopyrazole as a synthetic intermediate is directly linked to the properties of the C4-I bond.[1] Theoretical models help explain why it is such an effective substrate for cross-coupling reactions:

  • Bond Polarity and Strength: The C-I bond is the weakest and least polar among the carbon-halogen bonds (C-F, C-Cl, C-Br, C-I). Calculations can quantify this bond dissociation energy, confirming that the C-I bond is the most easily cleaved, facilitating the oxidative addition step in palladium-catalyzed cycles.

  • Leaving Group Ability: The iodide anion (I⁻) is an excellent leaving group due to its large size and high polarizability, which stabilizes the negative charge.

Part 4: Applications in Rational Drug Design

The theoretical understanding of 4-iodopyrazole's properties directly informs its application in drug development.

  • Kinase Inhibitors: Pyrazole derivatives are privileged scaffolds for kinase inhibitors.[1] The 4-iodo substituent allows for the systematic exploration of the chemical space in the solvent-exposed region of the kinase active site via cross-coupling, enabling the optimization of potency and selectivity.[1]

  • PDE4 Inhibitors: 4-Iodopyrazole is a key intermediate in the synthesis of potent phosphodiesterase 4 (PDE4) inhibitors.[1] Theoretical studies can guide the design of derivatives with optimal geometries and electronic properties to fit into the PDE4 active site, leveraging both hydrogen and halogen bonding interactions.

  • GPCR Antagonists: The scaffold is also used to develop G-protein coupled receptor (GPCR) antagonists.[1] Computational docking simulations, informed by an accurate understanding of the 4-iodopyrazole fragment's properties (especially its halogen bonding potential), can predict binding modes and affinities, accelerating the discovery process.

Conclusion

Theoretical studies provide an indispensable lens through which to view 4-iodopyrazole, transforming it from a simple chemical intermediate into a precisely understood molecular tool. By employing methods like Density Functional Theory, researchers can dissect its electronic structure, rationalize its unique dual-bonding capabilities, and predict its reactivity. This computational insight is not merely academic; it provides a rational basis for its strategic use in synthesis and empowers drug development professionals to design more potent and selective therapeutics. The synergy between theoretical modeling and experimental chemistry ensures that 4-iodopyrazole will remain a cornerstone of medicinal chemistry for the foreseeable future.

References

  • The Strategic Role of 4-Iodopyrazole in Modern Medicinal Chemistry: A Compar
  • Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calcul
  • Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calcul
  • Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. University of Bristol Research Portal.
  • Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calcul
  • Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calcul
  • Exploring the Chemical Reactivity and Applications of 4-Iodopyrazole. NINGBO INNO PHARMCHEM CO.,LTD.
  • The Crucial Role of 4-Iodopyrazole in Modern Pharmaceutical Synthesis. [Supplier Name].
  • Synthesis of 4-iodopyrazoles: A Brief Review.
  • Completion of Crystallographic Data for the Series of 4-Halogen
  • Technical Support Center: Synthesis of 4-Iodopyrazole. Benchchem.
  • 4-Iodopyrazole 99 3469-69-0. Sigma-Aldrich.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Semantic Scholar.
  • Electrosynthesis of 4-iodopyrazole and its derivatives.
  • CN104447558A - Iodine-substituted pyrazole compound and novel synthesis method thereof.
  • The Strategic Application of 4-Iodopyrazole in Synthesis: A Cost-Benefit Analysis. Benchchem.
  • (PDF) Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
  • 4-Iodopyrazole | C3H3IN2 | CID 77022. PubChem.
  • Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra | Request PDF.
  • Molecular docking and DFT study of 4-difluoromethyl pyrazole derivatives as cyclooxygenase-2 inhibitor.
  • Experimental and theoretical studies of pyrazole-4-carbaldehyde derivatives by X-ray crystallography, DFT, molecular docking, and molecular dynamics simul
  • (PDF) Study of the Stability and Chemical Reactivity of a Series of Tetrazole Pyrimidine Hybrids by the Density Functional Theory Method (DFT).

Sources

The Strategic Utility of 3-(4-Iodo-1H-pyrazol-1-yl)propanoic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold and the Power of the 4-Iodo Substituent

In the landscape of modern medicinal chemistry, the pyrazole nucleus is recognized as a "privileged scaffold"—a molecular framework that consistently appears in clinically successful therapeutic agents.[1] Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions have rendered it a cornerstone in the design of targeted therapies. This guide focuses on a specific, highly versatile derivative: 3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid . The strategic incorporation of an iodine atom at the C4 position and a propanoic acid side chain at the N1 position creates a bifunctional building block of significant value for researchers, scientists, and drug development professionals.

The iodine atom is not a mere placeholder; it is a reactive handle for introducing molecular diversity through a variety of powerful cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[2] This allows for late-stage functionalization, a critical advantage in the optimization of lead compounds. The propanoic acid side chain provides a vector for extending the molecule, modifying solubility, or establishing additional interactions with a biological target. This guide will provide an in-depth analysis of the commercial availability, synthesis, and strategic applications of this compound, with a focus on its role in the development of next-generation therapeutics, particularly kinase inhibitors.

Commercial Availability: A Niche Reagent with Readily Available Precursors

A thorough investigation of the chemical supplier landscape indicates that This compound is a niche, but available, chemical entity. While not a widely stocked commodity, it is listed by specialized suppliers, suggesting it is available via custom synthesis or as a make-to-order product.[3]

For researchers planning synthetic campaigns, the true value lies in the ready availability of its key precursors. The foundational building block, 4-Iodopyrazole , and the reagent for installing the side chain, such as ethyl 3-bromopropanoate , are commercially available from numerous major chemical suppliers.

Compound CAS Number Representative Suppliers Notes
4-Iodopyrazole 3469-69-0Thermo Scientific, TCI America, Parchem, Sigma-Aldrich[4][5][6][7]The key starting material, widely available in various quantities.
Ethyl 3-bromopropanoate 539-74-2Key Organics, Simson Pharma, Synthonix, TCI[1][8]A common reagent for introducing the propanoate side chain.
This compound Not Widely AssignedChemrio[3]Likely available on a made-to-order basis.

The accessibility of the precursors empowers research teams to synthesize the target compound in-house, offering greater control over purity, scale, and timelines.

Synthetic Strategy: Constructing the Bifunctional Scaffold

The synthesis of this compound is conceptually straightforward, primarily involving the N-alkylation of the 4-iodopyrazole core. Two robust and well-documented methods are particularly suitable for this transformation: Michael addition to an acrylate ester followed by hydrolysis, or direct alkylation with a 3-halopropanoate.

Method 1: Michael Addition Pathway

The aza-Michael addition of pyrazoles to activated alkenes like acrylates is a highly efficient method for forming the N-C bond.[9][10] This pathway involves a two-step sequence:

  • Michael Addition: 4-Iodopyrazole is reacted with an acrylate ester (e.g., ethyl acrylate) in the presence of a base to form the corresponding ester intermediate.

  • Hydrolysis: The resulting ester is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid.

Michael Addition Pathway Start 4-Iodopyrazole Reagent1 Ethyl Acrylate + Base Intermediate Ethyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate Start->Intermediate Step 1: Michael Addition Reagent2 Hydrolysis (e.g., LiOH, H2O) End This compound Intermediate->End Step 2: Saponification Direct Alkylation Pathway Start 4-Iodopyrazole Reagent1 Ethyl 3-bromopropanoate + Base (e.g., NaH) Intermediate Ethyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate Start->Intermediate Step 1: N-Alkylation Reagent2 Hydrolysis (e.g., LiOH, H2O) End This compound Intermediate->End Step 2: Saponification Application in Kinase Inhibitor Synthesis cluster_0 Cross-Coupling Reactions cluster_1 Diverse Scaffolds Start This compound Suzuki Suzuki Coupling (+ Boronic Acid) Start->Suzuki Sonogashira Sonogashira Coupling (+ Terminal Alkyne) Start->Sonogashira Heck Heck Coupling (+ Alkene) Start->Heck Aryl 4-Aryl-pyrazole Derivatives Suzuki->Aryl Alkynyl 4-Alkynyl-pyrazole Derivatives Sonogashira->Alkynyl Vinyl 4-Vinyl-pyrazole Derivatives Heck->Vinyl Final Library of Potential Kinase Inhibitors Aryl->Final Alkynyl->Final Vinyl->Final

Sources

An In-Depth Technical Guide to the Safe Handling of 3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed overview of the essential safety protocols and handling procedures for 3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established safety principles with practical, field-tested insights to ensure the safe and effective use of this compound in a laboratory setting. The information herein is extrapolated from safety data for structurally similar compounds, including iodinated organic molecules and pyrazole derivatives, in the absence of a specific Safety Data Sheet (SDS) for the target compound.

Hazard Identification and Risk Assessment

Based on data from analogous compounds, the primary hazards are anticipated to be:

  • Skin Irritation: Similar to other pyrazole derivatives and propanoic acid, this compound may cause skin irritation upon contact.[3][4][5][6]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.[3][5][6]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[3][4][5][6]

  • Harmful if Swallowed: Ingestion of the compound may be harmful.[3][4]

A thorough, user-specific risk assessment should be conducted before commencing any work with this compound.

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, a multi-layered approach combining engineering controls and appropriate PPE is essential.

Engineering Controls
  • Ventilation: All handling of solid and dissolved forms of the compound should be performed in a well-ventilated area. A certified chemical fume hood is strongly recommended to minimize inhalation exposure.[3][4][5]

  • Contained Operations: For procedures with a higher risk of aerosol generation, such as sonication or vortexing, the use of sealed containers or a glove box is advised.

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound should include:

PPE ComponentSpecificationRationale
Gloves Nitrile gloves (double-gloving recommended)To prevent skin contact. Some iodinated compounds can penetrate single gloves.[7][8]
Eye Protection Chemical safety goggles or a face shieldTo protect against splashes and airborne particles.[3][4][5]
Lab Coat Standard, fully-buttoned laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection Use in a fume hood negates the need for a respirator in most cases. If handling large quantities or if a fume hood is unavailable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.To prevent inhalation of dust or aerosols.

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is paramount to ensuring a safe laboratory environment.

Handling Workflow

The following diagram outlines the standard workflow for the safe handling of this compound:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_materials Gather Materials & Reagents prep_hood->prep_materials handle_weigh Weigh Compound in Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve/Dispense handle_weigh->handle_dissolve handle_reaction Perform Experiment handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate Experiment Complete cleanup_waste Dispose of Waste Properly cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Safe handling workflow for this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Don all required PPE as specified in the table above.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • When weighing the solid compound, use a spatula and perform the task within the fume hood to contain any dust.

    • For dissolution, add the solvent to the solid slowly to avoid splashing.

    • Keep the container tightly closed when not in use.[5][9]

    • Avoid eating, drinking, or smoking in the laboratory area.[4][10][11]

  • Cleanup:

    • Wipe down the work surface with an appropriate solvent (e.g., 70% ethanol) to decontaminate the area.

    • Dispose of all contaminated materials, including gloves and disposable labware, in a designated hazardous waste container.

    • Remove PPE in the correct order to avoid self-contamination.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][5][10]

Storage
  • Store this compound in a tightly sealed, clearly labeled container.[12]

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Some suppliers recommend storage at 2-8°C.[12][13][14]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5][6]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Spill For a small spill, carefully absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For a large spill, evacuate the area and contact emergency services.

Waste Disposal

All waste containing this compound, including unused material, contaminated labware, and cleaning materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain.[15]

Conclusion

While this compound is a valuable compound in research and development, its handling requires a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. By adhering to the guidelines outlined in this document, researchers can minimize their risk of exposure and maintain a safe laboratory environment. A proactive approach to safety, grounded in the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), is the cornerstone of responsible scientific practice.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Propionic acid. Retrieved from [Link]

  • Greenbook.net. (2017). Safety Data Sheet: ONETIME. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH), amended by 2020/878/EU. Retrieved from [Link]

  • Cosmetic Ingredient Review. (n.d.). Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrazole-1-propanoic acid, I2-cyclopentyl-4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)-, (I2R)-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]

  • ResearchGate. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Iodine - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Penta chemicals. (2024). Iodine - SAFETY DATA SHEET. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Iodo-1-methyl-pyrazol-3-yl)propanoic acid. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid for Pharmaceutical Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for the C-C bond functionalization of heterocyclic systems, enabling the synthesis of complex molecular architectures.[3] This document provides a detailed guide to the application of 3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid as a key building block in palladium-catalyzed Suzuki-Miyaura coupling reactions. We present an in-depth examination of the reaction mechanism, optimization of critical parameters, detailed experimental protocols, and a comprehensive troubleshooting guide to empower researchers in drug discovery and chemical development.

Introduction: The Convergence of a Privileged Scaffold and a Nobel-Winning Reaction

The strategic importance of pyrazole derivatives in modern drug discovery cannot be overstated. This five-membered nitrogen-containing heterocycle is a cornerstone in a myriad of pharmaceuticals, including anti-inflammatory agents (e.g., Celecoxib), anticancer drugs, and antivirals.[1][4] Its metabolic stability and versatile substitution patterns make it an ideal starting point for generating libraries of bioactive compounds.[2]

The Suzuki-Miyaura cross-coupling, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has revolutionized C-C bond formation.[5] Its tolerance of diverse functional groups, mild reaction conditions, and the low toxicity of its boron-based reagents make it an indispensable tool.[3][6]

This application note focuses on this compound, a bifunctional building block. The 4-iodopyrazole moiety serves as an excellent electrophilic partner in Suzuki couplings due to the high reactivity of the C-I bond.[7] The propanoic acid side chain offers a secondary point for diversification, such as amide bond formation, further expanding its utility in constructing novel chemical entities. However, the presence of an unprotected pyrazole N-H group and a carboxylic acid presents unique challenges, including potential catalyst inhibition and side reactions, which this guide will address.[8][9]

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is critical for rational optimization and troubleshooting. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound, forming a Pd(II) complex. This is typically the rate-determining step for less reactive halides like chlorides, but it is generally rapid for iodides.[3]

  • Transmetalation : The organic group from the boronic acid (or its ester) is transferred to the Pd(II) complex. This step requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), facilitating the transfer.[10]

  • Reductive Elimination : The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd L₂Pd(II)(Py)(I) (Oxidative Addition Complex) Pd0->OxAdd Oxidative Addition Py_I Py-I (Ar-X) This compound Py_I->OxAdd Ar_BOH2 Ar'-B(OH)₂ (Boronic Acid) Boronate [Ar'-B(OH)₃]⁻ (Activated Boronate) Ar_BOH2->Boronate Base Base (e.g., K₂CO₃) Base->Boronate Transmetalation L₂Pd(II)(Py)(Ar') (Transmetalation Complex) OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Product Py-Ar' (Coupled Product) Transmetalation->Product Reductive Elimination Boronate->OxAdd Transfers Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field Insights: Heterocycles containing N-H groups, like our pyrazole substrate, can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[8][9] The choice of a bulky, electron-rich phosphine ligand is crucial as it can promote the desired reductive elimination step over catalyst-inhibiting pathways.

Optimizing Reaction Parameters: A Guide to Component Selection

The success of the Suzuki coupling hinges on the judicious selection of catalyst, ligand, base, and solvent. For a substrate like this compound, careful consideration of each component is necessary to achieve high yields and minimize side reactions like dehalogenation.[11]

Parameter Common Choices Rationale & Expert Insights References
Palladium Source Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf), Buchwald Precatalysts (e.g., XPhos Pd G2/G3)Pd(OAc)₂ is a common, cost-effective precursor. Pd(PPh₃)₄ can be used directly as a Pd(0) source but has lower activity for challenging substrates. Buchwald precatalysts are often superior for heteroaryl couplings, offering higher stability and activity at lower loadings.[9][12][7][9][12]
Ligand Triphenylphosphine (PPh₃): Standard, but often insufficient for difficult couplings.Buchwald Ligands (XPhos, SPhos): Bulky, electron-rich monophosphine ligands that accelerate oxidative addition and reductive elimination, preventing catalyst deactivation. Highly recommended for N-H pyrazole substrates.[9][13]The ligand stabilizes the palladium catalyst and modulates its reactivity. For N-H containing heterocycles, bulky ligands like XPhos or SPhos are critical to prevent catalyst inhibition and promote high turnover numbers.[8][9][8][9][13]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃The base is essential for activating the boronic acid. K₃PO₄ is a strong, non-nucleophilic base often effective for heteroaryl couplings. Cs₂CO₃ is highly soluble and effective but more expensive. The carboxylic acid on the substrate may react with the base, so using 2.5-3.0 equivalents is recommended.[9][14][9][12][14][15]
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, Acetonitrile/H₂OA polar, aprotic solvent, often with water as a co-solvent, is required to dissolve both the organic substrates and the inorganic base. 1,4-Dioxane/H₂O is a robust, general-purpose system. All solvents must be rigorously degassed to prevent oxidation of the Pd(0) catalyst and phosphine ligands.[12][16][12][15][16]
Boron Reagent Arylboronic Acids, Arylboronic acid pinacol esters (Bpin)Boronic acids are common but can be prone to decomposition (protodeboronation).[6] Pinacol esters are often more stable, crystalline solids that can be purified easily and may give more reproducible results, especially for less stable heteroaryl boron reagents.[3][17][3][6][17]

Detailed Experimental Protocols

The following protocols provide robust starting points for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific boronic acid partners.

Protocol 1: General Suzuki Coupling using a Buchwald Precatalyst (Conventional Heating)

This protocol is designed for reliability and broad substrate scope, leveraging a modern catalyst system well-suited for challenging heteroaryl couplings.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Weigh Reagents: - Pyrazole-Iodide (1.0 eq) - Boronic Acid (1.2 eq) - Base (K₃PO₄, 2.5 eq) - Catalyst (2 mol%) C 3. Assemble Reaction: - Add solids to a dry Schlenk flask - Evacuate and backfill with Argon (3x) A->C B 2. Prepare Solvent: - Degas 1,4-Dioxane/H₂O (5:1) by sparging with Argon for 20 min D 4. Add Solvents: - Add degassed Dioxane/H₂O via syringe B->D C->D E 5. Heat & Stir: - Place in pre-heated oil bath (80-100 °C) - Stir vigorously under Argon D->E F 6. Monitor Progress: - Withdraw aliquots periodically - Analyze by TLC or LC-MS E->F G 7. Quench & Extract: - Cool to RT - Add H₂O and acidify (e.g., 1M HCl) - Extract with Ethyl Acetate (3x) F->G Upon Completion H 8. Dry & Concentrate: - Dry organic layer (Na₂SO₄) - Filter and remove solvent in vacuo G->H I 9. Purify: - Perform flash column chromatography H->I J 10. Characterize: - Analyze pure product (NMR, MS) I->J

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Materials & Equipment:

  • This compound (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.2 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium phosphate (K₃PO₄, 2.5 equiv)

  • Anhydrous 1,4-dioxane and deionized water (5:1 v/v)

  • Schlenk flask or oven-dried reaction vial with stir bar

  • Inert gas line (Argon or Nitrogen), oil bath, standard glassware for workup and chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (e.g., 0.25 mmol, 77.5 mg), the boronic acid (0.30 mmol), K₃PO₄ (0.625 mmol, 132.7 mg), and XPhos Pd G3 (0.005 mmol, 4.2 mg).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Prepare a 5:1 mixture of 1,4-dioxane and water and degas it by sparging with argon for 20-30 minutes. Add the degassed solvent mixture (e.g., 2.5 mL) to the flask via syringe.

  • Heating: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting iodide is consumed (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute with water (10 mL) and carefully acidify the aqueous layer to pH ~3-4 with 1M HCl to protonate the carboxylic acid.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure coupled product.

Protocol 2: Microwave-Assisted Suzuki Coupling

This protocol offers a rapid alternative for high-throughput synthesis or fast reaction scouting.[7][15]

Materials & Equipment:

  • Same reagents as Protocol 1, but Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (2.5 equiv) are a common alternative for microwave chemistry.[7]

  • Microwave synthesis vial with a stir bar

  • Microwave reactor

Step-by-Step Procedure:

  • Setup: In a microwave vial, combine this compound (0.2 mmol, 62 mg), the boronic acid (0.24 mmol), Na₂CO₃ (0.5 mmol, 53 mg), and Pd(PPh₃)₄ (0.01 mmol, 11.6 mg).

  • Solvent: Add a degassed solvent mixture, such as 1,4-dioxane/H₂O (4:1, 2 mL).

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate at a set temperature (e.g., 100-120 °C) for 10-30 minutes.

  • Workup & Purification: Follow steps 6-9 from Protocol 1.

Troubleshooting Guide

Even robust reactions can encounter issues. This guide addresses common problems and provides evidence-based solutions.

Problem Potential Cause(s) Suggested Solution(s) References
Low or No Conversion 1. Inactive Catalyst: Oxygen contamination deactivated the Pd(0) catalyst or oxidized the phosphine ligand.2. Insufficiently Strong Base: The base is not strong enough to form the boronate "ate" complex efficiently.3. Low Temperature: Reaction is too slow at the set temperature.1. Improve Degassing: Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere. Use a fresh, high-quality catalyst/ligand.[12]2. Change Base: Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[9][12]3. Increase Temperature: Incrementally increase the reaction temperature by 10-20 °C.[9][12]
Dehalogenation of Starting Material The C-I bond is reduced instead of coupled. This can be a significant side reaction for iodo- and bromo-pyrazoles.[8][11]1. Use a Less Reactive Halide: If possible, start from the corresponding 4-bromopyrazole, which is less prone to dehalogenation.[8]2. Optimize Catalyst System: Use a catalyst/ligand combination known to favor reductive elimination over side reactions (e.g., Buchwald systems).3. Lower Temperature: Higher temperatures can favor decomposition pathways.[8][11]
Homocoupling of Boronic Acid The boronic acid couples with itself to form a biaryl byproduct (Ar'-Ar'). This is often caused by the presence of oxygen.1. Rigorous Degassing: This is the most critical step to prevent homocoupling.[16]2. Stoichiometry: Use a slight excess (1.1-1.2 equiv) of the boronic acid, but avoid a large excess.[11][16]
Formation of Palladium Black The palladium catalyst has precipitated out of solution, halting the catalytic cycle.1. Ligand Choice: The ligand may not be effectively stabilizing the palladium nanoparticles. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos).[12]2. Temperature Control: Avoid excessive temperatures, which accelerate catalyst decomposition.[12]

Conclusion

This compound is a highly valuable and versatile building block for accessing novel, functionalized pyrazole derivatives. By leveraging modern palladium catalyst systems and carefully controlling reaction parameters, the Suzuki-Miyaura cross-coupling provides a reliable and high-yielding pathway for its elaboration. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to successfully employ this reaction in the synthesis of new chemical entities for drug discovery and development.

References

  • Ningbo Innopharmchem. The Role of Pyrazole Derivatives in Modern Drug Discovery. Ningbo Innopharmchem Co., Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYWmFfj6-AmkO0J7cZGMALXinet33ZtJ49IJ4skQzE9L-8AvrFjFtf9RMFWMn9qslQZKIJ4hScEcaL6a__itimzAZjL8EYjCJNtbrsSSpfb0rP4xhtVxlRhEtqbw09ZpWPUIivS7VS41kR0-pksmCWNlB_S6J_ByTalnUyhZNjXFyrfEoNYTKznmlh-d81q0hVIAULQwfEnYMHAb2p0WsqiTsekClCmb9hCXpAbg43gNbt0A==]
  • T. J. Donohoe, et al. (2016). The Suzuki−Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.6b02306]
  • TCI Chemicals. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides. TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/p/P2526]
  • S. Khan, et al. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [URL: https://www.researchgate.
  • S. K. Manna, et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. DOI. [URL: https://doi.org/10.1016/j.
  • A. A. Siddiqui, et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [URL: https://www.mdpi.com/1420-3049/27/15/4731]
  • S. G. Ansari, et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10647895/]
  • S. Kumar, et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [URL: https://www.mdpi.com/1420-3049/27/24/8708]
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Involving Pyrazole Boronic Esters. BenchChem. [URL: https://www.benchchem.
  • S. D. Buchwald, et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4162414/]
  • A. A. O. Sarhan & C. Bolm. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing). [URL: https://doi.org/10.1039/C9CY01331H]
  • S. L. Buchwald, et al. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja039421c]
  • X. Dou, et al. (2025). Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. ResearchGate. [URL: https://www.researchgate.net/publication/386411516_Palladium-Catalyzed_Suzuki-Miyaura_Cross-Coupling_of_Heteroaryl-2-Boronic_Acids_with_Nitroaryl_Halides]
  • M. A. Ghasemzadeh, et al. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270275/]
  • BenchChem. (2025). Technical Support Center: Optimization of Palladium Catalysts for Suzuki Coupling of Pyrazoles. BenchChem. [URL: https://www.benchchem.com/technical-support/1000000000009]
  • ResearchGate. (2018). Optimization of Suzuki-Miyaura cross-coupling reaction. ResearchGate. [URL: https://www.researchgate.net/figure/Optimization-of-Suzuki-Miyaura-cross-coupling-reaction_tbl1_323218765]
  • T. J. Donohoe, et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry (ACS Publications). [URL: https://pubs.acs.org/doi/10.1021/acs.joc.6b02306]
  • J. C. Collins, et al. (2004). Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids. American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ol0490403]
  • BenchChem. (2025). Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. BenchChem. [URL: https://www.benchchem.
  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • J. F. Hartwig, et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6488349/]
  • Scott Rychnovsky Lab. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [URL: https://www.youtube.
  • G. C. Fu, et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. [URL: https://www.researchgate.
  • ResearchGate. (2019). Boronic acids and boronic acid esters used in the Suzuki couplings with 4. ResearchGate. [URL: https://www.researchgate.net/figure/Boronic-acids-and-boronic-acid-esters-used-in-the-Suzuki-couplings-with-4_fig2_330691230]
  • Chemrio. This compound. Chemrio. [URL: https://www.chemrio.com/product/cas-1072944-41-2/]
  • Google Patents. (2015). WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use. Google Patents. [URL: https://patents.google.
  • BenchChem. (2025). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. BenchChem. [URL: https://www.benchchem.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [URL: https://www.yonedalabs.com/suzuki-coupling]
  • ResearchGate. (2014). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. ResearchGate. [URL: https://www.researchgate.
  • C. Unciti-Broceta, et al. (2015). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273473/]
  • A. V. Zīle, et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2014/vi/25135]
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole. BenchChem. [URL: https://www.benchchem.
  • M. A. González, et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. MDPI. [URL: https://www.mdpi.com/1420-3049/23/8/2056]

Sources

Application Notes and Protocols for the Sonogashira Reaction of 3-(4-Iodo-1H-pyrazol-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Sonogashira Reaction in Medicinal Chemistry

The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of a crucial carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, has become indispensable in the synthesis of complex molecular architectures, particularly within the pharmaceutical and materials science sectors.[3][4] Its value lies in the ability to construct conjugated systems and introduce rigid alkynyl linkers into organic molecules under relatively mild conditions, a feature highly sought after in the design of novel therapeutic agents.[5][6][7]

Pyrazole scaffolds are prominent pharmacophores, appearing in a multitude of clinically approved drugs due to their diverse biological activities. The functionalization of the pyrazole nucleus, specifically through the introduction of alkynyl moieties at the C4-position, offers a robust strategy for expanding chemical diversity and modulating pharmacological profiles. This application note provides a detailed protocol and in-depth scientific rationale for the Sonogashira coupling of a key building block, 3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid . The presence of both a reactive iodo-pyrazole and a propanoic acid side chain necessitates careful consideration of reaction parameters to achieve high efficiency while preserving the integrity of both functional groups.

Mechanistic Underpinnings: A Tale of Two Catalytic Cycles

The efficacy of the Sonogashira reaction hinges on the synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][5] Understanding this mechanism is paramount for rational troubleshooting and optimization.

A palladium(0) species, often generated in situ from a palladium(II) precatalyst, initiates the primary cycle through oxidative addition to the C-I bond of the this compound.[3][5] This step forms a Pd(II)-pyrazolyl intermediate. Concurrently, the copper(I) co-catalyst activates the terminal alkyne. In the presence of a base, typically an amine, a copper acetylide is formed.[3][5] This highly reactive species then undergoes transmetalation with the Pd(II)-pyrazolyl complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst. The final step is reductive elimination from the resulting diorganopalladium(II) complex, which yields the desired alkynylated pyrazole product and regenerates the active Pd(0) catalyst, thus closing the catalytic loop.[4][8]

While the copper co-catalyst significantly enhances the reaction rate, it can also promote the undesirable homocoupling of the terminal alkyne (Glaser coupling), particularly in the presence of oxygen.[3][9] Consequently, copper-free Sonogashira protocols have been developed, which are especially advantageous for complex or sensitive substrates.[3][6][7][10]

Visualizing the Catalytic Pathway

sonogashira_mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate L₂Pd(II)(Pyrazolyl)(I) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_alkynyl L₂Pd(II)(Pyrazolyl)(C≡CR) transmetalation->pd_alkynyl cu_catalyst Cu(I) transmetalation->cu_catalyst Regeneration reductive_elimination Reductive Elimination pd_alkynyl->reductive_elimination reductive_elimination->pd0 Regeneration product R'-Pyrazolyl-C≡CR reductive_elimination->product cu_acetylide Cu-C≡CR alkyne H-C≡CR alkyne->cu_acetylide + Cu(I), Base base Base cu_acetylide->transmetalation iodo_pyrazole I-Pyrazolyl-R' iodo_pyrazole->oxidative_addition

Figure 1: The interconnected catalytic cycles of the Pd/Cu co-catalyzed Sonogashira reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust starting point for the Sonogashira coupling of this compound. Optimization may be necessary depending on the specific alkyne used.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound≥95%Custom SynthesisEnsure dryness before use.
Terminal Alkyne≥97%VariousPurify if necessary.
PdCl₂(PPh₃)₂Catalyst GradeStrem, AldrichAir-stable, but handle under inert gas.
Copper(I) Iodide (CuI)≥98%Aldrich, AcrosProtect from light; white to off-white solid.
Triethylamine (Et₃N)Anhydrous, ≥99.5%AldrichUse freshly distilled or from a sure-seal bottle.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros, AldrichUse freshly opened or properly stored solvent.
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor workup.
Saturated NH₄Cl (aq)For workup.
BrineFor workup.
Anhydrous Na₂SO₄ or MgSO₄For drying.
Schlenk flask or sealed vialFlame-dried before use.
Magnetic stirrer and stir bar
Inert gas supply (Argon or Nitrogen)
Reaction Setup and Execution
  • Inert Atmosphere Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.05 eq.).

  • Atmosphere Exchange: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed DMF via syringe to achieve a substrate concentration of approximately 0.1 M. Follow with the addition of the terminal alkyne (1.2 eq.) and anhydrous triethylamine (3.0 eq.).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodo-pyrazole is consumed (typically 4-12 hours). If the reaction is sluggish, gentle heating to 40-50 °C can be applied.[2]

  • Workup Procedure:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NH₄Cl solution (to remove the amine base and copper salts) and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes, potentially with 1% acetic acid to improve the chromatography of the carboxylic acid product).

Visualizing the Experimental Workflow

workflow start Start prep Prepare Inert Atmosphere (Flame-dried Schlenk, Ar/N₂) start->prep add_solids Add Solids: - Iodo-pyrazole (1.0 eq) - PdCl₂(PPh₃)₂ (0.03 eq) - CuI (0.05 eq) prep->add_solids add_liquids Add Liquids: - Anhydrous DMF - Terminal Alkyne (1.2 eq) - Et₃N (3.0 eq) add_solids->add_liquids react Stir at Room Temperature (Monitor by TLC/LC-MS) add_liquids->react workup Aqueous Workup: - Dilute with EtOAc - Wash with NH₄Cl & Brine react->workup dry_concentrate Dry (Na₂SO₄) & Concentrate workup->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end End (Characterize Product) purify->end

Figure 2: A streamlined workflow for the Sonogashira coupling of this compound.

Troubleshooting and Scientific Rationale

Observation Potential Cause(s) Scientifically-Grounded Solution(s)
Low or No Conversion 1. Inactive Catalyst: Pd(0) species is sensitive to oxygen.[9] 2. Insufficient Base: The base is crucial for deprotonating the alkyne. 3. Poor Reagent Quality: Moisture in solvents or reagents can quench intermediates.1. Ensure rigorous inert atmosphere techniques (e.g., freeze-pump-thaw degassing of solvents). Use a fresh, high-quality palladium precatalyst.[9] 2. Use a fresh, anhydrous amine base. 3. Use anhydrous solvents and dry starting materials thoroughly.
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of Oxygen: O₂ promotes the oxidative dimerization of copper acetylides.[3][9] 2. High Copper Concentration: Excess Cu(I) can favor the homocoupling pathway.1. Improve degassing procedures. A strict, oxygen-free environment is critical.[9] 2. Reduce the loading of CuI. Alternatively, consider a copper-free protocol , which may require a different ligand (e.g., a bulky phosphine) and base combination.[3][6][7]
Hydrodehalogenation of Starting Material 1. Hydride Source: Certain solvents (e.g., alcohols) or impurities can act as hydride donors.[9] 2. Base-Mediated Process: Stronger bases can sometimes facilitate this side reaction.[9]1. Switch to an aprotic solvent like DMF, THF, or toluene.[9] 2. Consider a weaker base if hydrodehalogenation is a major issue, though this may slow the desired reaction.
Formation of Palladium Black 1. Catalyst Decomposition: High temperatures or inappropriate solvents can lead to the aggregation and precipitation of the palladium catalyst.[9]1. Maintain a lower reaction temperature. Ensure the phosphine ligand is present in sufficient quantity to stabilize the palladium center.

Concluding Remarks

The Sonogashira reaction is a highly reliable and versatile method for the alkynylation of heteroaromatic systems. The protocol detailed herein provides a comprehensive and scientifically-grounded approach for the successful coupling of this compound with a variety of terminal alkynes. By understanding the underlying mechanism and potential side reactions, researchers can effectively troubleshoot and adapt this methodology to generate novel pyrazole-containing molecules, thereby accelerating progress in drug discovery and development.

References

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Organic Letters, 23(12), 4726–4730. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Soheili, A., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 13057–13064. [Link]

  • Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Organic Letters, 23(12), 4726-4730. [Link]

  • YouTube. (2020, July 25). Sonogashira Coupling. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Eller, G. A., et al. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Synthetic Communications, 41(4), 534-544. [Link]

  • Soheili, A., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 13057-13064. [Link]

  • ResearchGate. (a) Mechanism of Pd/Cu‐catalyzed Sonogashira coupling. (b) Two.... [Link]

  • Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira cross-coupling: a fruitful marriage of alkynes with carboxylic acid electrophiles. Organic Chemistry Frontiers, 9(1), 216-222. [Link]

  • Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions. [Link]

  • Golden. Sonogashira coupling. [Link]

  • Pinter, B., & Košmrlj, J. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(10), 3946–3951. [Link]

  • Cerna, I., et al. (2020). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. Catalysts, 10(3), 25. [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ACS Catalysis, 13(23), 15449–15459. [Link]

  • Soheili, A., et al. (2003). Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure–Activity Relationships and Copper Effects. The Journal of Organic Chemistry, 68(15), 5825–5837. [Link]

  • ResearchGate. Decarboxylative Sonogashira coupling of aryl carboxylic acids. [Link]

  • ResearchGate. (2016, May 23). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. [Link]

  • Al-Amin, M., & Bhuiyan, M. M. H. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7344-7368. [Link]

  • ResearchGate. Scheme 5. Sonogashira cross-coupling reaction of substituted iodopyrazole derivatives. [Link]

  • ResearchGate. (2011, February 2). ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. [Link]

  • ThalesNano Inc. Flow Chemistry: Sonogashira Coupling. [Link]

  • Google Patents. (2015). WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.
  • ResearchGate. (2025, August 6). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2023, January 20). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. [Link]

  • SynThink. (R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanoic Acid. [Link]

  • Google Patents. (2016). CN105461630A - Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile.

Sources

The Heck Coupling Reaction with 4-Iodopyrazole Derivatives: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Alkenylpyrazoles

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous blockbuster drugs and promising clinical candidates.[1] Its unique electronic properties and ability to engage in multiple hydrogen bonding patterns make it a "privileged scaffold" in drug design. The introduction of an alkenyl substituent at the C4 position of the pyrazole ring via the Heck coupling reaction unlocks a vast chemical space, enabling the synthesis of novel compounds with significant therapeutic potential, particularly in the realm of kinase inhibitors.[1][2] Furthermore, these C4-functionalized pyrazoles are valuable intermediates in materials science for the development of novel organic electronics.[3]

This guide provides an in-depth exploration of the Heck-Mizoroki reaction as applied to 4-iodopyrazole derivatives. We will delve into the mechanistic nuances of this powerful carbon-carbon bond-forming reaction, present detailed and validated protocols, discuss optimization and troubleshooting strategies, and highlight key applications in drug discovery and beyond. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile reaction for the synthesis of complex, high-value molecules.

Mechanistic Considerations: Navigating the Heck Catalytic Cycle with a Heteroaromatic Substrate

The Heck reaction proceeds via a palladium-catalyzed cycle involving Pd(0) and Pd(II) intermediates.[4] While the general mechanism is well-established, the use of N-heteroaryl halides like 4-iodopyrazole introduces specific challenges and considerations.

The Catalytic Cycle

The generally accepted mechanism for the Heck reaction is illustrated below.

Heck_Mechanism pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition 4-Iodopyrazole (R-I) pd_complex R-Pd(II)L₂-I (Pyrazolyl-Pd Complex) oxidative_addition->pd_complex alkene_coordination Alkene Coordination pd_complex->alkene_coordination Alkene pi_complex Alkene π-Complex alkene_coordination->pi_complex migratory_insertion Syn-Migratory Insertion beta_hydride β-Hydride Elimination migratory_insertion->beta_hydride pi_complex->migratory_insertion product_complex Product π-Complex beta_hydride->product_complex Product reductive_elimination Base-Assisted Reductive Elimination product_complex->reductive_elimination + Base reductive_elimination->pd0 - H-Base⁺I⁻

Figure 1: Generalized Catalytic Cycle of the Heck Reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 4-iodopyrazole to form a square planar Pd(II) complex. The high reactivity of the C-I bond makes 4-iodopyrazoles excellent substrates for this initial step.[5]

  • Alkene Coordination and Insertion: The alkene coupling partner coordinates to the palladium center, followed by a syn-migratory insertion of the alkene into the pyrazolyl-palladium bond. This is a crucial C-C bond-forming step.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the final alkenylpyrazole product and a palladium-hydride species. This step generally proceeds to give the more thermodynamically stable E (trans) isomer.[6]

  • Reductive Elimination & Catalyst Regeneration: In the presence of a base, the palladium-hydride species undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The Challenge of N-Heteroaryl Substrates: Catalyst Inhibition

A primary challenge in the Heck coupling of N-heteroaryl halides is the potential for the nitrogen lone pair to coordinate to the palladium center.[7] This coordination can lead to the formation of stable, off-cycle complexes that act as catalyst poisons, significantly impeding or halting the reaction.

Mitigation Strategy: The Critical Role of the N-Protecting Group

To circumvent catalyst inhibition and ensure efficient turnover, protection of the pyrazole's N1-nitrogen is paramount. The choice of protecting group is not trivial; its steric and electronic properties have a profound impact on reaction outcomes. Research by Usami et al. has demonstrated that a bulky trityl (Tr) group is highly effective in shielding the N2-nitrogen, preventing its coordination to the palladium catalyst and facilitating high yields.[8] In contrast, less sterically demanding and potentially coordinating groups like Boc and Cbz were found to be unfavorable for this transformation.[8]

Core Protocol: Heck-Mizoroki Reaction of 1-Trityl-4-Iodopyrazole

This protocol is based on the optimized conditions reported by Usami et al. and has been shown to be effective for a range of alkene coupling partners, particularly acrylates.[8]

Materials and Reagents
  • 1-Trityl-4-iodopyrazole

  • Alkene (e.g., methyl acrylate, tert-butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethyl phosphite (P(OEt)₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Experimental Workflow

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine 1-Trityl-4-iodopyrazole, alkene, and Et₃N in anhydrous DMF degas Degas with Argon start->degas add_catalyst Add Pd(OAc)₂ and P(OEt)₃ degas->add_catalyst heat Heat at 100 °C add_catalyst->heat monitor Monitor by TLC heat->monitor quench Quench with sat. aq. NH₄Cl monitor->quench Reaction Complete extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Isolated 4-Alkenylpyrazole purify->product

Figure 2: Step-by-step workflow for the Heck coupling protocol.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried flask under an argon atmosphere, add 1-trityl-4-iodopyrazole (1.0 equiv.), triethylamine (2.0 equiv.), and anhydrous DMF.

  • Addition of Alkene: Add the desired alkene (1.2 equiv.).

  • Catalyst Preparation: In a separate vial, dissolve palladium(II) acetate (1 mol%) and triethyl phosphite (4 mol%) in a small amount of anhydrous DMF.

  • Reaction Initiation: Add the catalyst solution to the reaction flask.

  • Heating: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-iodopyrazole is consumed.

  • Work-up: Cool the reaction to room temperature and quench by adding saturated aqueous NH₄Cl.

  • Extraction: Extract the aqueous layer with dichloromethane (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the mixture, concentrate the filtrate under reduced pressure, and purify the crude residue by flash column chromatography on silica gel to yield the desired 4-alkenylpyrazole.

Optimization and Substrate Scope

The success of the Heck coupling with 4-iodopyrazole derivatives is highly dependent on the choice of protecting group, ligand, and alkene coupling partner. The following data, adapted from the work of Usami et al., provides a clear guide for reaction optimization.[8]

Table 1: Effect of N-Protecting Group on Heck Coupling with Methyl Acrylate
EntryN-Protecting Group (PG)Yield of 4-Alkenylpyrazole (%)
1Trityl (Tr)95
2Benzyl (Bn)75
34-Methoxybenzyl (PMB)40
4Boc< 5
5Cbz< 5

Reaction Conditions: 1-PG-4-iodopyrazole (1.0 equiv), methyl acrylate (1.2 equiv), Pd(OAc)₂ (1 mol%), P(OEt)₃ (4 mol%), Et₃N (2.0 equiv), DMF, 100 °C.

Insight: The bulky trityl group is clearly superior, effectively preventing catalyst inhibition and leading to a near-quantitative yield. Benzyl groups are acceptable, but less sterically demanding protecting groups like Boc and Cbz are unsuitable for this transformation.[8]

Table 2: Scope of Alkene Coupling Partners with 1-Trityl-4-Iodopyrazole
EntryAlkeneProductYield (%)
1Methyl Acrylate(E)-Methyl 3-(1-trityl-1H-pyrazol-4-yl)acrylate95
2tert-Butyl Acrylate(E)-tert-Butyl 3-(1-trityl-1H-pyrazol-4-yl)acrylate90
3Methyl Vinyl Ketone(E)-4-(1-Trityl-1H-pyrazol-4-yl)but-3-en-2-one85
4Acrylonitrile(E)-3-(1-Trityl-1H-pyrazol-4-yl)acrylonitrile78
5Styrene(E)-1-Trityl-4-styryl-1H-pyrazole44
64-Chlorostyrene(E)-1-(4-Chlorostyryl)-4-(1-trityl-1H-pyrazol-4-yl)benzene35

Reaction Conditions: 1-Trityl-4-iodopyrazole (1.0 equiv), alkene (1.2 equiv), Pd(OAc)₂ (1 mol%), P(OEt)₃ (4 mol%), Et₃N (2.0 equiv), DMF, 100 °C.

Insight: Electron-deficient alkenes, such as acrylates and vinyl ketones, are excellent coupling partners, providing high yields of the trans-isomer.[8] Electron-neutral alkenes like styrene give significantly lower yields under these conditions, suggesting that alternative catalyst systems or reaction conditions may be required for efficient coupling.[8]

Alternative Methodologies and Advanced Protocols

While the Pd(OAc)₂/P(OEt)₃ system is robust, other catalytic systems and reaction conditions can offer advantages in terms of substrate scope, efficiency, and sustainability.

Phosphine-Free Catalysis

The use of phosphine ligands can be problematic due to their air sensitivity and toxicity. Phosphine-free palladium catalyst systems, often employing N-donor ligands or N-heterocyclic carbenes (NHCs), are an attractive alternative.[9][10] While specific high-yielding examples for 4-iodopyrazole are still emerging, systems like Pd(OAc)₂ with hydrazone or pyrazole-based ligands have shown promise for the Heck coupling of other heteroaryl halides and warrant investigation.[10]

Microwave-Assisted Heck Coupling

Microwave irradiation can dramatically reduce reaction times, often leading to cleaner reactions and higher yields.[11] This is particularly useful for challenging substrates or in high-throughput synthesis settings.

Protocol Sketch: Microwave Heck Reaction

  • Combine 1-trityl-4-iodopyrazole (1.0 equiv), alkene (1.5 equiv), base (e.g., NaOAc, 2.5 equiv), and a palladium catalyst (e.g., Pd EnCat®40, 0.8 mol%) in a microwave vial.[12]

  • Add a suitable solvent (e.g., EtOH).[12]

  • Seal the vial and heat in a microwave reactor at 140 °C for 30 minutes.[12]

  • Cool, filter to remove the heterogeneous catalyst, and purify as previously described.

This approach offers a greener alternative to traditional solvents like DMF and allows for easy catalyst recovery and reuse.[12]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Catalyst deactivation (poisoning by unprotected N-H).2. Inefficient oxidative addition.3. Poor quality reagents/solvents.1. Ensure complete N-protection with a bulky group (Trityl is ideal).2. Use 4-iodopyrazole; 4-bromopyrazole is less reactive. Consider a more electron-rich ligand.3. Use fresh, anhydrous, and degassed solvents and high-purity reagents.[13]
Formation of Side Products 1. Homocoupling (Glaser coupling): Presence of oxygen.2. Dehalogenation: Reduction of the C-I bond.3. Alkene Isomerization: Formation of undesired double bond isomers.1. Thoroughly degas all solvents and maintain a strict inert (Argon/Nitrogen) atmosphere.[13]2. Use a milder base or lower reaction temperature.3. This can be ligand-dependent. Screen different phosphine or NHC ligands.[14]
Low Yields with Styrenes Styrene is a less reactive alkene partner in this system.Increase catalyst and ligand loading (e.g., 5 mol% Pd(OAc)₂, 10 mol% P(OEt)₃).[8] Alternatively, explore different catalyst systems (e.g., those based on bulky biarylphosphine ligands).

Applications in Drug Discovery: Synthesis of Kinase Inhibitors

The 4-alkenylpyrazole scaffold is a key structural motif in many targeted therapeutics. A prominent example is in the development of Janus Kinase (JAK) inhibitors , which are used to treat autoimmune diseases and certain cancers.[1] The strategic use of the Heck reaction on a 4-iodopyrazole core allows for the late-stage introduction of diverse alkenyl side chains, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Kinase_Inhibitor_Synthesis iodopyrazole 4-Iodopyrazole Core heck Heck Coupling (+ Alkene) iodopyrazole->heck alkenylpyrazole 4-Alkenylpyrazole Intermediate heck->alkenylpyrazole further_steps Further Functionalization alkenylpyrazole->further_steps jak_inhibitor JAK Kinase Inhibitor further_steps->jak_inhibitor

Figure 3: Synthetic strategy for JAK inhibitors via Heck coupling.

This approach, leveraging the reliability of the Heck reaction on the 4-iodopyrazole scaffold, provides medicinal chemists with a powerful tool to fine-tune molecular properties and optimize the potency and selectivity of kinase inhibitors.

Conclusion

The Heck coupling of 4-iodopyrazole derivatives is a robust and highly valuable transformation for the synthesis of functionalized pyrazoles. By understanding the key mechanistic challenges, particularly the need for sterically demanding N-protecting groups like the trityl group, researchers can achieve high yields and predictable outcomes. The optimized protocol using Pd(OAc)₂ and P(OEt)₃ provides a reliable starting point for the coupling with electron-deficient alkenes. For more challenging substrates or for process optimization, exploration of alternative catalysts and modern techniques like microwave heating is encouraged. The continued application of this reaction will undoubtedly fuel further discoveries in medicinal chemistry and materials science, cementing the role of the 4-alkenylpyrazole as a truly privileged scaffold.

References

  • Li, D., Tian, Q., et al. (2021). N-Heterocyclic carbene palladium (II)-pyridine (NHC-Pd (II)-Py) complex catalyzed heck reactions. Journal of Organometallic Chemistry, 949, 121957.
  • BenchChem. (2025). 4-iodopyrazole in the synthesis of kinase inhibitors.
  • Czaplicki, J., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2233.
  • ResearchGate. (n.d.). Pyrazoles and Heck Reaction.
  • Usami, Y., Ichikawa, H., & Harusawa, S. (2011). HECK-MIZOROKI REACTION OF 4-IODO-1H-PYRAZOLES. HETEROCYCLES, 83(4), 827-835.
  • Lee, J.-Y., et al. (2010). Efficient Heck Reactions Catalyzed by Palladium(0) and -(II) Complexes Bearing N-Heterocyclic Carbene and Amide Functionalities. Organometallics, 29(17), 3901–3911.
  • Zhang, X., et al. (2022). Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles.
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • ResearchGate. (n.d.). N-Heterocyclic carbene palladium (II)-pyridine (NHC-Pd (II)-Py)
  • ResearchGate. (n.d.). Phosphine-Free Palladium Catalyzed Mizoroki−Heck Reaction Using Hydrazone as a Ligand.
  • Han, Y., Huynh, H. V., & Tan, G. K. (2007). Palladium(II) Pyrazolin-4-ylidenes: Remote N-Heterocyclic Carbene Complexes and Their Catalytic Application in Aqueous Suzuki−Miyaura Coupling. Organometallics, 26(26), 6581–6585.
  • BenchChem. (2025). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.
  • Sjöger, F., et al. (2015). Exploring a cascade Heck-Suzuki reaction based route to kinase inhibitors using design of experiments. Organic & Biomolecular Chemistry, 13(12), 3649-3655.
  • BenchChem. (2025). Technical Support Center: Alternative Solvents for Cross-Coupling of Iodopyrazoles.
  • McConville, M., et al. (2009). Unusual Selectivity-Determining Factors in the Phosphine-Free Heck Arylation of Allyl Ethers. Organometallics, 28(8), 2353–2356.
  • Gangjee, A., et al. (2007). Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics. Arkivoc, 2007(15), 215-222.
  • Herrmann, W. A., et al. (1998). Chelating N-heterocyclic carbene ligands in palladium-catalyzed heck-type reactions. Journal of Organometallic Chemistry, 557(1), 93-96.
  • Reddit. (2022). Troubleshooting a difficult Heck reaction. r/Chempros.
  • Frontera. (2024).
  • BenchChem. (2025).
  • Isbrandt, E. S., et al. (2024). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv.
  • Cetin, A. (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening, 27(19), 2791-2804.
  • Yousaf, M., et al. (2019). Development of green methodologies for Heck, Chan–Lam, Stille and Suzuki cross-coupling reactions. Molecular Diversity, 23(3), 821-839.
  • Khan, I., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 384.
  • BenchChem. (2025).
  • OEMS Connect Journals. (n.d.).
  • Al-Amiery, A. A., et al. (2024). Design, synthesis, and evaluation of a pyrazole-based corrosion inhibitor: a computational and experimental study. Scientific Reports, 14(1), 1-15.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube.
  • ResearchGate. (n.d.). The Heck reaction: Mechanistic insights and novel ligands.
  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube.
  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Oxidative Heck Coupling Reaction for Direct Synthesis of 4-Arylcoumarins Using Coumarins and Arylboronic Acids.
  • Whitcombe, M. J., et al. (2011). Heck Reaction—State of the Art. Chemical Reviews, 111(2), PR1-PR46.

Sources

Application Notes and Protocols for Amide Bond Formation Using 3-(4-Iodo-1H-pyrazol-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 4-Iodopyrazole Scaffold

In the landscape of modern medicinal chemistry, the pyrazole nucleus is recognized as a "biologically privileged" scaffold, appearing in a multitude of FDA-approved drugs.[1] The strategic incorporation of an iodine atom at the 4-position of the pyrazole ring, as seen in 3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid, offers a significant synthetic advantage.[2] This iodo-substituent serves as a versatile synthetic handle, enabling a wide range of palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.[2] This capability allows for late-stage functionalization, a crucial strategy in the rapid generation of diverse compound libraries for lead optimization in drug discovery programs.[2] Derivatives of 4-iodopyrazole have shown significant potential as kinase inhibitors, phosphodiesterase 4 (PDE4) inhibitors, and antagonists for G-protein coupled receptors (GPCRs), highlighting the therapeutic relevance of this molecular framework.[2]

This guide provides a comprehensive overview and detailed protocols for the effective utilization of this compound in amide bond formation, a cornerstone reaction in pharmaceutical chemistry.[3][4][5]

Core Principles of Amide Bond Formation: Activating the Carboxylic Acid

The direct condensation of a carboxylic acid and an amine to form an amide bond is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[6] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that can readily react with the amine nucleophile.[7][8] This is typically achieved using coupling reagents.[9]

Mechanism of Action: Common Coupling Reagents

A variety of coupling reagents have been developed, each with its own mechanism and optimal conditions.[4][9] Two of the most widely used classes of reagents in drug discovery are carbodiimides and phosphonium/aminium salts.[7][9]

  • Carbodiimides (e.g., EDC) with Additives (e.g., HOBt): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10] However, this intermediate can be prone to side reactions, including racemization and rearrangement to a stable N-acylurea.[11] To mitigate these issues and improve reaction efficiency, additives like 1-hydroxybenzotriazole (HOBt) are often included.[10][11] HOBt traps the O-acylisourea to form an active ester, which is more stable and less prone to racemization, and then reacts with the amine to furnish the desired amide.[4][10][12]

  • Aminium/Uronium Salts (e.g., HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling agents that generate highly reactive OAt-active esters.[13][14] The reaction is typically carried out in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) to neutralize the hexafluorophosphate salt and scavenge the proton released during the reaction.[13][14] HATU is particularly valued for its high coupling efficiencies and fast reaction rates, even with sterically hindered substrates.[13][14]

Experimental Protocols

The following protocols provide a general framework for the amide coupling of this compound with a primary or secondary amine. Optimization of reaction conditions (e.g., solvent, temperature, reaction time) may be necessary for specific substrates.

General Workflow for Amide Coupling

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_acid Dissolve this compound in anhydrous solvent activation Activate carboxylic acid with coupling reagent prep_acid->activation prep_amine Prepare amine solution coupling Add amine to activated acid prep_amine->coupling prep_reagents Prepare coupling reagent and base solutions prep_reagents->activation activation->coupling monitoring Monitor reaction progress (TLC/LC-MS) coupling->monitoring quench Quench reaction monitoring->quench extract Aqueous workup and extraction quench->extract purify Purify by column chromatography or recrystallization extract->purify

Caption: General workflow for amide bond formation.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a reliable and cost-effective method for many routine amide couplings.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM or DMF (0.1-0.5 M) at room temperature, add HOBt (1.1 eq).

  • Add the amine (1.0-1.2 eq) to the mixture. If the amine is a hydrochloride salt, add an additional equivalent of base.

  • Add DIPEA (2.0-3.0 eq) to the reaction mixture.

  • Finally, add EDC·HCl (1.2 eq) portion-wise to the stirring solution.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to afford the desired amide.[15]

Protocol 2: HATU Mediated Amide Coupling

This protocol is highly effective for more challenging couplings, including those with sterically hindered amines or acids.[13]

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Water or saturated aqueous NH₄Cl solution

  • Ethyl acetate or other suitable extraction solvent

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF or DCM (0.1-0.5 M).

  • Add HATU (1.0-1.2 eq) and DIPEA (2.0-3.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[16]

  • Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. These reactions are often complete within 30-60 minutes.[8][13]

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[13][16]

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation: Comparison of Coupling Reagents
Coupling ReagentEquivalentsAdditiveBase (eq)Typical SolventTemp (°C)Typical TimeAdvantagesDisadvantages
EDC 1.2-1.5HOBt (1.1)DIPEA (2-3)DCM, DMFRT2-12 hCost-effective, water-soluble byproductsSlower, potential for racemization
HATU 1.0-1.2NoneDIPEA (2-3)DMF, DCMRT0.5-2 hHigh efficiency, fast, good for hindered substratesHigher cost, requires anhydrous conditions

Troubleshooting Common Issues in Amide Coupling

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete activation of carboxylic acid; Deactivated (protonated) amine; Steric hindrance; Presence of water.[16]Increase equivalents of coupling reagent; Add more base; Switch to a more powerful coupling agent (e.g., HATU); Ensure anhydrous conditions.[16]
Significant Side Reactions Racemization of chiral centers; Formation of N-acylurea (with carbodiimides).Use racemization-suppressing additives like HOBt or OxymaPure; Run the reaction at a lower temperature; Use HATU.[16]
Difficult Purification Water-soluble byproducts (e.g., from EDC); Unreacted starting materials.Perform thorough aqueous workup; Optimize stoichiometry to drive the reaction to completion; Consider alternative purification techniques like reversed-phase chromatography.[17]

Visualization of the EDC/HOBt Coupling Mechanism

G RCOOH Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + EDC EDC EDC Active_Ester HOBt Active Ester O_acylisourea->Active_Ester + HOBt Urea Urea byproduct O_acylisourea->Urea Side Reaction (N-acylurea) HOBt HOBt Amide Amide (R-CONH-R') Active_Ester->Amide + Amine Amine Amine (R'-NH2) Amide->HOBt regenerated

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel chemical entities in drug discovery. The protocols and guidelines presented herein offer a robust starting point for researchers to efficiently construct amide bonds using this scaffold. Careful selection of coupling reagents and optimization of reaction conditions are paramount to achieving high yields and purity, ultimately accelerating the discovery and development of new therapeutics.

References

  • Amine to Amide Mechanism (EDC + HOBt). (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Sabila, P. S., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Retrieved from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Institutes of Health. Retrieved from [Link]

  • HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. (2025). Inhibitor Research Hub. Retrieved from [Link]

  • Advanced Chemtech Empowers Drug Discovery With Cutting-Edge Coupling Reagents. (2024). PRUnderground. Retrieved from [Link]

  • Making Amides from Carboxylic Acids. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • HATU. (n.d.). Wikipedia. Retrieved from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Retrieved from [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). National Institutes of Health. Retrieved from [Link]

  • How should I purify a complex, polar, amide reaction mixture?. (2023). Biotage. Retrieved from [Link]

  • Dunetz, J. R., et al. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ResearchGate. Retrieved from [Link]

  • Facile Amide Bond Formation from Carboxylic Acids and Isocyanates. (2011). Organic Letters. Retrieved from [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023). ResearchGate. Retrieved from [Link]

  • Amide-based compounds, production, recovery, purification and uses thereof. (n.d.). Google Patents.
  • 3-(4-Iodo-1-methyl-pyrazol-3-yl)propanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Amine to Amide (Coupling) - HATU. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • What is the best technique for amide purification?. (2020). ResearchGate. Retrieved from [Link]

  • Uphill battles in amide couplings. (2014). amphoteros. Retrieved from [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis of 4-iodopyrazoles: A Brief Review. (2025). ResearchGate. Retrieved from [Link]

  • amide coupling help. (2022). Reddit. Retrieved from [Link]

  • Why is my Amide Coupling Not working using Cysteamine?. (2021). ResearchGate. Retrieved from [Link]

  • 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use. (n.d.). Google Patents.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Electrosynthesis of 4-iodopyrazole and its derivatives. (2025). ResearchGate. Retrieved from [Link]

  • 1H-Pyrazole-1-propanoic acid, I2-cyclopentyl-4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)-, (I2R)-. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Publishing. Retrieved from [Link]

Sources

The Strategic Application of 3-(4-Iodo-1H-pyrazol-1-yl)propanoic Acid in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibition

Protein kinases, as fundamental regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology and immunology. The dysregulation of kinase activity is a hallmark of numerous diseases. Consequently, the development of small molecule kinase inhibitors has become a central focus of pharmaceutical research. Within the vast landscape of kinase inhibitor scaffolds, the pyrazole ring holds a "privileged" status.[1][2] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, serves as an excellent bioisostere for other aromatic systems and can engage in crucial hydrogen bonding interactions with the hinge region of the ATP-binding site of kinases.[3]

The strategic functionalization of the pyrazole core is paramount in tuning the potency, selectivity, and pharmacokinetic properties of an inhibitor. In this context, halogenated pyrazoles, particularly 4-iodopyrazoles, have proven to be exceptionally versatile synthetic intermediates.[4][5] The carbon-iodine bond at the C4 position is readily activated for a variety of palladium- and copper-catalyzed cross-coupling reactions, enabling the efficient introduction of diverse aryl and heteroaryl moieties.[6][7]

This application note provides a detailed exploration of the utility of 3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid as a key building block in the synthesis of novel kinase inhibitors. We will delve into the rationale behind its design, provide a representative synthetic protocol for its application in a Suzuki-Miyaura cross-coupling reaction, and discuss its potential in generating libraries of targeted kinase inhibitors.

The Versatility of this compound: A Dual-Functionality Building Block

The structure of this compound is strategically designed to offer two orthogonal points for molecular elaboration, making it a highly valuable tool for medicinal chemists.

  • The 4-Iodo Handle: The iodine atom at the C4 position of the pyrazole ring is the primary site for introducing molecular diversity. It serves as a robust handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which facilitates the formation of a carbon-carbon bond with a wide array of boronic acids and esters.[5][6] This allows for the systematic exploration of the chemical space around the pyrazole core to optimize interactions with the kinase active site.

  • The Propanoic Acid Moiety: The propanoic acid chain attached to the N1 position of the pyrazole provides a secondary point for conjugation. The carboxylic acid can be readily converted to an amide, ester, or other functional groups. This is particularly significant as many potent kinase inhibitors possess an amide linkage that can form additional hydrogen bonds within the ATP binding pocket or serve as a linker to other pharmacophoric elements.

The combination of these two functionalities in a single molecule allows for a divergent synthetic approach, where a common intermediate can be rapidly elaborated into a library of diverse compounds for structure-activity relationship (SAR) studies.

Logical Workflow: From Building Block to Potential Kinase Inhibitor

The general workflow for utilizing this compound in the synthesis of a kinase inhibitor library follows a logical and efficient progression:

G A Start: this compound B Step 1: Suzuki-Miyaura Cross-Coupling (with diverse Ar-B(OH)2) A->B C Intermediate Library: 3-(4-Aryl-1H-pyrazol-1-yl)propanoic acids B->C D Step 2: Amide Coupling (with diverse amines) C->D E Final Product Library: Novel Pyrazole-Based Kinase Inhibitors D->E F Step 3: Biological Evaluation (Kinase Assays, Cellular Assays) E->F G SAR Analysis & Lead Optimization F->G

Figure 1: A generalized workflow for the synthesis and evaluation of a kinase inhibitor library starting from this compound.

Experimental Protocols

Protocol 1: Representative Synthesis of a 3-(4-Aryl-1H-pyrazol-1-yl)propanoic Acid via Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a representative arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.03 equiv)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.06 equiv)

  • Potassium carbonate (K₂CO₃, 2.5 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), palladium(II) acetate (0.03 equiv), SPhos (0.06 equiv), and potassium carbonate (2.5 equiv).

  • Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen). Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Carefully acidify the aqueous layer with 1 M HCl to a pH of ~2-3 to protonate the carboxylic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure 3-(4-aryl-1H-pyrazol-1-yl)propanoic acid.

Protocol 2: Representative Synthesis of a Pyrazole-Based Kinase Inhibitor via Amide Coupling

This protocol describes the coupling of the synthesized 3-(4-aryl-1H-pyrazol-1-yl)propanoic acid with a primary or secondary amine to form the final amide product.

Materials:

  • 3-(4-Aryl-1H-pyrazol-1-yl)propanoic acid (from Protocol 1) (1.0 equiv)

  • Amine (e.g., aniline or benzylamine) (1.1 equiv)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the 3-(4-aryl-1H-pyrazol-1-yl)propanoic acid (1.0 equiv) in anhydrous DMF.

  • Reagent Addition: Add the amine (1.1 equiv), PyBOP (1.2 equiv), and DIPEA (3.0 equiv) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Workup: Quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure pyrazole-based amide inhibitor.

Data Presentation: Expected Outcomes

The following table provides hypothetical but representative data for a series of compounds synthesized using the protocols described above, illustrating how structure-activity relationships can be explored.

Compound IDAryl Group (from Suzuki Coupling)Amine Group (from Amide Coupling)Hypothetical Kinase TargetIC₅₀ (nM)
PI-001 4-MethoxyphenylAnilineKinase A150
PI-002 3-FluorophenylAnilineKinase A75
PI-003 Pyridin-4-ylAnilineKinase A25
PI-004 4-MethoxyphenylBenzylamineKinase A300
PI-005 3-FluorophenylBenzylamineKinase A180
PI-006 Pyridin-4-ylBenzylamineKinase A90

Visualization of the Synthetic Pathway

G start This compound suzuki Suzuki-Miyaura Coupling + Ar-B(OH)2 Pd(OAc)2, SPhos, K2CO3 start->suzuki intermediate 3-(4-Aryl-1H-pyrazol-1-yl)propanoic acid suzuki->intermediate amide Amide Coupling + R1R2NH PyBOP, DIPEA intermediate->amide product Final Kinase Inhibitor amide->product

Figure 2: Key steps in the synthesis of a pyrazole-based kinase inhibitor.

Conclusion and Future Perspectives

This compound represents a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its dual-functionality allows for the rapid generation of diverse chemical libraries through a robust and modular synthetic approach. The protocols outlined in this application note provide a solid foundation for researchers and drug development professionals to explore the vast chemical space around the privileged pyrazole scaffold. The continued application of such strategic building blocks will undoubtedly accelerate the discovery and development of the next generation of targeted kinase inhibitors for a multitude of human diseases.

References

  • Google Patents. (n.d.). Pyrazole derivatives and their use as protein kinase inhibitors. WO2002018346A1. [8]

  • Huet, T., et al. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 27(17), 5578. [Link][9]

  • Kharb, R., et al. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Pharmaceuticals, 14(8), 751. [Link][10]

  • Google Patents. (n.d.). 3,4-diarylpyrazoles as protein kinase inhibitors. WO2010010154A1. [11]

  • Google Patents. (n.d.). 3,4-diarylpyrazoles as protein kinase inhibitors. US8541575B2. [12]

  • Chapman University Digital Commons. (2013). Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. Chemistry & Biology Interface, 3(4), 264-269. [Link][13]

  • Vitaku, E., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals, 13(8), 165. [Link][4]

  • ResearchGate. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. [Link][3]

  • European Patent Office. (2011). Pyrazole-amine compounds useful as kinase inhibitors. EP 2385041 A1. [Link][14]

  • Semantic Scholar. (2014). The synthesis of novel kinase inhibitors using click chemistry. [Link][15]

  • Organ, M. G., & Mayer, S. (2003). Synthesis of 4-(5-iodo-3-methylpyrazolyl) phenylsulfonamide and its elaboration to a COX II inhibitor library by solution-phase suzuki coupling using Pd/C as a solid-supported catalyst. Journal of Combinatorial Chemistry, 5(2), 118-124. [Link][16]

  • ResearchGate. (2016). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. [Link][1]

  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16339-16453. [Link][2]

  • Saeed, A., et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry, 79, 293-300. [Link][5]

  • Vitaku, E., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals, 13(8), 165. [Link][7]

  • Arkivoc. (2010). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Link][17]

  • Royal Society of Chemistry. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. [Link][18]

Sources

Application Notes & Protocols: 3-(4-Iodo-1H-pyrazol-1-yl)propanoic Acid as a Versatile Linker for PROTAC Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as a Critical Determinant of PROTAC Efficacy

Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's native ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). A PROTAC is a heterobifunctional molecule composed of three key elements: a "warhead" that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties.

While the selection of the warhead and E3 ligase ligand dictates the PROTAC's targets, the linker is far from a passive spacer. Its composition, length, rigidity, and attachment points are critical parameters that profoundly influence the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for target ubiquitination and degradation.[1][2][3] The linker's physicochemical properties also significantly impact the overall solubility, cell permeability, and pharmacokinetic profile of the final PROTAC molecule.[4][5]

This guide introduces 3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid , a novel linker building block designed for strategic PROTAC development. This linker offers two key advantages:

  • Structural Rigidity: The pyrazole ring provides a conformationally constrained scaffold. Rigid linkers can pre-organize the PROTAC molecule into a bioactive conformation, potentially enhancing cooperativity and stability within the ternary complex.[2][6]

  • Dual Functionality: The propanoic acid handle allows for standard amide bond formation, while the iodo-substituent at the C4 position serves as a versatile anchor for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7][8][9] This enables a modular and convergent synthetic strategy, allowing for late-stage diversification of the warhead ligand.

These application notes provide detailed, field-proven protocols for the synthesis of this linker, its incorporation into a PROTAC, and the subsequent biological evaluation of the final degrader molecule.

Section 1: Synthesis of this compound Linker

The synthesis of the title linker is a straightforward three-step process starting from commercially available 4-iodopyrazole. The causality behind this synthetic route is the strategic installation of the propanoic acid chain via N-alkylation, followed by hydrolysis to unmask the carboxylic acid required for subsequent conjugation.

Protocol 1.1: Synthesis of Ethyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate

This step involves the N-alkylation of 4-iodopyrazole with ethyl 3-bromopropanoate. The use of a robust base like sodium hydride ensures complete deprotonation of the pyrazole nitrogen, facilitating a clean SN2 reaction.

  • Materials:

    • 4-Iodopyrazole

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Ethyl 3-bromopropanoate

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, argon/nitrogen inlet

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 4-iodopyrazole (1.0 eq.).

    • Dissolve the pyrazole in anhydrous DMF.

    • Cool the solution to 0 °C using an ice bath.

    • Carefully add sodium hydride (1.1 eq.) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

    • Cool the reaction mixture back to 0 °C and add ethyl 3-bromopropanoate (1.1 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor reaction progress by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

    • Dilute the mixture with water and extract with EtOAc (3x).

    • Combine the organic layers, wash with water (2x) and brine (1x), then dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired ester.

Protocol 1.2: Hydrolysis to this compound

This final step converts the ethyl ester to the free carboxylic acid, which is the functional handle for amide coupling. A simple base-mediated hydrolysis is effective.

  • Materials:

    • Ethyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF) and Water

    • 1 M Hydrochloric acid (HCl)

    • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the ester from Protocol 1.1 (1.0 eq.) in a mixture of THF and water (e.g., a 3:1 ratio).

    • Add LiOH (2.0-3.0 eq.) to the solution.

    • Stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC or LC-MS.

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the slow addition of 1 M HCl. A precipitate should form.

    • Extract the aqueous layer with DCM or EtOAc (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure to yield the final linker, this compound, which can often be used without further purification.

PropertyValue (Estimated)Significance for PROTAC Design
Molecular Weight294.09 g/mol Contributes to the overall MW of the final PROTAC.
cLogP1.5Influences solubility and permeability.
Topological Polar Surface Area (TPSA)59.3 ŲA key parameter affecting cell membrane permeability.
H-Bond Donors1Affects solubility and membrane passage.
H-Bond Acceptors3Affects solubility and target interactions.
Rotatable Bonds3The low number indicates a relatively rigid structure.
Table 1: Physicochemical properties of this compound.

Section 2: Modular PROTAC Synthesis Protocols

The dual functionality of the linker allows for two distinct and powerful synthetic strategies. The choice depends on the available functional handles on the warhead and E3 ligase ligand. Here, we present a modular workflow.

G

Protocol 2.1: Amide Coupling to an E3 Ligase Ligand

This protocol describes the coupling of the linker's carboxylic acid to an amine-functionalized E3 ligase ligand (e.g., an amino-pomalidomide derivative for recruiting CRBN). HATU is chosen as the coupling agent due to its high efficiency and low rate of epimerization, which is critical if the E3 ligand contains chiral centers.[10][11]

  • Materials:

    • This compound (1.0 eq.)

    • Amine-functionalized E3 Ligase Ligand (1.0-1.2 eq.)

    • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) (1.2 eq.)

    • DIPEA (N,N-Diisopropylethylamine) (3.0 eq.)

    • Anhydrous DMF

    • Standard workup and purification reagents

  • Procedure:

    • In a vial, dissolve this compound and the amine-functionalized E3 ligase ligand in anhydrous DMF.

    • Add DIPEA to the solution and stir for 5 minutes at room temperature.

    • Add HATU to the reaction mixture. The solution may turn yellow.

    • Stir the reaction at room temperature for 1-4 hours. Monitor progress by LC-MS.

    • Upon completion, dilute the reaction mixture with EtOAc or DCM.

    • Wash with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product (the Linker-E3 Ligand conjugate) via flash chromatography or preparative HPLC.

Protocol 2.2: Suzuki-Miyaura Coupling to a Warhead

The iodo-group on the pyrazole ring is an excellent handle for a Suzuki-Miyaura cross-coupling reaction.[7] This allows for the late-stage introduction of a warhead functionalized with a boronic acid or boronate ester. This strategy is highly modular, enabling the rapid synthesis of a library of PROTACs from a common Linker-E3 Ligand intermediate.

  • Materials:

    • Linker-E3 Ligand conjugate (from Protocol 2.1) (1.0 eq.)

    • Warhead-boronic acid or -boronate ester (1.5 eq.)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like P1/P2) (2-5 mol%)[8]

    • Base (e.g., K₃PO₄ or Cs₂CO₃) (2.0 eq.)

    • Solvent system (e.g., Dioxane/Water or DME/Water)[7][8]

    • Standard workup and purification reagents

  • Procedure:

    • To a microwave vial or Schlenk tube, add the Linker-E3 Ligand conjugate, the warhead-boronic acid/ester, the palladium catalyst, and the base.

    • Evacuate and backfill the vessel with an inert atmosphere (argon or nitrogen) three times.

    • Add the degassed solvent system (e.g., 4:1 Dioxane:Water).

    • Heat the reaction mixture to 80-100 °C for 2-12 hours, or use microwave irradiation (e.g., 90-120 °C for 10-30 minutes). Monitor progress by LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute with water and extract with an organic solvent (e.g., EtOAc).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the final PROTAC product using preparative HPLC to achieve high purity (>95%).

    • Characterize the final product thoroughly by LC-MS, ¹H NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Section 3: Biological Evaluation of the Assembled PROTAC

Once the PROTAC is synthesized and purified, a systematic biological evaluation is required to determine its efficacy, potency, and mechanism of action.[5][12]

G

Protocol 3.1: Target Protein Degradation by Western Blot

The foundational assay for any PROTAC is to measure the reduction in the level of the target protein. Western blotting is the gold-standard method for this initial assessment.[13]

  • Procedure:

    • Cell Seeding: Seed the appropriate cell line in 6-well or 12-well plates and allow them to adhere overnight.

    • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC. It is crucial to use a wide concentration range (e.g., 0.1 nM to 10 µM) to determine the optimal degradation concentration and observe any potential "hook effect".[14][15] Include a vehicle control (e.g., 0.1% DMSO).

    • Incubation: Incubate the cells for a set period, typically 16-24 hours.

    • Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

    • SDS-PAGE and Transfer: Separate normalized protein lysates on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein. Also probe with a loading control antibody (e.g., GAPDH, β-Actin, or Vinculin) to ensure equal protein loading.

    • Detection: Use an appropriate HRP- or fluorophore-conjugated secondary antibody and detect the signal using an imaging system.

    • Quantification: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal for each lane.

    • Data Analysis: Plot the normalized protein levels against the PROTAC concentration. Fit the data using a non-linear regression model (e.g., [log]inhibitor vs. response -- variable slope) in software like GraphPad Prism to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation percentage).[16]

ParameterDefinitionSignificance
DC₅₀ The concentration of the PROTAC that induces 50% degradation of the target protein.Measures the potency of the degrader. A lower DC₅₀ indicates higher potency.[16]
Dₘₐₓ The maximum percentage of target protein degradation observed.Measures the efficacy of the degrader. A higher Dₘₐₓ indicates more complete degradation.[16]
Table 2: Key parameters for characterizing PROTAC-mediated protein degradation.
Protocol 3.2: Ternary Complex Formation by TR-FRET

Confirming that the PROTAC can induce a ternary complex is essential for validating its mechanism of action. Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a robust, high-throughput method for this purpose.[17][18][19]

  • Principle: A FRET donor (e.g., Terbium cryptate) is conjugated to one binding partner (e.g., an anti-tag antibody for a His-tagged E3 ligase) and a FRET acceptor (e.g., d2) is conjugated to the other partner (e.g., an anti-tag antibody for a GST-tagged POI). In the presence of a PROTAC that brings the POI and E3 ligase into proximity, energy transfer occurs, generating a specific signal.

  • General Procedure:

    • Reagent Preparation: Obtain or prepare purified, tagged POI and E3 ligase proteins, along with their corresponding FRET-pair-labeled antibodies.

    • Assay Setup: In a low-volume microplate (e.g., 384-well), add the POI, E3 ligase, labeled antibodies, and a serial dilution of the PROTAC.

    • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-180 minutes) to allow the complex to form.[20]

    • Signal Reading: Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the acceptor and donor wavelengths.

    • Data Analysis: Calculate the TR-FRET ratio and plot it against the PROTAC concentration. The resulting bell-shaped curve confirms the formation of the ternary complex and can reveal the hook effect at the biochemical level.

Protocol 3.3: Selectivity Profiling by Mass Spectrometry

An ideal PROTAC should selectively degrade its intended target with minimal off-target effects. Mass spectrometry (MS)-based proteomics is the most powerful method for assessing degrader selectivity on a global scale.[21][22][23]

  • Principle: Cells are treated with the PROTAC at a concentration that achieves Dₘₐₓ. The entire proteome is then extracted, digested into peptides, and analyzed by LC-MS/MS. By comparing the protein abundance in PROTAC-treated samples versus vehicle-treated controls, off-target degradation events can be identified.

  • General Workflow:

    • Cell Treatment: Treat cells with the PROTAC (at its optimal degradation concentration) and a vehicle control for a defined period (e.g., 6-24 hours).

    • Lysis and Digestion: Harvest cells, lyse, and digest the proteome into peptides using an enzyme like trypsin.

    • LC-MS/MS Analysis: Analyze the peptide mixtures using a high-resolution mass spectrometer. Data-Independent Acquisition (DIA) or Tandem Mass Tag (TMT) labeling are common quantitative strategies.[21]

    • Data Analysis: Use specialized software to identify and quantify thousands of proteins across all samples.

    • Interpretation: Generate volcano plots to visualize proteins that are significantly downregulated. The intended target should be among the most depleted proteins. Any other significantly downregulated proteins are potential off-targets.

Section 4: Troubleshooting and Key Considerations

  • Lack of Degradation: If the PROTAC is inactive, first verify its chemical integrity and purity. Then, assess cell permeability and confirm binary engagement with both the target and the E3 ligase using biophysical methods (e.g., SPR, ITC, or thermal shift assays).[5][14] If engagement is confirmed but degradation is absent, the linker may be suboptimal for forming a productive ternary complex, necessitating a redesign.

  • The "Hook Effect": This is a common phenomenon where degradation efficiency decreases at high PROTAC concentrations due to the formation of non-productive binary complexes.[14][15][24] Always perform a full dose-response curve to identify the optimal concentration range and avoid misinterpreting data from a single high-concentration experiment.

  • Poor Permeability: PROTACs are often large molecules that violate traditional "rule of five" guidelines, leading to poor cell permeability.[4] If permeability is an issue, linker modifications to reduce polar surface area or introduce intramolecular hydrogen bonding can be explored.

Conclusion

The this compound linker offers a powerful and strategic tool for modern PROTAC development. Its inherent rigidity and dual-functional handles enable the rational and modular synthesis of novel degraders. By combining the robust synthetic protocols with the comprehensive biological evaluation workflow detailed in these notes, researchers can efficiently design, build, and validate effective PROTACs, accelerating the path toward new chemical probes and therapeutics.

References

  • General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. (2021). ACS Pharmacology & Translational Science. [Link]

  • General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. (2021). ACS Publications. [Link]

  • Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation. (2024). National Institutes of Health. [Link]

  • Protein Degrader Proteomics for PROTACs and Molecular Glues. (2024). Sapient Bio. [Link]

  • General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. (2021). PubMed. [Link]

  • General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. (2021). ACS Pharmacology & Translational Science. [Link]

  • Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights. (2025). ACS Publications. [Link]

  • From Design to Degradation: The Essential Role of Linkers in PROTACs. (2024). AxisPharm. [Link]

  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (2020). National Institutes of Health. [Link]

  • Targeted Protein Degradation: Design Considerations for PROTAC Development. (2023). National Institutes of Health. [Link]

  • Mass spectrometry-based proteomics for accelerating PROTAC and molecular glue drug discovery. (2025). ResearchGate. [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. [Link]

  • Application of mass spectrometry for the advancement of PROTACs. (2025). PubMed. [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. [Link]

  • Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis. (2024). Royal Society of Chemistry. [Link]

  • Amine to Amide (Coupling) - HATU. (n.d.). Common Organic Chemistry. [Link]

  • From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. (2021). Frontiers. [Link]

  • amide coupling help. (2022). Reddit. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2012). National Institutes of Health. [Link]

  • A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. (2023). National Institutes of Health. [Link]

  • Targeted Protein Degradation Product Guide Edition 5. (n.d.). Bio-Techne. [Link]

  • PROTAC derivatization of natural products for target identification and drug discovery: Design of evodiamine-based PROTACs as novel REXO4 degraders. (2023). National Institutes of Health. [Link]

  • 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use. (2015).
  • Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. (2015). HAL Open Science. [Link]

  • Design, synthesis, and biological evaluation of novel PROTACs compounds with good ERα degradation ability. (2023). PubMed. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). Semantic Scholar. [Link]

  • Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. (2022). Royal Society of Chemistry. [Link]

  • A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. (2025). ResearchGate. [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). SpringerLink. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2018). MDPI. [Link]

Sources

Dual-Functionality Bioconjugation: A Technical Guide to 3-(4-Iodo-1H-pyrazol-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Linker for Modern Bioconjugation

The field of bioconjugation, the covalent linking of molecules to biomolecules such as proteins, peptides, and nucleic acids, is a cornerstone of modern biotechnology and pharmaceutical development.[1] The choice of a bifunctional linker is critical, as it dictates the strategy for conjugation and the stability of the final product. 3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid emerges as a highly versatile reagent, offering two distinct and orthogonal reactive handles for sequential or differential conjugation: a carboxyl group and a synthetically tractable iodo-pyrazole moiety. This guide provides an in-depth exploration of the bioconjugation techniques enabled by this unique linker, complete with detailed protocols and expert insights for its successful application.

The propanoic acid chain provides a classic carboxylic acid functionality, readily activated for reaction with primary amines, such as those on the side chains of lysine residues in proteins.[2][3] Simultaneously, the iodo-pyrazole group serves as a substrate for transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki couplings, allowing for the precise installation of a wide array of functionalities.[4][5][6] This dual-reactivity opens up possibilities for creating complex bioconjugates, including antibody-drug conjugates (ADCs), labeled proteins for imaging, and surface-immobilized biomolecules.

Chemical and Physical Properties of a Related Compound

PropertyValueSource
Molecular FormulaC₇H₉IN₂O₂[7]
Molecular Weight280.06 g/mol [7]
XLogP30.7[7]

Strategy 1: Amine Coupling via N-Hydroxysuccinimide (NHS) Ester Activation

The most prevalent method for targeting primary amines on biomolecules is through the activation of carboxylic acids to form N-hydroxysuccinimide (NHS) esters.[3] This two-step process, often mediated by a carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), converts the stable carboxylic acid of our linker into a highly amine-reactive intermediate.[8] This strategy is ideal for labeling proteins with the iodo-pyrazole moiety for subsequent functionalization or for directly conjugating the linker to a biomolecule.

The causality behind this choice lies in its efficiency and the stability of the resulting amide bond under physiological conditions.[8] The reaction is highly pH-dependent, with an optimal range of 8.3-8.5 to ensure the deprotonation of primary amines, enhancing their nucleophilicity, while minimizing the hydrolysis of the NHS ester.[9]

Experimental Protocol: Two-Step EDC/NHS Activation and Protein Conjugation

This protocol details the activation of this compound and its subsequent conjugation to a model protein.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Protein of interest (e.g., Bovine Serum Albumin, BSA)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[8]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[8]

  • Purification column (e.g., Sephadex G-25 desalting column)[8]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

    • Freshly prepare 100 mg/mL stock solutions of EDC and NHS in anhydrous DMF or DMSO.

    • Prepare a 5-20 mg/mL solution of the protein in the Reaction Buffer.[10]

  • Activation of Carboxylic Acid:

    • In a microcentrifuge tube, combine a 10-20 fold molar excess of the this compound stock solution with the EDC and NHS stock solutions. A 1:1.2:1.2 molar ratio of carboxylic acid:EDC:NHS is recommended.

    • Incubate the activation mixture at room temperature for 15-30 minutes.

  • Conjugation to Protein:

    • Add the activated NHS ester solution to the protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume to prevent protein denaturation.[11]

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.[10]

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS esters.[12]

    • Incubate for 30 minutes at room temperature.

  • Purification of the Bioconjugate:

    • Separate the protein conjugate from unreacted reagents and byproducts using a desalting column pre-equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[2]

Workflow Diagram: NHS Ester Conjugation

NHS_Ester_Conjugation cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification Linker 3-(4-Iodo-1H-pyrazol-1-yl) propanoic acid Activated_Linker Amine-Reactive NHS Ester Linker->Activated_Linker 15-30 min, RT EDC_NHS EDC + NHS in DMF/DMSO EDC_NHS->Activated_Linker Protein Protein-NH₂ in Bicarbonate Buffer (pH 8.3-8.5) Activated_Linker->Protein Conjugate Iodo-pyrazole Labeled Protein Protein->Conjugate 1-4h, RT Quench Quench with Tris Conjugate->Quench Purify Desalting Column Quench->Purify Final_Product Purified Conjugate Purify->Final_Product

Caption: Workflow for labeling a protein via NHS ester chemistry.

Strategy 2: Palladium-Catalyzed Cross-Coupling of the Iodo-Pyrazole Moiety

The iodo-pyrazole functionality offers a gateway to a diverse range of chemical modifications through palladium-catalyzed cross-coupling reactions. These reactions are remarkably versatile and can be performed under biocompatible conditions.[6] Two prominent examples are the Sonogashira and Suzuki couplings.

  • Sonogashira Coupling: This reaction forms a carbon-carbon bond between the iodo-pyrazole and a terminal alkyne.[4] It is particularly useful for introducing alkynyl-containing tags, such as fluorescent dyes or biotin, to a pre-functionalized biomolecule. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[11]

  • Suzuki Coupling: This reaction creates a carbon-carbon bond between the iodo-pyrazole and a boronic acid or ester.[5] The Suzuki coupling is renowned for its broad functional group tolerance and has been successfully applied to proteins in aqueous media.[1][13] This allows for the introduction of aryl or vinyl groups, enabling further diversification of the bioconjugate.

The choice between these methods depends on the desired final product. The Sonogashira coupling is ideal for linear extensions with alkynes, while the Suzuki coupling is excellent for introducing more complex aryl structures.

Experimental Protocol: Aqueous Sonogashira Coupling on an Iodo-Pyrazole Labeled Protein

This protocol describes the Sonogashira coupling of an alkyne-containing molecule to a protein previously labeled with this compound using the NHS ester method.

Materials:

  • Iodo-pyrazole labeled protein (from Strategy 1)

  • Terminal alkyne of interest (e.g., an alkyne-functionalized fluorophore)

  • Palladium catalyst: A water-soluble palladium complex is recommended, such as those derived from aminopyrimidine ligands.[14]

  • Copper(I) iodide (CuI)

  • Base: A mild, biocompatible base such as sodium bicarbonate or a phosphate buffer.

  • Degassed, amine-free aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne in a minimal amount of a water-miscible organic solvent like DMSO.

    • Prepare a stock solution of the palladium catalyst and CuI in degassed buffer.

  • Reaction Setup:

    • In a reaction vessel, combine the iodo-pyrazole labeled protein (at a concentration of 5-10 µM) in the degassed aqueous buffer.[14]

    • Add the base to the protein solution.

    • Add a 50-fold molar excess of the terminal alkyne stock solution.[14]

  • Initiation of Coupling:

    • Add the palladium catalyst and CuI solution to the reaction mixture. The final catalyst concentration should be optimized, but a starting point of 50 µM can be used.[14]

    • Incubate the reaction at 37°C under ambient conditions for 30 minutes to 2 hours.[14] Monitor the reaction progress by LC-MS if possible.

  • Purification of the Final Bioconjugate:

    • Purify the final bioconjugate using size-exclusion chromatography or dialysis to remove the catalyst, excess alkyne, and other small molecules.[2]

Workflow Diagram: Sonogashira Cross-Coupling

Sonogashira_Coupling cluster_reaction Sonogashira Coupling cluster_purification Purification Labeled_Protein Iodo-pyrazole Labeled Protein Coupled_Product Final Bioconjugate Labeled_Protein->Coupled_Product 37°C, 30 min - 2h Alkyne Terminal Alkyne Alkyne->Coupled_Product Catalysts Pd Catalyst + CuI + Base in Buffer Catalysts->Coupled_Product Purify Size-Exclusion Chromatography Coupled_Product->Purify Final_Product Purified Final Bioconjugate Purify->Final_Product

Caption: Workflow for Sonogashira coupling on a labeled protein.

Characterization of Bioconjugates

Thorough characterization is essential to validate the success of the conjugation and to determine the properties of the final product.

Key Characterization Techniques:

TechniquePurposeReference(s)
UV-Vis Spectroscopy To determine the degree of labeling (DOL) by measuring the absorbance of the attached molecule (if it has a chromophore) and the protein.[15]
Mass Spectrometry (MS) Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS) can be used to determine the molecular weight of the conjugate, confirming the number of attached linkers.[4][5][16]
SDS-PAGE To visualize the increase in molecular weight of the protein after conjugation.[8]
High-Performance Liquid Chromatography (HPLC) Techniques like size-exclusion (SEC), reverse-phase (RP), or ion-exchange (IEX) HPLC can be used to assess the purity and heterogeneity of the conjugate.[2]

Conclusion

This compound is a powerful and versatile tool for bioconjugation, offering two orthogonal reactive sites that can be addressed with high specificity. By leveraging well-established NHS ester chemistry and advanced palladium-catalyzed cross-coupling reactions, researchers can construct a diverse range of complex and functional bioconjugates. The protocols and insights provided in this guide serve as a comprehensive resource for scientists and drug development professionals seeking to harness the potential of this unique bifunctional linker.

References

  • Hillenkamp, F., et al. (1991). Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry of Biopolymers. Analytical Chemistry, 63(24), 1193A-1203A.
  • CellMosaic. (n.d.). Bioconjugate Analysis & Purification. Retrieved from [Link]

  • Chalker, J. M., Wood, C. S. C., & Davis, B. G. (2009). A Convenient Catalyst for Aqueous and Protein Suzuki−Miyaura Cross-Coupling. Journal of the American Chemical Society, 131(45), 16346–16347. Available at: [Link]

  • APS. (2020). Transforming protein-polymer conjugate purification by tuning protein solubility. APS March Meeting 2020.
  • Wikipedia. (n.d.). Bioconjugation. Retrieved from [Link]

  • Goding, J. W. (1982). Monoclonal Antibodies: Principles and Practice. Academic Press.
  • MDPI. (2022). Molecular Application of Mass Spectrometry and Chromatography in Biomedicine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 168806586, 3-(4-Iodo-1-methyl-pyrazol-3-yl)propanoic acid. Retrieved from [Link]

  • Chalker, J. M., Wood, C. S., & Davis, B. G. (2009). A convenient catalyst for aqueous and protein Suzuki-Miyaura cross-coupling. Journal of the American Chemical Society, 131(45), 16346–16347. Available at: [Link]

  • Xu, Y., et al. (2012). Introduction of the mass spread function for characterization of protein conjugates. Analytical Chemistry, 84(3), 1469–1476. Available at: [Link]

  • Royal Society of Chemistry. (2014). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry.
  • AxisPharm. (2024). Protocol for PEG NHS Reagents. Retrieved from [Link]

  • Ji, Y., et al. (2021). C–S Coupling of DNA-Conjugated Aryl Iodides for DNA-Encoded Chemical Library Synthesis.
  • NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wang, C., et al. (2020). N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. Current Protocols in Protein Science, 100(1), e102. Available at: [Link]

  • Singh, A., et al. (2018). Water-soluble SNS cationic palladium(II) complexes and their Suzuki–Miyaura cross-coupling reactions in aqueous medium. Beilstein Journal of Organic Chemistry, 14, 2552–2561. Available at: [Link]

  • Li, J., et al. (2013). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. ACS Chemical Biology, 8(11), 2349–2354. Available at: [Link]

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

  • Glen Research. (n.d.). Application Note – Protein Labeling with NHS Esters. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel Heterocycles from 3-(4-Iodo-1H-pyrazol-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the synthesis and derivatization of the versatile building block, 3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid. Pyrazole-containing heterocycles are a cornerstone of modern medicinal chemistry, exhibiting a wide array of biological activities.[1][2][3][4] This document provides two robust, field-proven protocols for the synthesis of the title compound. Subsequently, it outlines detailed methodologies for the transformation of this key intermediate into a diverse range of novel heterocyclic scaffolds. These include palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Heck) for the introduction of molecular diversity at the C4-position, as well as innovative intramolecular cyclization strategies to construct fused pyrazolo-heterocyclic systems. The protocols are designed to be reproducible and scalable, with in-depth explanations of the chemical principles and experimental considerations to empower researchers in the synthesis of novel chemical entities for drug discovery and development.

Introduction: The Enduring Significance of Pyrazole Scaffolds in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in a multitude of interactions with biological targets.[1] A vast number of approved drugs and clinical candidates across a wide spectrum of therapeutic areas, including oncology, inflammation, and infectious diseases, incorporate the pyrazole moiety.[1][3] The ability to functionalize the pyrazole ring at multiple positions provides a powerful platform for the fine-tuning of pharmacological properties, making it a highly attractive starting point for the design of new therapeutic agents.

The 4-iodo-substituted pyrazole, in particular, is a valuable synthetic intermediate due to the reactivity of the carbon-iodine bond in transition metal-catalyzed cross-coupling reactions.[5] This allows for the efficient construction of carbon-carbon and carbon-heteroatom bonds, enabling the rapid generation of diverse chemical libraries. This guide focuses on the synthesis and utility of this compound, a bifunctional building block that combines the synthetic versatility of the 4-iodopyrazole core with a propanoic acid side chain, opening avenues for both intermolecular coupling and intramolecular cyclization to generate novel and complex heterocyclic systems.

Synthesis of the Key Intermediate: this compound

Two reliable methods for the synthesis of the title compound are presented below. The choice of method may depend on the availability of starting materials and desired scale of the reaction.

Method A: Aza-Michael Addition of 4-Iodopyrazole to an Acrylate Ester followed by Hydrolysis

This two-step sequence involves the conjugate addition of 4-iodopyrazole to an acrylate ester, followed by saponification of the resulting ester to yield the desired carboxylic acid. The aza-Michael addition is a robust and widely used method for the formation of C-N bonds.

Workflow for Method A

A 4-Iodopyrazole D Ethyl 3-(4-Iodo-1H-pyrazol-1-yl)propanoate A->D B Ethyl Acrylate B->D C Base (e.g., DBU) Solvent (e.g., Acetonitrile) C->D Aza-Michael Addition F This compound D->F E Base (e.g., LiOH) Solvent (e.g., THF/Water) E->F Hydrolysis G Acidic Workup G->F Product Isolation

Caption: Synthetic workflow for Method A.

Protocol 2.1.1: Synthesis of Ethyl 3-(4-Iodo-1H-pyrazol-1-yl)propanoate

Reagent/SolventMolar Equiv.Amount
4-Iodopyrazole1.0(e.g., 5.00 g)
Ethyl Acrylate1.5(e.g., 5.4 ml)
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)0.1(e.g., 0.38 ml)
Acetonitrile-(e.g., 50 ml)

Procedure:

  • To a solution of 4-iodopyrazole in acetonitrile, add ethyl acrylate.

  • Add DBU dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford ethyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate.

Protocol 2.1.2: Hydrolysis to this compound

Reagent/SolventMolar Equiv.Amount
Ethyl 3-(4-Iodo-1H-pyrazol-1-yl)propanoate1.0(e.g., 5.00 g)
Lithium Hydroxide (LiOH)3.0(e.g., 1.1 g)
Tetrahydrofuran (THF) / Water (1:1)-(e.g., 50 ml)

Procedure:

  • Dissolve the ester in a 1:1 mixture of THF and water.

  • Add lithium hydroxide and stir the mixture at room temperature for 4-8 hours, or until TLC indicates complete consumption of the starting material.

  • Remove the THF under reduced pressure.

  • Acidify the aqueous solution to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 50 ml).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.

Method B: N-Alkylation of 4-Iodopyrazole with an Ethyl 3-Bromopropanoate followed by Hydrolysis

This alternative route utilizes a direct N-alkylation of the 4-iodopyrazole with a suitable 3-halopropanoate ester. This method is often efficient and can be performed under mild conditions.[6]

Workflow for Method B

A 4-Iodopyrazole D Ethyl 3-(4-Iodo-1H-pyrazol-1-yl)propanoate A->D B Ethyl 3-Bromopropanoate B->D C Base (e.g., K2CO3) Solvent (e.g., DMF) C->D N-Alkylation F This compound D->F E Base (e.g., NaOH) Solvent (e.g., Ethanol/Water) E->F Hydrolysis G Acidic Workup G->F Product Isolation

Caption: Synthetic workflow for Method B.

Protocol 2.2.1: Synthesis of Ethyl 3-(4-Iodo-1H-pyrazol-1-yl)propanoate

Reagent/SolventMolar Equiv.Amount
4-Iodopyrazole1.0(e.g., 5.00 g)
Ethyl 3-Bromopropanoate1.2(e.g., 4.7 ml)
Potassium Carbonate (K₂CO₃)2.0(e.g., 7.1 g)
Dimethylformamide (DMF)-(e.g., 50 ml)

Procedure:

  • To a suspension of 4-iodopyrazole and potassium carbonate in DMF, add ethyl 3-bromopropanoate.

  • Heat the reaction mixture to 60-80 °C and stir for 6-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour into water.

  • Extract the product with ethyl acetate (3 x 50 ml).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired ester.

Protocol 2.2.2: Hydrolysis to this compound

The hydrolysis of the ester can be carried out following the procedure outlined in Protocol 2.1.2 .

Synthesis of Novel Heterocycles via Palladium-Catalyzed Cross-Coupling Reactions

The C4-iodo functionality of this compound serves as a versatile handle for the introduction of various substituents through well-established palladium-catalyzed cross-coupling reactions. The propanoic acid moiety generally does not interfere with these transformations, but for sensitive substrates or catalysts, protection of the carboxylic acid (e.g., as a methyl or ethyl ester) may be considered.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl/Heteroaryl Pyrazoles

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound.[7]

General Reaction Scheme:

A This compound D 3-(4-Aryl-1H-pyrazol-1-yl)propanoic Acid A->D B Ar-B(OH)2 B->D C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/Water) C->D Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling reaction.

Protocol 3.1.1: General Procedure for Suzuki-Miyaura Coupling

Reagent/SolventMolar Equiv.Amount
This compound1.0(e.g., 200 mg)
Arylboronic Acid1.2(e.g., 1.2 mmol)
Pd(PPh₃)₄0.05(e.g., 41 mg)
Potassium Carbonate (K₂CO₃)2.0(e.g., 190 mg)
1,4-Dioxane / Water (4:1)-(e.g., 5 ml)

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

  • Add the 1,4-dioxane/water solvent mixture.

  • Degas the mixture by bubbling argon through it for 10-15 minutes.

  • Heat the reaction mixture at 90-100 °C for 4-12 hours under an argon atmosphere, monitoring by TLC.[7]

  • After cooling to room temperature, dilute the mixture with water and acidify with 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash chromatography or recrystallization.

Sonogashira Coupling: Synthesis of 4-Alkynyl Pyrazoles

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynyl-substituted heterocycles.[8][9]

General Reaction Scheme:

A This compound D 3-(4-Alkynyl-1H-pyrazol-1-yl)propanoic Acid A->D B Terminal Alkyne B->D C Pd Catalyst (e.g., PdCl2(PPh3)2) CuI (co-catalyst) Base (e.g., Et3N) C->D Sonogashira Coupling

Caption: Sonogashira coupling reaction.

Protocol 3.2.1: General Procedure for Sonogashira Coupling

Reagent/SolventMolar Equiv.Amount
This compound1.0(e.g., 200 mg)
Terminal Alkyne1.2(e.g., 0.8 mmol)
PdCl₂(PPh₃)₂0.02(e.g., 10 mg)
Copper(I) Iodide (CuI)0.04(e.g., 5 mg)
Triethylamine (Et₃N)-(e.g., 5 ml)

Procedure:

  • To a solution of this compound and the terminal alkyne in triethylamine, add PdCl₂(PPh₃)₂ and CuI.

  • Stir the reaction mixture under an inert atmosphere (e.g., argon) at room temperature to 50 °C for 2-8 hours.[5]

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Acidify the residue with 1M HCl and extract with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the product by flash chromatography.

Heck Coupling: Synthesis of 4-Alkenyl Pyrazoles

The Heck reaction is a palladium-catalyzed C-C coupling between an aryl or vinyl halide and an alkene, offering a route to alkenyl-substituted pyrazoles.[10]

General Reaction Scheme:

A This compound D 3-(4-Alkenyl-1H-pyrazol-1-yl)propanoic Acid A->D B Alkene (e.g., n-Butyl Acrylate) B->D C Pd Catalyst (e.g., Pd(OAc)2) Ligand (e.g., P(o-tolyl)3) Base (e.g., Et3N) C->D Heck Coupling

Caption: Heck coupling reaction.

Protocol 3.3.1: General Procedure for Heck Coupling

Reagent/SolventMolar Equiv.Amount
This compound1.0(e.g., 200 mg)
Alkene (e.g., n-Butyl Acrylate)1.5(e.g., 0.15 ml)
Palladium(II) Acetate (Pd(OAc)₂)0.02(e.g., 3 mg)
Tri(o-tolyl)phosphine (P(o-tolyl)₃)0.04(e.g., 8 mg)
Triethylamine (Et₃N)2.0(e.g., 0.2 ml)
Acetonitrile-(e.g., 5 ml)

Procedure:

  • In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tolyl)₃.

  • Add acetonitrile, the alkene, and triethylamine.

  • Seal the tube and heat the reaction mixture to 80-100 °C for 12-24 hours.

  • After cooling, dilute the reaction with water and acidify with 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the crude product by flash chromatography.

Synthesis of Novel Fused Heterocycles via Intramolecular Cyclization

The propanoic acid side chain of the starting material provides a unique opportunity for intramolecular cyclization reactions to construct novel fused pyrazolo-heterocyclic systems. These reactions can be promoted by various catalysts and conditions.

Intramolecular Friedel-Crafts-type Cyclization: Synthesis of Pyrazolo[1,5-a]pyridin-5-ones

In the presence of a strong acid, the carboxylic acid can be activated to undergo an intramolecular acylation of an activated aromatic ring introduced at the C4-position via a Suzuki coupling, leading to the formation of a tricyclic fused system.

Workflow for Pyrazolo[1,5-a]pyridin-5-one Synthesis

A 3-(4-Aryl-1H-pyrazol-1-yl)propanoic Acid C Fused Pyrazolo[1,5-a]pyridin-5-one A->C B Strong Acid (e.g., PPA or TfOH) B->C Intramolecular Cyclization

Caption: Synthesis of fused pyrazolo[1,5-a]pyridin-5-ones.

Protocol 4.1.1: General Procedure for Intramolecular Cyclization

Reagent/SolventAmount
3-(4-Aryl-1H-pyrazol-1-yl)propanoic Acid(e.g., 100 mg)
Polyphosphoric Acid (PPA)(e.g., 2 g)

Procedure:

  • Add the 3-(4-aryl-1H-pyrazol-1-yl)propanoic acid (synthesized as in Protocol 3.1.1) to polyphosphoric acid.

  • Heat the mixture to 100-140 °C for 1-4 hours, with stirring.

  • Monitor the reaction by TLC (quenching an aliquot with water and extracting with ethyl acetate).

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the fused heterocycle by flash chromatography.

Conclusion

The protocols detailed in this guide provide a robust and versatile platform for the synthesis of novel and diverse heterocyclic compounds starting from the readily accessible this compound. The methodologies for both the synthesis of the key intermediate and its subsequent elaboration through palladium-catalyzed cross-coupling and intramolecular cyclization reactions are designed to be broadly applicable and adaptable. By providing a clear rationale for the experimental choices and detailed step-by-step procedures, this document aims to empower researchers in their efforts to explore new chemical space and develop the next generation of pyrazole-based therapeutics.

References

  • Eller, G. A., et al. Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Synthetic Communications, 41(4). Available from: [Link]

  • Semantic Scholar. Efficient Synthesis of Fused Heterocycles Incorporating Pyrazole/Thiadiazine or Pyrazole/Thiadiazepine Fragments Using N‐Chlorosulfonyltrihaloacetimidoyl Chlorides. Available from: [Link]

  • Hilaris Publisher. A Concise Review on the Synthesis of Pyrazole Heterocycles. Available from: [Link]

  • University of Mississippi, eGrove. Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. Available from: [Link]

  • MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available from: [Link]

  • PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available from: [Link]

  • MDPI. Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Available from: [Link]

  • Semantic Scholar. Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Available from: [Link]

  • NIH. Recent highlights in the synthesis and biological significance of pyrazole derivatives. Available from: [Link]

  • PubMed Central. Pyrazole: an emerging privileged scaffold in drug discovery. Available from: [Link]

  • NIH. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available from: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available from: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

  • ResearchGate. Intramolecular cyclization of the pyrazole ring. Available from: [Link]

  • NIH. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Available from: [Link]

  • RSC Publishing. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Available from: [Link]

  • Semantic Scholar. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • ResearchGate. Scheme 5. Sonogashira cross-coupling reaction of substituted iodopyrazole derivatives. Available from: [Link]

  • ResearchGate. Heck coupling reactions of iodobenzene and butylacrylate catalyzed by 4-6. Available from: [Link]

  • Organic Chemistry Portal. Heck Reaction. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • ResearchGate. Palladium-catalysed aminocarbonylation/cyclization of iodoalkenes toward N -propargylcarboxamides and oxazoles. Available from: [Link]

  • NIH. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Available from: [Link]

  • Organic Chemistry Portal. Palladium-Catalyzed Oxidative Wacker Cyclizations in Nonpolar Organic Solvents with Molecular Oxygen: A Stepping Stone to Asymmetric Aerobic Cyclizations. Available from: [Link]

  • ResearchGate. Recent Advances in Palladium-Catalyzed Oxidative Cyclizations. Available from: [Link]

  • YouTube. Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). Available from: [Link]

  • ChemistryViews. Pyrazole-Based Heterotricycles for Drug Discovery. Available from: [Link]

  • ResearchGate. Palladium-Catalyzed Cyclization Reaction of o-Iodoanilines, CO2 and CO: Access to Isatoic Anhydrides. Available from: [Link]

  • MDPI. Palladium-Catalyzed Organic Reactions Involving Hypervalent Iodine Reagents. Available from: [Link]

  • NIH. Synthesis of Heteroaromatic Compounds. Available from: [Link]

  • NIH. Advances in the Synthesis of heterocyclic compounds and their applications. Available from: [Link]

  • ScienceScholar. A review on green multicomponent synthesis of heterocyclic compounds. Available from: [Link]

  • MDPI. Special Issue : Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions. Available from: [Link]

Sources

Catalytic Systems for Cross-Coupling with 3-(4-Iodo-1H-pyrazol-1-yl)propanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of catalytic systems for the functionalization of 3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid, a versatile building block in medicinal chemistry and drug development. We delve into the nuances of palladium- and copper-catalyzed cross-coupling reactions, offering detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Ullmann-type couplings. The causality behind experimental choices, from ligand and base selection to reaction conditions, is explained to empower researchers to optimize these critical transformations. This document serves as a practical resource for scientists engaged in the synthesis of novel pyrazole-containing molecules.

The Substrate: Understanding this compound

This compound is a valuable synthetic intermediate due to the strategic placement of the iodo group at the C4 position of the pyrazole ring. The high reactivity of the carbon-iodine bond makes it an excellent electrophilic partner for a variety of metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds.[1] However, the molecule possesses two key features that demand careful consideration during reaction design: the acidic N-H proton of the pyrazole ring and the carboxylic acid moiety.

  • Pyrazole N-H: The pyrazole ring itself can act as a ligand, potentially leading to catalyst inhibition.[1] Furthermore, the acidic N-H can undergo side reactions, such as N-arylation, especially under basic conditions used in many coupling protocols. To circumvent these issues, protection of the pyrazole nitrogen is often a crucial first step. Common protecting groups include the trityl (Tr) or tert-butyloxycarbonyl (Boc) groups, which can be installed under standard conditions and removed post-coupling.[2][3]

  • Propanoic Acid Group: The carboxylic acid proton can react with the bases typically employed in cross-coupling reactions. While this may not always be detrimental, it consumes stoichiometric amounts of base. More critically, the carboxylate may coordinate to the metal center, influencing the catalytic cycle. For sensitive reactions or to improve solubility and reproducibility, protection of the carboxylic acid as an ester (e.g., methyl or ethyl ester) is advisable.

sub -> reactive_sites [style=invis];

reactive_sites [shape=plaintext, label=<

▪ C-I Bond: Primary site for oxidative addition. ▪ Pyrazole N-H: Acidic; potential for side reactions or catalyst inhibition. ▪ Carboxylic Acid: Acidic; may require protection.

]; } } Caption: Key reactive sites of the target substrate.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is the cornerstone of modern cross-coupling chemistry, offering a robust and versatile toolkit for building molecular complexity.[4] The general mechanism for these reactions involves a Pd(0)/Pd(II) catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is arguably the most widely used cross-coupling method due to its operational simplicity and the stability and low toxicity of boronic acid reagents.[4][6]

Causality of Component Selection:

  • Palladium Precatalyst: A combination of a Pd(II) source like Palladium(II) acetate (Pd(OAc)₂) and a phosphine ligand is common. The Pd(II) is reduced in situ to the active Pd(0) species.[6] Alternatively, a pre-formed Pd(0) complex like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used directly.[7]

  • Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are highly effective, particularly for heteroaryl halides, as they promote the rates of both oxidative addition and reductive elimination.[1][8][9]

  • Base: A base is required to activate the organoboron species for transmetalation. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently used in a mixed solvent system with water.[1][10]

Protocol: Suzuki-Miyaura Coupling of N-Boc-3-(4-Iodo-1H-pyrazol-1-yl)propanoic Acid Methyl Ester

This protocol assumes the substrate has been protected at the pyrazole N-H (Boc) and the carboxylic acid (methyl ester) to prevent side reactions and improve reaction efficiency.

  • Reagent Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add the N-Boc protected iodopyrazole substrate (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix Palladium(II) acetate (Pd(OAc)₂, 0.02-0.05 equiv) and SPhos (0.04-0.10 equiv). Add this catalyst mixture to the Schlenk tube.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio, v/v). The total volume should be sufficient to create a stirrable slurry.

  • Degassing: Further degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Reaction: Seal the tube and heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. Typical reaction times are 2-18 hours.[1]

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.[1]

Suzuki_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Isolation & Purification a Combine Iodopyrazole, Boronic Acid, & Base b Add Pd Catalyst & Ligand a->b c Add Degassed Dioxane/Water b->c d Degas with Argon c->d e Heat (80-100 °C) d->e f Monitor by TLC/LC-MS e->f g Aqueous Workup & Extraction f->g h Dry & Concentrate g->h i Column Chromatography h->i product product i->product Final Product

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 4-Iodopyrazoles

EntryCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (30 mol%)K₂CO₃THF/H₂OReflux56[7]
2Arylboronic acidPd(OAc)₂ / SPhosK₂CO₃1,4-Dioxane/H₂O80-120Good[1]
3p-Tolylboronic acidPd/SSphos (5 mol%)K₂CO₃Water/Acetonitrile37~99[10]
Sonogashira Coupling: Access to Alkynylated Pyrazoles

The Sonogashira coupling provides a powerful method for constructing C(sp²)-C(sp) bonds by reacting terminal alkynes with aryl or vinyl halides. The reaction is characteristically co-catalyzed by palladium and copper(I) salts.[11]

Causality of Component Selection:

  • Catalyst System: A palladium(0) complex, such as Pd(PPh₃)₂Cl₂, is typically used as the main catalyst. Copper(I) iodide (CuI) is a crucial co-catalyst that facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.[1]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves both to neutralize the HX byproduct and often acts as the solvent.[1][11]

  • Atmosphere: The reaction is highly sensitive to oxygen, which can cause oxidative homocoupling of the alkyne to form a diene (Glaser coupling). Therefore, maintaining a strictly inert (argon or nitrogen) atmosphere is critical for success.[12]

Protocol: Sonogashira Coupling of a Protected 4-Iodopyrazole

  • Inert Atmosphere: Place the protected 4-iodopyrazole (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%) into a Schlenk tube. Evacuate and backfill the tube with argon three times.

  • Solvent and Reagents: Add degassed triethylamine as the solvent, followed by the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Stir the mixture under an inert atmosphere. The reaction is often run at room temperature but may require gentle heating (40-60 °C) for less reactive substrates. Monitor completion by TLC.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst and amine salts, washing with an organic solvent like ethyl acetate.

  • Purification: Remove the solvent under reduced pressure. The resulting residue is then purified by column chromatography to yield the desired 4-alkynylpyrazole.[1]

Troubleshooting:

  • Glaser Homocoupling: If significant amounts of the alkyne dimer are observed, improve the degassing procedure (e.g., use freeze-pump-thaw cycles on the solvent) and consider using copper-free conditions, although these may require different ligands or higher temperatures.[12]

  • Hydrodehalogenation: The replacement of iodine with hydrogen can occur, especially with protic solvents or certain bases. Ensure the use of an aprotic solvent system if this side reaction is prevalent.[12]

Buchwald-Hartwig Amination: C-N Bond Formation

For the synthesis of 4-aminopyrazole derivatives, the Buchwald-Hartwig amination is a premier method for forming C-N bonds. It offers broad substrate scope and excellent functional group tolerance.[13][14]

Causality of Component Selection:

  • Catalyst System: The choice of palladium catalyst and, more importantly, the phosphine ligand is crucial and depends heavily on the nature of the amine.[13]

  • Ligand Choice: For coupling with secondary amines like piperidine or primary amines lacking β-hydrogens, various bulky, electron-rich ligands are effective.[3] However, for primary alkylamines that possess β-hydrogens, β-hydride elimination is a competing side reaction. Specialized ligands have been developed to suppress this pathway and favor the desired C-N reductive elimination.[13]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.

Protocol: Buchwald-Hartwig Amination of a Protected 4-Iodopyrazole

  • Reaction Setup: In a glovebox or under a strict argon atmosphere, add the protected 4-iodopyrazole (1.0 equiv), the desired amine (1.1-1.5 equiv), and the base (e.g., NaOt-Bu, 1.5 equiv) to a Schlenk tube.

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the appropriate phosphine ligand (e.g., Xantphos, 2-4 mol%).

  • Solvent and Reaction: Add a dry, degassed aprotic solvent such as toluene or dioxane. Seal the vessel and heat to 80-110 °C until the starting material is consumed (as monitored by TLC/LC-MS).

  • Workup and Purification: Cool the reaction, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.

Copper-Catalyzed Cross-Coupling Reactions

While palladium catalysis is dominant, copper-catalyzed reactions offer a cost-effective and powerful alternative, particularly for C-N and C-O bond formation (Ullmann-type reactions). Modern protocols often use catalytic amounts of copper and proceed under milder conditions than their classical counterparts.[15][16][17]

Copper-Catalyzed C-O Coupling (O-Arylation)

The direct C4-alkoxylation or C4-aryloxylation of 4-iodopyrazoles can be effectively achieved using a copper(I)-catalyzed coupling protocol.[18]

Causality of Component Selection:

  • Copper Source: Copper(I) iodide (CuI) is a highly effective and commonly used catalyst for these transformations.[18]

  • Ligand: Chelating nitrogen-based ligands, such as 1,10-phenanthroline and its derivatives (e.g., 3,4,7,8-tetramethyl-1,10-phenanthroline), are crucial for stabilizing the copper catalyst and promoting the reaction at lower temperatures.[15][18]

  • Base: A strong base like potassium tert-butoxide (tBuOK) is typically required to deprotonate the alcohol or phenol coupling partner.[18]

  • Microwave Irradiation: The use of microwave heating can dramatically accelerate reaction times from many hours to as little as one hour, often leading to cleaner reactions and higher yields.[15][18]

Protocol: Microwave-Assisted C-O Coupling with an Alcohol [18]

  • Reagent Preparation: In a microwave reaction vial equipped with a magnetic stir bar, combine the protected 4-iodopyrazole derivative (1.0 equiv), Copper(I) Iodide (CuI, 20 mol%), and 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%).

  • Solvent/Reagent Addition: Add the desired alcohol, which can serve as both the reactant and solvent (typically 2-3 mL).

  • Base Addition: Carefully add potassium tert-butoxide (tBuOK, 2.0 equiv).

  • Reaction: Seal the vial tightly and place it in a microwave reactor. Irradiate the mixture at 130 °C for 1 hour with stirring.

  • Workup: After cooling, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.[15][18]

Table 2: Conditions for Copper-Catalyzed N-Arylation of 4-Iodopyrazoles [15]

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)
1AlkylamineCuI (10)1,10-Phenanthroline (20)K₂CO₃ (2.0)Dioxane11012-24
2PhenylamineCu₂O (10)NoneNoneDMF12024

Summary and Catalysis Selection

The functionalization of this compound can be achieved through a variety of powerful cross-coupling reactions. The choice of the optimal catalytic system is dictated by the desired bond to be formed and the nature of the coupling partner.

  • For C-C bond formation , palladium-catalyzed Suzuki-Miyaura (with boronic acids) and Sonogashira (with terminal alkynes) reactions are the methods of choice due to their reliability and broad scope.

  • For C-N bond formation , the Buchwald-Hartwig amination (palladium-catalyzed) provides excellent functional group tolerance for a wide range of amines. Alternatively, the copper-catalyzed Ullmann condensation offers a cost-effective route.

  • For C-O bond formation , the copper-catalyzed Ullmann-type coupling is highly effective, especially when accelerated by microwave irradiation.

Decision_Tree

References

  • BenchChem. (2025). Application Notes and Protocols for Copper-Catalyzed Coupling Reactions of 4-Iodopyrazoles.
  • BenchChem. (2025). Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide for Researchers.
  • BenchChem. (2025).
  • Usami, Y., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 26(11), 3370. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.
  • Harusawa, S., et al. (2011). Heck-Mizoroki Reaction of 4-Iodo-1H-pyrazoles. HETEROCYCLES, 83(4), 827.
  • Javed, S., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. RSC Advances, 11(44), 27513-27519. [Link]

  • Yoneyama, H., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4679. [Link]

  • Grygorenko, O. O., et al. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 5(22), 17121-17128. [Link]

  • ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?. [Link]

  • Evano, G., et al. (2010). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 110(8), 4838-4892. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Bakherad, M., et al. (2020). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers, 7(5), 789-835. [Link]

  • Saha, A., et al. (2017). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Tetrahedron, 73(9), 1193-1237. [Link]

  • BenchChem. (2025). Technical Support Center: Sonogashira Coupling of Iodopyrazoles.
  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this multi-step synthesis. Here, we address common challenges, offer troubleshooting strategies in a direct Q&A format, and provide detailed protocols to enhance the yield and purity of your target compound.

The synthesis of this compound is typically accomplished in a two-stage process: first, the regioselective iodination of the pyrazole core, followed by the N-alkylation to introduce the propanoic acid side chain. Each stage presents unique challenges that can impact the overall yield and purity. This guide is structured to address these stages sequentially.

Overall Synthetic Workflow

The most common and reliable pathway involves the synthesis of the 4-iodopyrazole intermediate, followed by a base-catalyzed aza-Michael addition to an acrylate ester and subsequent hydrolysis.

G pyrazole Pyrazole iodination Step 1: Electrophilic Iodination pyrazole->iodination iodo_pyrazole 4-Iodopyrazole iodination->iodo_pyrazole michael_addition Step 2a: Aza-Michael Addition iodo_pyrazole->michael_addition acrylate Ethyl Acrylate acrylate->michael_addition ester_intermediate Ethyl 3-(4-Iodo-1H-pyrazol-1-yl)propanoate michael_addition->ester_intermediate hydrolysis Step 2b: Ester Hydrolysis ester_intermediate->hydrolysis final_product This compound hydrolysis->final_product G start Low Yield of 4-Iodopyrazole check_reagent Is the iodinating agent potent enough? start->check_reagent check_conditions Are reaction conditions (temp, solvent) optimal? check_reagent->check_conditions Yes solution_reagent Switch to NIS/TFA or I₂/Oxidant (CAN, H₂O₂) check_reagent->solution_reagent No check_side_reactions Are side reactions (e.g., over-iodination) occurring? check_conditions->check_side_reactions Yes solution_conditions Increase temperature. Ensure substrate solubility. check_conditions->solution_conditions No solution_side_reactions Use 1.0-1.5 eq. of iodinating agent. Monitor reaction via TLC. check_side_reactions->solution_side_reactions Yes G cluster_0 Aza-Michael Addition Mechanism struct    1. Deprotonation2. Nucleophilic Attack3. Protonation (Enolate Tautomerization)    

Technical Support Center: Purification of 3-(4-Iodo-1H-pyrazol-1-yl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Note from the Senior Application Scientist:

Welcome to the technical support guide for the purification of 3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid and its derivatives. As a Senior Application Scientist, I've seen firsthand the unique challenges these molecules present. Their structure, featuring a moderately polar iodopyrazole ring, a flexible propanoic acid chain, and a crucial acidic proton, demands a nuanced approach. Standard purification protocols often fall short, leading to issues like poor recovery, product decomposition, or persistent impurities.

This guide is built from field-proven experience and established chemical principles. We will move beyond simple step-by-step instructions to explain the causality behind each choice—why a specific solvent is selected, why an additive is necessary for chromatography, and how to diagnose a problem based on sound analytical data. Our goal is to empower you with a robust, self-validating framework for achieving high purity and maximizing yield in your research and development efforts.

Core Principles: Understanding Your Molecule

The key to purifying these compounds lies in understanding their physicochemical properties:

  • Acidity: The propanoic acid moiety (pKa ~4-5) is the most significant functional group for purification. It allows for manipulation through acid-base chemistry.

  • Polarity: The molecule possesses both polar (carboxylic acid, pyrazole nitrogens) and nonpolar (iodine, alkyl chains on derivatives) regions, making it amphiphilic. This duality dictates its solubility.

  • Potential Instability: The carbon-iodine (C-I) bond can be labile under certain conditions, such as exposure to strong bases, some nucleophiles, or prolonged heating. Purification strategies should aim for mild conditions.

Purification Strategy Decision Guide

Choosing the right purification method from the outset is critical. This decision tree outlines a logical approach based on the scale of your reaction and the nature of the impurities observed by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

G start Crude Product Analysis (TLC/LC-MS) is_major_product Is the desired product the major spot? start->is_major_product impurities What is the polarity of major impurities? is_major_product->impurities Yes re_evaluate Re-evaluate Synthesis Consider redesign is_major_product->re_evaluate No scale What is the scale of the reaction? impurities->scale Polar/Acidic (similar polarity) acid_base Purify via Acid-Base Extraction impurities->acid_base Neutral/Basic (e.g., starting ester) recrystallize Purify via Recrystallization scale->recrystallize > 1 gram chromatography Purify via Flash Chromatography scale->chromatography < 1 gram or High Purity Needed G cluster_0 Purification cluster_1 Analysis & Validation crude Crude Reaction Mixture workup Acid-Base Extraction (Protocol 1) crude->workup further_purify Recrystallization or Chromatography (If Needed) workup->further_purify pure_solid Dried, Purified Solid further_purify->pure_solid tlc_lcms Purity Check (TLC & LC-MS) pure_solid->tlc_lcms nmr_mp Structure & Identity Confirmation (NMR, MP) tlc_lcms->nmr_mp final Final Characterized Compound nmr_mp->final

Technical Support Center: Optimization of Sonogashira Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Sonogashira cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting this powerful C-C bond-forming reaction. The content is structured in a question-and-answer format to directly address specific challenges you may encounter during your experiments.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses the most frequent problems encountered during Sonogashira coupling experiments. Each entry follows a diagnostic approach to help you identify the root cause and implement an effective solution.

Issue 1: Low to No Product Yield

Q: My Sonogashira reaction is showing very low or no conversion to the desired product. What are the first steps I should take to troubleshoot?

A: A low or nonexistent yield is the most common issue and requires a systematic investigation. The cause often lies in one of four areas: reagent integrity, catalyst activity, reaction atmosphere, or reaction parameters.

Step 1: Verify Reagent Quality and Stoichiometry

  • Purity of Starting Materials: Impurities in the aryl halide or terminal alkyne can poison the catalyst.[1] Verify the purity of your substrates by NMR or other appropriate methods. If necessary, purify them by chromatography, distillation, or recrystallization.

  • Alkyne Volatility & Stoichiometry: Low-boiling-point alkynes (e.g., trimethylsilylacetylene, bp 53°C) can evaporate from the reaction, especially when heated in an open or poorly sealed system.[2] Ensure your reaction vessel is properly sealed. Consider using a slight excess (1.1-1.4 equivalents) of the alkyne to compensate for potential loss or homocoupling.[3]

  • Base Quality: The amine base (e.g., triethylamine, diisopropylamine) must be pure and anhydrous.[1] Amines can oxidize over time; using a freshly distilled batch or a new bottle from a reliable supplier is recommended.[2]

  • Solvent Purity: Solvents must be anhydrous and deoxygenated. Residual water or oxygen can deactivate the catalyst and promote side reactions.[2][4] Use freshly distilled solvents or commercially available anhydrous, degassed solvents.

Step 2: Assess Catalyst System Activity

  • Palladium Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it must be reduced in situ. Inefficient reduction will halt the catalytic cycle before it begins.[4] Consider using a pre-activated Pd(0) source such as Pd(PPh₃)₄, which can be more reliable but is also more sensitive to air and moisture.[1] Store palladium catalysts properly under an inert atmosphere.

  • Copper(I) Co-catalyst: The copper co-catalyst is critical in the traditional Sonogashira mechanism. Copper(I) iodide (CuI) can degrade over time, appearing greenish or brown instead of off-white or tan. Use a fresh, high-purity source of CuI.[1][2]

  • Ligand Choice: The phosphine ligand stabilizes the palladium center. For sterically hindered or electron-rich aryl bromides, standard ligands like triphenylphosphine (PPh₃) may not be sufficient. More electron-rich and bulky ligands can facilitate the rate-limiting oxidative addition step.[5][6]

Step 3: Ensure a Rigorously Inert Atmosphere

  • Oxygen is Detrimental: The Sonogashira reaction, particularly the copper-catalyzed variant, is highly sensitive to oxygen. Oxygen promotes the oxidative homocoupling of the terminal alkyne to form a 1,3-diyne byproduct (Glaser coupling), which consumes your starting material and complicates purification.[5][7][8]

  • Degassing Technique: Ensure all components—the reaction vessel, solvent, and liquid reagents—are thoroughly deoxygenated. Sparging with an inert gas (argon or nitrogen) for 15-30 minutes is a common method. For maximum oxygen removal, the freeze-pump-thaw technique (three cycles) is superior.[5] Maintain a positive pressure of inert gas throughout the reaction.

Step 4: Re-evaluate Reaction Conditions

  • Temperature: The reactivity order for the halide is I > OTf > Br >> Cl.[1][9] While aryl iodides often react at room temperature, aryl bromides typically require heating (e.g., 60-100 °C).[1][6] Aryl chlorides are the most challenging and often require specialized, highly active catalyst systems and higher temperatures.[9][10] If you are using an aryl bromide at room temperature with no success, gradually increasing the temperature is a logical next step.

  • Solvent: The solvent must fully dissolve your substrates. Common choices include THF, DMF, dioxane, or using the amine base itself as the solvent (e.g., neat Et₃N).[2][6] Poor solubility can lead to a stalled reaction.

Issue 2: Significant Alkyne Homocoupling (Glaser Product) Observed

Q: My reaction produces the desired cross-coupled product, but the major byproduct is the dimer of my starting alkyne. How can I suppress this side reaction?

A: This is a classic sign of dominant Glaser coupling, a reaction pathway heavily promoted by the copper co-catalyst and oxygen.[5]

Primary Solution: Switch to a Copper-Free Protocol

  • Eliminate the Cause: The most direct and effective way to prevent Glaser coupling is to remove the copper(I) co-catalyst.[5][7] Numerous copper-free Sonogashira protocols have been developed precisely for this reason.[3][11][12] These methods often rely on specific palladium/ligand systems or different bases to facilitate the catalytic cycle without copper.[13]

Secondary Solutions (If Copper is Required):

  • Rigorous Deoxygenation: As mentioned above, oxygen is a key oxidant in the Glaser mechanism.[8][14] If you must use a copper-catalyzed system, ensuring your setup is meticulously free of air is critical. Use the freeze-pump-thaw method for degassing.[5]

  • Modify Reagent Addition: In some cases, slow addition of the terminal alkyne via syringe pump can maintain a low instantaneous concentration, which disfavors the bimolecular homocoupling reaction relative to the cross-coupling pathway.[5]

  • Re-evaluate the Base: Certain amine bases can facilitate homocoupling.[5] While less common, screening inorganic bases like K₂CO₃ or Cs₂CO₃ in a suitable solvent could be an alternative.[7]

Issue 3: Catalyst Decomposition (Formation of Palladium Black)

Q: My reaction mixture turns black shortly after heating, and the reaction stalls. What is happening?

A: The formation of a black precipitate, known as "palladium black," is a visual indicator of the decomposition of your soluble palladium catalyst into insoluble, inactive palladium metal (Pd(0)).[1] This stops the catalytic cycle.

Causes and Solutions:

  • Inappropriate Solvent or Temperature: Some solvents may not adequately stabilize the palladium catalyst at elevated temperatures, leading to precipitation. Anecdotal evidence suggests THF can sometimes promote the formation of palladium black.[1][2] If this occurs, consider switching to a more robust solvent like DMF, dioxane, or toluene.

  • Impurities: As mentioned, impurities in reagents or solvents can poison and destabilize the catalyst.[4] Ensure all components are of high purity.

  • Insufficient Ligand: The ligand is crucial for stabilizing the palladium center. If the ligand itself is unstable under the reaction conditions or if the palladium-to-ligand ratio is too low, the catalyst can decompose. An extra equivalent of ligand relative to the palladium source can sometimes improve catalyst stability.

  • Inefficient Precatalyst Activation: If using a Pd(II) source, the in situ reduction to Pd(0) must be clean and efficient. A poor reduction process can lead to the formation of palladium aggregates. Using a well-defined Pd(0) precatalyst can often provide more consistent results.

Frequently Asked Questions (FAQs)

This section provides answers to fundamental questions regarding the Sonogashira reaction mechanism and component selection.

Q1: What are the mechanistic roles of the palladium catalyst and the copper co-catalyst?

A: The widely accepted mechanism for the traditional Sonogashira reaction involves two interconnected catalytic cycles.[15][16]

  • The Palladium Cycle: This is the primary cross-coupling cycle.

    • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/vinyl-halide bond (R-X) to form a Pd(II) intermediate. This step is often rate-limiting.[17]

    • Transmetalation: A copper acetylide species (Cu-C≡CR'), formed in the copper cycle, transfers its alkynyl group to the Pd(II) center, displacing the halide.

    • Reductive Elimination: The Pd(II) intermediate reductively eliminates the final cross-coupled product (R-C≡CR'), regenerating the active Pd(0) catalyst.[18]

  • The Copper Cycle: This cycle's purpose is to generate the active alkynyl nucleophile for the palladium cycle.

    • π-Alkyne Complex Formation: The copper(I) salt coordinates to the terminal alkyne. This coordination increases the acidity of the terminal proton.[17]

    • Deprotonation: The amine base deprotonates the alkyne, forming a copper acetylide intermediate (Cu-C≡CR').[15][18] This species is now ready to participate in the transmetalation step with the palladium center.

The synergy between these two cycles allows the reaction to proceed under mild conditions, often at room temperature.[7][8]

Sonogashira_Mechanism

Q2: When should I choose a copper-free protocol over the classic conditions?

A: While the classic copper-cocatalyzed reaction is robust, there are several compelling reasons to use a copper-free variant.[7]

  • To Avoid Homocoupling: This is the primary reason. If your alkyne is precious or prone to dimerization (Glaser coupling), a copper-free protocol is highly recommended.[13][19]

  • Substrates with Copper-Coordinating Moieties: If your aryl halide or alkyne contains functional groups that can chelate copper (e.g., free-base porphyrins, certain nitrogen heterocycles), the copper can be sequestered, inhibiting the reaction.[7] In these cases, a copper-free method is essential.

  • Simplified Purification: Avoiding the formation of Glaser byproducts makes product isolation much simpler.

  • Green Chemistry Principles: Copper is toxic, and eliminating it makes the process more environmentally friendly, which is a consideration in pharmaceutical and large-scale synthesis.[11][13]

Copper-free reactions may require different ligands, bases, or higher temperatures to achieve rates comparable to the copper-catalyzed version.[3][12]

Q3: How do I select the appropriate catalyst, ligand, base, and solvent?

A: The optimal conditions are substrate-dependent, but the following tables provide excellent starting points for reaction optimization.

Table 1: General Guidelines for Reagent Selection
ComponentCommon ChoicesKey Considerations & Rationale
Aryl/Vinyl Halide R-I, R-Br, R-OTf, R-ClReactivity Order: I > OTf > Br >> Cl .[1] Iodides are most reactive and can often be coupled at room temperature. Bromides are a good balance of reactivity and cost, but usually require heat. Chlorides are least reactive and require highly active catalyst systems (e.g., those with bulky, electron-rich phosphine or NHC ligands).[9][10]
Palladium Source Pd(II) Precatalysts: PdCl₂(PPh₃)₂, Pd(OAc)₂Pd(0) Precatalysts: Pd(PPh₃)₄, Pd₂(dba)₃Pd(II) sources are more air-stable but require in situ reduction.[1] Pd(0) sources are ready for oxidative addition but are sensitive to air and must be handled under inert conditions.[4] Typical loading is 0.5 - 5 mol%.[14]
Copper Co-catalyst CuIUse a fresh, high-purity source. Typical loading is 1 - 10 mol%. Omit for copper-free protocols.[20]
Ligand Monodentate: PPh₃, P(t-Bu)₃Bidentate: dppfNHCs: IPr, SIMesThe ligand stabilizes the Pd center and modulates its reactivity. For challenging substrates (electron-rich or sterically hindered), bulky, electron-rich ligands like P(t-Bu)₃ or dppf often improve the rate of oxidative addition.[5][6] The Pd:Ligand ratio is critical.
Base Amine Bases: Et₃N, i-Pr₂NH (DIPA), PiperidineInorganic Bases: K₂CO₃, Cs₂CO₃, K₃PO₄An amine base is required to deprotonate the alkyne and neutralize the HX byproduct.[1] It is often used in excess or as the solvent. Inorganic bases are typically used in copper-free protocols or with sensitive functional groups.[5]
Solvent THF, DMF, Dioxane, Toluene, Acetonitrile, Neat AmineThe solvent must dissolve all reagents and be stable at the reaction temperature. DMF is a polar aprotic solvent that is a good general choice due to its high boiling point and ability to dissolve many substrates and salts.[6][21]
Table 2: Starting Conditions for Different Aryl Halides
Aryl HalideCatalyst System ExampleBaseSolventTemperatureNotes
Aryl Iodide PdCl₂(PPh₃)₂ (2 mol%)CuI (4 mol%)Et₃NTHFRoom TempThis is the most reactive halide; reactions are often fast and high-yielding under mild conditions.[1]
Aryl Bromide Pd(PPh₃)₄ (3 mol%)CuI (5 mol%)i-Pr₂NHToluene80 °CRequires heating. For sterically hindered bromides, consider a bulkier ligand like P(t-Bu)₃ and a copper-free protocol.[3][5]
Aryl Chloride Pd₂(dba)₃ (2 mol%)P(t-Bu)₃ (8 mol%)Cs₂CO₃Dioxane100-120 °CChallenging substrate. Requires a highly active, copper-free catalyst system with a bulky, electron-rich ligand to facilitate oxidative addition.[10]
Experimental Protocols & Workflows
General Experimental Procedure for a Standard Sonogashira Coupling
  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with inert gas (argon or nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., THF), followed by the degassed amine base (e.g., triethylamine, 3.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Reaction: Stir the reaction mixture at the appropriate temperature (e.g., room temperature for an aryl iodide).[1]

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS until the starting aryl halide is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water or brine, dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow for Low-Yield Reactions

// Side branches for specific issues impure_reagents [label="Purify/Replace Reagents", fillcolor="#FBBC05", fontcolor="#202124"]; check_reagents -> impure_reagents [label="Impurity Found"]; impure_reagents -> start [label="Re-run"];

leak_found [label="Improve Degassing\n(e.g., Freeze-Pump-Thaw)", fillcolor="#FBBC05", fontcolor="#202124"]; check_atmosphere -> leak_found [label="O₂ Leak Suspected"]; leak_found -> start [label="Re-run"];

bad_catalyst [label="Use Fresh Catalyst/Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; check_catalyst -> bad_catalyst [label="Catalyst Degraded"]; bad_catalyst -> start [label="Re-run"]; } dot Caption: A decision-making workflow for troubleshooting low-yield Sonogashira reactions.

References
  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • Mohammad, S. et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at: [Link]

  • Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. Available at: [Link]

  • Soheili, A. et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters. Available at: [Link]

  • Li, Y. et al. (2013). The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature. Dalton Transactions. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • Shroder, M. The Sonogashira Coupling. Available at: [Link]

  • Doucet, H. Copper-free Sonogashira coupling. The chemical reaction database. Available at: [Link]

  • The Organic Chemistry Tutor. (2019). Sonogashira coupling. YouTube. Available at: [Link]

  • ResearchGate. The Sonogashira coupling reaction mechanism. Available at: [Link]

  • ResearchGate. Optimization of Sonogashira coupling conditions catalyzed by aromatic tri‐palladium complexes [Pd3]⁺. Available at: [Link]

  • ResearchGate. Optimization of reaction conditions for the Sonogashira reaction. Available at: [Link]

  • KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Available at: [Link]

  • KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Available at: [Link]

  • Springer. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Available at: [Link]

  • PubMed. Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. Available at: [Link]

  • ACS Publications. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Available at: [Link]

  • MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Available at: [Link]

  • ResearchGate. Effects of solvent, base, and temperature on the Sonogashira coupling between 2 and 3a. Available at: [Link]

  • ACS Publications. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Available at: [Link]

  • Royal Society of Chemistry. Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. Available at: [Link]

  • ACS Publications. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Available at: [Link]

  • ResearchGate. Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. Available at: [Link]

  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Available at: [Link]

  • RSC Advances. Copper-free Sonogashira cross-coupling reactions: an overview. Available at: [Link]

  • MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available at: [Link]

  • IntechOpen. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Available at: [Link]

  • Reddit. Sonogashira troubleshooting help needed. Available at: [Link]

  • Pure. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Available at: [Link]

  • Golden. Sonogashira coupling. Available at: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]

  • YouTube. Sonogashira reaction | Solved Practice Problems. Available at: [Link]

  • ResearchGate. What is the best procedure for Sonogashira coupling?. Available at: [Link]

  • Reddit. Struggling to make a sonogashira coupling reaction happen. Available at: [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Suzuki Reactions with Heteroaryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the unique challenges posed by heteroaryl halides. Substituted heteroarenes are foundational to modern medicine and materials science, and mastering their synthesis via Suzuki coupling is a critical skill.[1][2] This guide is structured in a question-and-answer format to directly address the common issues you may encounter at the bench.

Section 1: Frequently Asked Questions & Troubleshooting

This section tackles the most common failure modes in Suzuki reactions involving heteroaryl partners. Each answer delves into the underlying chemical principles and provides actionable solutions.

Q1: My Suzuki reaction with a heteroaryl halide is giving low to no yield. What are the most common causes and how do I fix it?

A low or non-existent yield in a heteroaryl Suzuki coupling typically points to a problem in one of the three core steps of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination. Heteroaryl substrates introduce specific challenges to each of these steps.

  • Potential Cause 1: Slow Oxidative Addition The first step, oxidative addition of the heteroaryl halide to the Pd(0) catalyst, is often the rate-determining step, especially with less reactive heteroaryl chlorides or electron-rich systems.[1][2][3]

    • Scientific Rationale: For the palladium to insert into the carbon-halogen bond, the carbon center must be sufficiently electrophilic. Electron-donating groups on the heterocycle or the inherent electron-rich nature of some rings (e.g., pyrroles, indoles) can slow this process considerably.

    • Troubleshooting Steps:

      • Switch to a More Active Ligand: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, and RuPhos are designed to accelerate oxidative addition by stabilizing the electron-rich Pd(0) center and promoting its reactivity.[4][5]

      • Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy. However, be mindful of potential substrate or product decomposition.

      • Use a More Reactive Halide: If synthetically feasible, switching from a chloride to a bromide or iodide (reactivity order: I > Br > Cl) will dramatically increase the rate of oxidative addition.[1][2]

  • Potential Cause 2: Catalyst Deactivation The Lewis basic lone pairs on heteroatoms (e.g., the nitrogen in pyridine or imidazole) can coordinate to the palladium catalyst, forming off-cycle, inactive complexes that halt the reaction.[6]

    • Scientific Rationale: This coordination occupies the open sites on the palladium that are required for the catalytic cycle to proceed.

    • Troubleshooting Steps:

      • Use Bulky Ligands: Sterically demanding ligands, such as the biarylphosphines mentioned above, create a protective pocket around the palladium center, hindering the approach and coordination of the heteroaryl substrate.[5][7]

      • Employ Anhydrous Conditions: The presence of water can sometimes facilitate catalyst deactivation pathways. Using an anhydrous base like potassium trimethylsilanolate (TMSOK) in an anhydrous solvent can be effective for particularly stubborn couplings.[6]

  • Potential Cause 3: Boronic Acid Decomposition (Protodeboronation) Heteroaryl boronic acids, especially those of electron-deficient heterocycles (like pyridine) or certain five-membered rings, are often unstable and can decompose via protodeboronation faster than they can participate in the transmetalation step.[8][9][10]

    • Scientific Rationale: Protodeboronation is the cleavage of the C–B bond by a proton source (often water), replacing the boronic acid group with a hydrogen atom. This process can be catalyzed by acid or base.[8]

    • Troubleshooting Steps:

      • Switch to a More Stable Boron Reagent: This is often the most effective solution. Boronate esters (e.g., pinacol esters), N-methyliminodiacetic acid (MIDA) boronates, or potassium trifluoroborates offer significantly greater stability.[10][11][12] MIDA boronates are particularly useful as they participate in a "slow release" of the boronic acid under basic conditions, keeping its ambient concentration low and minimizing decomposition.[8][12]

      • Optimize the Base: Use a weaker base (e.g., K₂CO₃, CsF) or an anhydrous base (e.g., K₃PO₄) to minimize base-catalyzed decomposition.[5][13]

Below is a diagram illustrating where these failure points occur within the Suzuki-Miyaura catalytic cycle.

Suzuki_Cycle_Troubleshooting cluster_OA Troubleshooting Point 1 cluster_Trans Troubleshooting Point 2 Pd0 L₂Pd(0) Pd0->p1 Oxidative Addition (HetAr-X) OA_Complex L₂Pd(II)(Ar)(X) OA_Complex->p2 Transmetalation (Ar'-B(OR)₂ + Base) Trans_Complex L₂Pd(II)(Ar)(Ar') Trans_Complex->p3 Reductive Elimination Product Ar-Ar' p1->OA_Complex p2->Trans_Complex p3->Pd0 p3->Product SiteSelectivity start Polyhalogenated Heteroaryl? q1 Are the Halogens Different (e.g., Br and Cl)? start->q1 react_iodide Reaction occurs at Iodide > Bromide > Chloride q1->react_iodide Yes q2 Are the Halogens Identical (e.g., two Chlorides)? q1->q2 No react_electronics Reaction occurs at the most Electron-Deficient Position q2->react_electronics Yes q3 Is one position sterically hindered? react_electronics->q3 react_sterics Reaction favors the Less Hindered Position q3->react_sterics Yes ligand_control Consider Ligand Screening (e.g., bulky ligands like tBu₃P) to reverse selectivity q3->ligand_control No, electronically similar positions react_sterics->ligand_control

Sources

stability of 3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for 3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid. As a key building block in modern drug discovery, understanding its stability profile is critical for the successful development of robust synthetic routes and stable formulations. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the experimental challenges associated with the handling and characterization of this compound, particularly concerning its stability under acidic and basic conditions. My insights are drawn from extensive experience in synthetic and medicinal chemistry, aimed at empowering researchers to anticipate and resolve potential issues proactively.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The two primary points of potential degradation are the C-I bond on the pyrazole ring and the N-propanoic acid side chain. The pyrazole ring itself is generally stable due to its aromatic character.[1][2] However, iodinated aromatic compounds can be susceptible to deiodination under certain conditions, such as exposure to strong acids, bases, or reducing agents, often accelerated by heat or light.[3] The N-alkyl side chain's stability, particularly the N-C bond, should also be considered, although it is generally stable under many conditions.

Q2: Is the N-propanoic acid side chain likely to cleave under acidic or basic conditions?

A2: While N-alkylation of pyrazoles is a common and generally stable modification,[4] harsh acidic or basic conditions could potentially lead to cleavage. Under strong acidic conditions, protonation of the pyrazole nitrogens could weaken the N-C bond, though this typically requires forcing conditions. In strongly basic media, while less common for this type of linkage, elimination or other unforeseen degradation pathways could be initiated from the carboxylic acid moiety. However, for most applications, this linkage is expected to be robust.

Q3: What are the initial signs of degradation I should look for in my analytical data (e.g., HPLC, LC-MS)?

A3: When analyzing your sample by HPLC, the appearance of new peaks, particularly a more polar peak corresponding to the deiodinated analog, 3-(1H-pyrazol-1-yl)propanoic acid, is a key indicator of degradation. You may also observe a peak for 4-iodopyrazole if the propanoic acid side chain cleaves. In LC-MS analysis, you would look for the corresponding molecular ions of these potential degradants. A decrease in the peak area of the parent compound over time is the most direct measure of instability.

Q4: What general precautions can I take to minimize degradation during storage and handling?

A4: To minimize degradation, store this compound in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect against light and oxidative degradation. Avoid unnecessarily high temperatures and exposure to strong acids or bases outside of controlled experimental conditions. For solutions, use freshly prepared solvents and consider buffering if the pH is critical for your application.

Troubleshooting Guides

Issue 1: Unexpected Deiodination Observed During Synthesis or Workup

You're performing a reaction or workup involving this compound and subsequent analysis shows a significant amount of the deiodinated product.

Deiodination of aryl iodides can be promoted by various factors. In a synthetic context, this can include residual reducing agents, certain transition metal catalysts (especially under reductive conditions), or exposure to strong acids or bases, particularly at elevated temperatures.

  • Re-evaluate Reagents and Conditions:

    • Acid/Base Sensitivity: If your reaction or workup involves a strong acid or base, consider if a milder alternative could be used. For example, if a strong acid is used for deprotection, explore enzymatic or milder acidic conditions.[5]

    • Reducing Agents: Ensure that any reducing agents from a previous step are fully quenched and removed before proceeding.

    • Temperature Control: Perform the reaction and workup at the lowest practical temperature to minimize thermal decomposition.

  • Inert Atmosphere: If not already doing so, conduct your reaction and workup under an inert atmosphere (N₂ or Ar) to prevent potential radical-mediated deiodination pathways that can be initiated by oxygen.

  • Metal Contamination: Trace amounts of certain metals can catalyze dehalogenation. Ensure your glassware is scrupulously clean and consider using a metal scavenger if you suspect contamination from a prior step.

Issue 2: Apparent Cleavage of the N-Propanoic Acid Side Chain

Your analytical data (e.g., LC-MS) indicates the presence of 4-iodopyrazole, suggesting the N-propanoic acid side chain has been cleaved.

Cleavage of the N-C bond of an N-alkylated pyrazole is not a common degradation pathway under standard conditions but could be induced by extremely harsh acidic conditions or specific reagents.[6] It is crucial to confirm that this is not an impurity from the starting material or a side product from the synthesis of the parent compound.

  • Verify Starting Material Purity: First, confirm the purity of your starting this compound. It's possible that 4-iodopyrazole is a starting material or a byproduct from its synthesis.

  • Review Reaction Conditions:

    • Extreme pH: Assess if your reaction conditions involve a very strong, concentrated acid (e.g., refluxing in concentrated HCl). If so, investigate if the reaction can be performed under milder conditions.

    • Lewis Acids: Certain strong Lewis acids could potentially coordinate to the pyrazole ring and facilitate side-chain cleavage.[6] If a Lewis acid is being used, consider its concentration and the reaction temperature.

  • Analytical Confirmation: Use a validated analytical method to confirm the identity of the suspected 4-iodopyrazole peak, for instance, by comparing its retention time and mass spectrum to an authentic standard.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines a systematic approach to assess the stability of the target compound under stressed acidic and basic conditions, in line with ICH guidelines.[7][8]

Objective: To identify potential degradation products and understand the stability profile of this compound.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • HPLC system with a UV detector and/or a mass spectrometer

  • C18 HPLC column

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acidic Stress Testing: a. To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. b. To another 1 mL of the stock solution, add 1 mL of 1 M HCl. c. Keep both solutions at room temperature and analyze by HPLC at initial (t=0), 2, 4, 8, and 24-hour time points. d. If no degradation is observed, repeat the experiment at an elevated temperature (e.g., 60 °C).[8] e. Before injection into the HPLC, neutralize the samples with an equivalent amount of NaOH.

  • Basic Stress Testing: a. To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. b. To another 1 mL of the stock solution, add 1 mL of 1 M NaOH. c. Follow the same time-point analysis as the acidic stress test. d. Before injection, neutralize the samples with an equivalent amount of HCl.[7]

  • Control Sample: Prepare a control by mixing 1 mL of the stock solution with 1 mL of water and analyze at the same time points.

  • Analysis:

    • Use a suitable HPLC method (e.g., a gradient method with a C18 column and a mobile phase of acetonitrile and water with 0.1% formic acid) to separate the parent compound from any degradants.

    • Monitor at a wavelength where the parent compound and potential degradants absorb (e.g., 220 nm).

    • If using LC-MS, monitor for the mass of the parent compound and the expected masses of potential degradants (deiodinated product and cleaved side chain product).

Summarize the percentage of degradation in a table for easy comparison.

ConditionTime (hours)Temperature (°C)% Degradation of Parent CompoundMajor Degradant(s) Observed
0.1 M HCl2425
1 M HCl2425
0.1 M HCl860
1 M HCl860
0.1 M NaOH2425
1 M NaOH2425
0.1 M NaOH860
1 M NaOH860
H₂O (Control)2460

Note: The values in this table should be filled in with your experimental results.

Visualizations

Potential Degradation Pathways

G parent This compound deiodinated 3-(1H-pyrazol-1-yl)propanoic acid parent->deiodinated Deiodination (Acidic/Basic Stress) cleaved 4-Iodopyrazole parent->cleaved Side-Chain Cleavage (Harsh Acidic Conditions)

Caption: Potential degradation pathways of the target compound.

Forced Degradation Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in MeOH) acid Acidic Stress (0.1M & 1M HCl) stock->acid base Basic Stress (0.1M & 1M NaOH) stock->base control Control (H₂O) stock->control neutralize Neutralize Samples acid->neutralize base->neutralize hplc HPLC/LC-MS Analysis (t = 0, 2, 4, 8, 24h) control->hplc neutralize->hplc data Quantify Degradation hplc->data

Caption: Workflow for forced degradation studies.

References

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). RSC Publishing.
  • Degradation of iodinated X-ray contrast media by advanced oxid
  • Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways. (2025).
  • Forced Degrad
  • PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2025).
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
  • Stability Indicating Forced Degrad
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Publishing.
  • Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. (2023). Journal of the American Chemical Society.

Sources

Technical Support Center: Overcoming Poor Aqueous Solubility of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Developers

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] However, the journey from a promising hit compound to a viable drug candidate is often hampered by a critical physicochemical hurdle: poor aqueous solubility. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions, empowering you to systematically address and overcome solubility challenges in your research and development workflows.

Troubleshooting Guide: From Assay Interference to Formulation Failure

This section addresses specific, common problems encountered during experiments in a direct question-and-answer format.

Scenario 1: My pyrazole derivative precipitates out of the aqueous buffer during my biological assay.

Question: I prepared a 10 mM stock of my pyrazole derivative in 100% DMSO. When I dilute it to a final concentration of 10 µM in my phosphate-buffered saline (PBS) assay buffer, I see immediate cloudiness or precipitation. Why is this happening and how can I fix it?

Answer: This is a classic case of a compound "crashing out" of solution. Your derivative is soluble in the organic stock solvent (DMSO) but not in the final aqueous environment of your assay. The DMSO concentration in the final solution is too low to keep the compound dissolved above its thermodynamic solubility limit in the buffer.

Causality & Immediate Solutions:

The primary goal for in-vitro assays is to maintain the compound in a solubilized state to ensure accurate and reproducible data. The use of cosolvents is the most direct approach here.

  • Mechanism of Cosolvency: Cosolvents are water-miscible organic solvents that reduce the polarity of the aqueous medium. This decreases the energy required to break the solute-solute interactions of the crystalline drug, thereby increasing solubility.[2] Commonly used cosolvents include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[2]

  • Strategic Selection: The choice of cosolvent and its final concentration is critical. It must be high enough to solubilize your compound but low enough to not interfere with your assay (e.g., by denaturing proteins or affecting cell viability). A final DMSO concentration of <0.5% is a standard starting point for many cell-based assays.

Cosolvent Typical Final Concentration in Assays Mechanism & Notes
Dimethyl Sulfoxide (DMSO)0.1% - 1.0%Aprotic, highly polar. Excellent solubilizing power for many organics. Can be toxic to cells at >1%.
Ethanol0.5% - 2.0%Protic, less polar than water. Generally well-tolerated by biological systems at low concentrations.
Polyethylene Glycol 400 (PEG 400)1.0% - 5.0%Non-ionic polymer. Increases solubility through hydrogen bonding and reducing water's polarity.[2]
Propylene Glycol (PG)1.0% - 5.0%Generally recognized as safe (GRAS). Good solubilizing power and low toxicity.

Experimental Protocol 1: Preparation and Use of Cosolvent Stock Solutions

  • Stock Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of your pyrazole derivative in 100% DMSO. Ensure it is fully dissolved.

  • Intermediate Dilution (Optional but Recommended): Create an intermediate dilution of your stock solution in your chosen cosolvent or a mixture. For example, dilute the 10 mM DMSO stock 1:10 in PEG 400. This step helps prevent the compound from precipitating when it first contacts the aqueous buffer.

  • Final Dilution: Add a small volume of the stock or intermediate stock to your assay buffer, vortexing or mixing immediately and vigorously. This rapid mixing helps to disperse the compound molecules before they can aggregate and precipitate.

  • Observation: Visually inspect the solution for any signs of precipitation (cloudiness, Tyndall effect) against a dark background. If precipitation occurs, you may need to increase the final cosolvent concentration or test an alternative cosolvent.

  • Control Experiment: Always run a vehicle control in your assay containing the same final concentration of the cosolvent(s) to account for any effects of the solvent on the biological system.

Logical Workflow for Solubility Screening

G start Precipitation in Assay Buffer check_dmso Is final DMSO conc. < 0.5%? start->check_dmso increase_dmso Increase DMSO to 1% (if assay tolerates) check_dmso->increase_dmso Yes test_cosolvent Introduce a secondary cosolvent (e.g., PEG 400, PG) check_dmso->test_cosolvent No increase_dmso->test_cosolvent Fails success Compound Solubilized increase_dmso->success Success use_cd Use Cyclodextrin (see Scenario 2) test_cosolvent->use_cd Fails test_cosolvent->success Success use_cd->success Success fail Still Precipitates use_cd->fail Fails G cluster_0 Preparation cluster_1 Dissolution drug Crystalline Pyrazole (Low Solubility) solution Drug & Polymer Co-dissolved drug->solution polymer Hydrophilic Polymer (e.g., PVP, HPMC) polymer->solution solvent Common Solvent solvent->solution evaporation Solvent Evaporation (e.g., Spray Drying) solution->evaporation dispersion Amorphous Solid Dispersion (Drug in Polymer Matrix) evaporation->dispersion water Aqueous Medium release Rapid Polymer Dissolution & Drug Release water->release soluble Supersaturated Solution (Enhanced Solubility) release->soluble dispersion_c Amorphous Solid Dispersion dispersion_c->release

Caption: The process of forming an amorphous solid dispersion to enhance solubility.

Frequently Asked Questions (FAQs)

Q1: What are the main strategic approaches to consider for long-term development of a poorly soluble pyrazole derivative?

For long-term drug development, strategies can be broadly categorized into physical and chemical modifications.

  • Physical Modifications: These approaches alter the physical properties of the drug without changing its chemical structure. Key methods include:

    • Particle Size Reduction (Micronization, Nanonization): Decreasing particle size increases the surface-area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation. [3] * Solid State Modification (Polymorphism): Controlling the crystalline form is crucial, as different polymorphs can have vastly different solubilities. [4][5] * Amorphous Systems: As discussed, solid dispersions and mesoporous silica carriers convert the drug to a higher-energy, more soluble amorphous form. [6] * Complexation: Using agents like cyclodextrins to form soluble inclusion complexes. * Chemical Modifications: These involve creating a new chemical entity that is converted back to the active drug in vivo.

    • Salt Formation: For pyrazole derivatives with ionizable groups (weakly acidic or basic), forming a salt is one of the most effective and common methods to dramatically increase solubility. [7][8] * Prodrug Approach: A bioreversible, hydrophilic moiety is chemically attached to the drug. This "promoieity" is cleaved in vivo by enzymes to release the active parent drug. [9][10][11] Q2: My pyrazole derivative's solubility seems to vary between synthesis batches. What could be the cause?

This is a strong indicator of polymorphism . Polymorphism is the ability of a compound to exist in two or more different crystalline structures. [5]These different forms, or polymorphs, have the same chemical composition but different physical properties, including melting point, stability, and—most critically—solubility. [12][13]

  • The Stability-Solubility Rule: Generally, the most thermodynamically stable polymorph is the least soluble. [13]It is possible that different synthesis or purification conditions in your lab are inadvertently producing different polymorphic forms or mixtures of forms, leading to inconsistent solubility measurements.

  • What to do: It is essential to perform solid-state characterization on each batch to identify the crystalline form. Techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are fundamental for this analysis. [5]

G cluster_0 Thermodynamic Landscape cluster_1 Resulting Properties form_a Polymorph A (Metastable) form_b Polymorph B (Stable) form_a->form_b Converts over time (Heat, Solvent) sol_a Higher Apparent Solubility (Kinetically favored) form_a->sol_a sol_b Lower Thermodynamic Solubility (Less Soluble) form_b->sol_b

Caption: Relationship between polymorphic stability and aqueous solubility.

Q3: When should I consider a prodrug approach for my pyrazole derivative?

A prodrug strategy is a powerful but resource-intensive chemical modification approach that should be considered when:

  • Formulation strategies are insufficient: If physical modification techniques like solid dispersions or cyclodextrin complexation fail to achieve the desired solubility and bioavailability. [9]2. Parenteral administration is required: For intravenous formulations, high water solubility is often mandatory. A prodrug, such as a phosphate ester, can be designed to be highly water-soluble and is cleaved by phosphatases in the blood to release the active drug. [10]3. Improving other properties is necessary: The prodrug approach can also be used to improve permeability, reduce toxicity, or achieve targeted drug delivery. [9][14] For example, a hydroxyl group on a pyrazole derivative could be esterified with a phosphate group to create a highly water-soluble phosphate prodrug.

Q4: Can nanotechnology be used to improve the solubility of pyrazoline-based compounds?

Yes, nanotechnology offers several effective strategies. The limited aqueous solubility of pyrazoline and pyrazole compounds is a known challenge that can be addressed with nanoformulations. [15]

  • Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range (typically 1-1000 nm). [3]This massive increase in surface area significantly accelerates the dissolution rate. [3]* Polymeric Nanoparticles: The drug can be encapsulated within or adsorbed onto polymeric nanoparticles. [15][16]This approach can improve solubility, provide controlled release, and enhance stability. [3][15]* Lipid-Based Nanocarriers: Systems like liposomes and solid lipid nanoparticles (SLNs) can encapsulate lipophilic pyrazole derivatives in a lipid core, allowing for dispersion in aqueous media and improving oral bioavailability. [15][16] These nanotechnology approaches are particularly valuable for developing formulations for both oral and parenteral routes of administration, offering a robust solution for highly challenging compounds. [17]

References

  • An Approach to Enhance Drug Solubility: Design, Characterization and E | NSA. (2025). Vertex AI Search.
  • Click-to-Release Reactions for Tertiary Amines and Pyridines - ACS Publications. (n.d.).
  • Deshmukh, A. S., Tiwari, K. J., & Mahajan, V. R. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Journal of Pharmaceutical and Biological Sciences.
  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. (2026).
  • Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Deriv
  • (PDF) Crystal Polymorphism in Chemical Process Development - ResearchGate. (n.d.).
  • Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies - PubMed Central. (2023). PubMed Central.
  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PubMed Central. (n.d.). PubMed Central.
  • Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin - ResearchGate. (2025).
  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. (2025).
  • Impact of Polymorphism on Drug Formulation and Bioavai - JOCPR. (2024). Journal of Chemical and Pharmaceutical Research.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central. (n.d.). PubMed Central.
  • (PDF) Solid dispersions: Solubility enhancement technique for poorly soluble drugs. (2025).
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • CN110903279A - Pyrazole compound and salt and application thereof - Google Patents. (n.d.).
  • Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central. (n.d.). PubMed Central.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC - NIH. (n.d.). PubMed Central.
  • Pyrazoline Derivatives as Emerging Anticancer Therapeutics: A Comprehensive Review of Synthesis Strategies, Molecular Mechanisms - IJIRT. (n.d.).
  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. (n.d.). SciSpace.
  • Prodrug strategies to overcome poor water solubility - ResearchGate. (2025).
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (n.d.). International Journal of Medical Science and Dental Research.
  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC - NIH. (n.d.). PubMed Central.
  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC - NIH. (n.d.). PubMed Central.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.). PubMed Central.
  • Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library. (n.d.). Scholars Research Library.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability - MDPI. (n.d.). MDPI.
  • Impact of Crystal Habit on Solubility of Ticagrelor - MDPI. (n.d.). MDPI.
  • Cyclodextrins and Their Derivatives as Drug Stability Modifiers - MDPI. (2023). MDPI.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. (n.d.). Hilaris Publisher.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry.
  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach - SciSpace. (n.d.). SciSpace.
  • Role of Prodrugs in Solubility Enhancement of Drugs | Semantic Scholar. (2014). Semantic Scholar.
  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs - Journal of Applied Pharmaceutical Science. (2012). Journal of Applied Pharmaceutical Science.
  • (PDF) Enhancement of Solubility and Dissolution of Poorly Soluble Drug Pranlukast. (n.d.).
  • Crystal Polymorphism in Chemical & Pharmaceutical Process Development - Mettler Toledo. (n.d.). Mettler Toledo.
  • Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PubMed. (2023). PubMed.
  • Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility - MDPI. (n.d.). MDPI.
  • Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility | Semantic Scholar. (n.d.). Semantic Scholar.
  • Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC - PubMed Central. (2024). PubMed Central.
  • Salt formation to improve drug solubility. - Semantic Scholar. (2013). Semantic Scholar.
  • Solubility enhancement of Cox-2 inhibitors using various solvent systems - PubMed. (n.d.). PubMed.
  • Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug - SciSpace. (n.d.). SciSpace.

Sources

Technical Support Center: Scale-Up Synthesis of 3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid. We will address common challenges, troubleshooting scenarios, and critical scale-up considerations through a practical question-and-answer format, supported by detailed protocols and expert insights.

Synthetic Strategy Overview

The synthesis of this compound is typically achieved via a three-step sequence. This pathway is favored for its robustness and access to readily available starting materials. Understanding each step is crucial for effective troubleshooting and successful scale-up.

  • Aza-Michael Addition: Pyrazole is reacted with an acrylate ester (e.g., ethyl acrylate) to form ethyl 3-(1H-pyrazol-1-yl)propanoate. This reaction establishes the propanoic acid side chain.

  • Electrophilic Iodination: The C4 position of the pyrazole ring, being electron-rich, is selectively iodinated to yield ethyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate.[1]

  • Ester Hydrolysis: The ethyl ester is hydrolyzed under basic or acidic conditions to afford the final carboxylic acid product.

The overall synthetic workflow is illustrated below.

Synthetic_Pathway cluster_0 Step 1: Aza-Michael Addition cluster_1 Step 2: Iodination cluster_2 Step 3: Hydrolysis Pyrazole Pyrazole Intermediate_Ester Ethyl 3-(1H-pyrazol-1-yl)propanoate Pyrazole->Intermediate_Ester Base or Heat Acrylate Ethyl Acrylate Iodinated_Ester Ethyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate Intermediate_Ester->Iodinated_Ester Electrophilic Substitution Iodinating_Agent Iodinating Agent (e.g., NIS, I2/CAN) Final_Product This compound Iodinated_Ester->Final_Product Saponification Hydrolysis_Reagent Base (e.g., NaOH) or Acid (e.g., HCl)

Caption: General three-step synthesis of the target compound.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may arise during the synthesis at a lab scale.

Step 1: Aza-Michael Addition of Pyrazole to Ethyl Acrylate

Question: My Michael addition reaction is very slow or stalls, resulting in low conversion to ethyl 3-(1H-pyrazol-1-yl)propanoate. What can I do?

Answer: This is a common issue often related to the nucleophilicity of pyrazole and the reaction conditions.

  • Causality: Pyrazole is a weak base, and its direct addition to ethyl acrylate can be slow. While the reaction can proceed without a catalyst at elevated temperatures (e.g., 80 °C), its rate is highly dependent on conditions.[2]

  • Solutions:

    • Introduce a Base: Add a catalytic amount of a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a simple base like potassium carbonate to deprotonate a small fraction of the pyrazole, increasing its nucleophilicity.

    • Increase Temperature: If thermally stable, increasing the reaction temperature can significantly improve the rate. Microwave irradiation has also been shown to accelerate Michael additions effectively.[3]

    • Solvent Choice: While the reaction can be run neat or solvent-free, using a polar aprotic solvent like acetonitrile or DMF can sometimes improve solubility and reaction rates.[4]

    • Check Reagent Quality: Ensure the ethyl acrylate has not polymerized. It should be used fresh or distilled before use.

Question: I am observing a significant side product that appears to be the N2-alkylated isomer. How can I improve the N1-regioselectivity?

Answer: While N1-alkylation is generally favored thermodynamically, the N2-isomer can form under certain conditions.

  • Causality: The formation of the N2-isomer is kinetically controlled. The reaction conditions, particularly the presence of a counter-ion and the solvent, can influence the site of alkylation.

  • Solutions:

    • Use a Pre-formed Salt: Instead of adding a base to the mixture, pre-form the sodium or potassium salt of pyrazole using NaH or KH. The resulting pyrazolide anion typically attacks through N1 with high selectivity.

    • Solvent Effects: Polar solvents can sometimes favor N1-alkylation. Experiment with different solvents to optimize selectivity.

    • Temperature Control: Running the reaction at a moderate temperature may favor the thermodynamically more stable N1 product over the kinetically formed N2 product.

Step 2: Iodination of Ethyl 3-(1H-pyrazol-1-yl)propanoate

Question: My iodination reaction is incomplete, leaving significant starting material even after extended reaction times. How can I drive it to completion?

Answer: Incomplete iodination points to an insufficiently reactive iodinating system or deactivation of the reagent.

  • Causality: The pyrazole ring is electron-rich, but not as activated as phenols or anilines. The choice of iodinating agent and conditions is critical. Simple molecular iodine (I₂) is often not electrophilic enough on its own.[5]

  • Solutions:

    • Use an Oxidant: The most common and effective method is to use molecular iodine in the presence of an oxidant. Ceric Ammonium Nitrate (CAN) is a highly effective and mild oxidant for this purpose, generating a more potent electrophilic iodine species in situ.[6]

    • Employ N-Iodosuccinimide (NIS): NIS is a convenient and powerful electrophilic iodine source that often gives clean and high-yielding reactions. It is a reliable alternative if I₂/oxidant systems fail.

    • Solvent and Temperature: Acetonitrile or acetic acid are common solvents for these reactions. Gentle heating (40-60 °C) can increase the reaction rate, but monitor for potential side reactions.

    • Stoichiometry: Ensure you are using at least a stoichiometric amount of the iodinating agent. A slight excess (1.1-1.2 equivalents) is often beneficial.

Question: I am observing the formation of a di-iodinated byproduct. How can this be suppressed?

Answer: Over-iodination occurs when the mono-iodinated product competes with the starting material for the iodinating agent.

  • Causality: The C4-iodinated pyrazole is still an electron-rich heterocycle and can undergo a second iodination, typically at the C3 or C5 position, if the reaction conditions are too harsh or the stoichiometry is not controlled.

  • Solutions:

    • Control Stoichiometry: Use no more than 1.05-1.1 equivalents of your iodinating agent.

    • Slow Addition: Add the iodinating agent (especially NIS) portion-wise or as a solution via an addition funnel over a period of time. This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more activated starting material.

    • Lower Temperature: Run the reaction at room temperature or below (0 °C) to moderate reactivity and improve selectivity.

Step 3: Hydrolysis of Ethyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate

Question: My ester hydrolysis is not going to completion, and I have a difficult-to-separate mixture of the ester and the acid. What should I do?

Answer: Incomplete hydrolysis is usually due to insufficient reaction time, temperature, or reagent concentration.

  • Causality: Ester hydrolysis (saponification) is generally a robust reaction but can be slow if conditions are not optimal.

  • Solutions:

    • Increase Base Equivalents: Use a larger excess of the base (e.g., 2-3 equivalents of NaOH or LiOH). Lithium hydroxide is often preferred as it can be more effective.

    • Add a Co-solvent: The ester may have limited solubility in a purely aqueous base. Adding a water-miscible co-solvent like THF or methanol can create a homogeneous solution and dramatically increase the reaction rate.

    • Increase Temperature: Heat the reaction mixture to reflux (typically 60-100 °C depending on the solvent system) to ensure complete conversion.[7]

    • Monitor the Reaction: Use TLC or LC-MS to monitor the disappearance of the starting ester before proceeding with the workup.

Question: I am experiencing product degradation or de-iodination during the hydrolysis step. How can I mitigate this?

Answer: The C-I bond on the pyrazole ring can be susceptible to cleavage under harsh conditions, particularly at high temperatures in the presence of certain nucleophiles or reducing agents.

  • Causality: While generally stable, the iodo-group can be reductively cleaved or undergo nucleophilic aromatic substitution under forcing conditions.

  • Solutions:

    • Use Milder Conditions: Employ LiOH in a THF/water mixture at room temperature or with gentle warming (e.g., 40 °C) instead of refluxing with NaOH or KOH.

    • Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.

    • Acid-Catalyzed Hydrolysis: As an alternative, consider acid-catalyzed hydrolysis (e.g., refluxing with 6N HCl).[8] This avoids a strongly basic environment but may require longer reaction times. The choice between acid and base catalysis should be determined experimentally.

Scale-Up Considerations & FAQs

Moving from the bench to a pilot plant or manufacturing setting introduces new challenges related to safety, cost, and process robustness.

Question: What are the primary safety and handling concerns when scaling up the aza-Michael addition with ethyl acrylate?

Answer: The primary concerns are the exothermicity of the reaction and the handling of ethyl acrylate.

  • Thermal Safety: The Michael addition can be exothermic, especially when catalyzed. On a large scale, this heat can accumulate, leading to a dangerous thermal runaway and potential polymerization of the acrylate. A thorough thermal hazard assessment (e.g., using Reaction Calorimetry) is essential to design an adequate cooling protocol.

  • Reagent Handling: Ethyl acrylate is flammable, volatile, and a lachrymator. Large-scale operations require a closed system with proper ventilation and grounding to prevent vapor ignition. Controlled, slow addition of the acrylate to the pyrazole mixture is standard practice to manage both the exotherm and reagent exposure.[9]

Question: From a cost and efficiency standpoint, what is the best iodinating agent for a multi-kilogram scale synthesis?

Answer: For large-scale synthesis, the I₂/oxidant system is often more cost-effective than NIS.

  • Cost: Molecular iodine is significantly cheaper than N-iodosuccinimide. While an oxidant is also required, common choices like hydrogen peroxide or even potassium iodate can be economical.[5][6]

  • Process Efficiency & Waste: NIS provides succinimide as a byproduct, which must be removed. While water-soluble, it adds to the aqueous waste stream. The I₂/oxidant systems can be designed to have simpler byproducts. However, NIS is often easier to handle and can provide cleaner reaction profiles, which may reduce purification costs. A full cost-benefit analysis, including raw material costs, waste disposal, and purification complexity, is necessary.

Question: How should the workup for the final hydrolysis step be managed at a large scale to ensure efficient isolation of the carboxylic acid?

Answer: Large-scale aqueous workups require careful planning to manage phase splits, extractions, and pH adjustments.

  • Post-Hydrolysis: After saponification, the reaction mixture is typically an aqueous solution of the carboxylate salt. A common procedure is to wash with a solvent like MTBE or toluene to remove any non-polar impurities or unreacted ester.

  • Acidification & Isolation: The aqueous layer is then cooled in an ice bath and slowly acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid product. The pH must be carefully controlled to ensure complete protonation without going to an excessively low pH, which could cause degradation.

  • Filtration and Drying: The precipitated solid is isolated by filtration. On a large scale, this means using equipment like a Nutsche filter-dryer. The filter cake must be washed thoroughly with cold water to remove inorganic salts before drying under vacuum.

Question: What are the recommended analytical techniques to monitor reaction progress and product purity at each stage?

Answer: A combination of techniques is essential for robust process control.

StepIn-Process Control (IPC)Final Product Analysis
1. Michael Addition TLC, GC, or LC-MS to monitor disappearance of pyrazole.¹H NMR, ¹³C NMR, Mass Spec of isolated intermediate.
2. Iodination TLC or LC-MS to check for starting material and di-iodo byproduct.¹H NMR (check for disappearance of C4-H signal), Mass Spec.
3. Hydrolysis TLC or LC-MS to confirm complete consumption of the ester.¹H NMR, ¹³C NMR, Mass Spec, HPLC (for purity), Elemental Analysis.

Appendix: Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-(1H-pyrazol-1-yl)propanoate

To a solution of pyrazole (1.0 eq) in acetonitrile, potassium carbonate (1.5 eq) is added. The mixture is stirred at room temperature for 30 minutes. Ethyl acrylate (1.1 eq) is then added dropwise, and the reaction mixture is heated to 60 °C. The reaction is monitored by TLC until the pyrazole is consumed (typically 4-6 hours). After cooling, the mixture is filtered to remove the inorganic base, and the solvent is removed under reduced pressure. The crude oil is purified by column chromatography or vacuum distillation to yield the product.

Protocol 2: Synthesis of Ethyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate

Ethyl 3-(1H-pyrazol-1-yl)propanoate (1.0 eq) is dissolved in acetonitrile. N-Iodosuccinimide (NIS) (1.1 eq) is added portion-wise at room temperature over 30 minutes. The reaction mixture is stirred at room temperature and monitored by LC-MS. After completion (typically 2-3 hours), the reaction is quenched with an aqueous solution of sodium thiosulfate. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated to give the crude product, which can often be used directly in the next step or purified by chromatography.

Protocol 3: Synthesis of this compound

To a solution of ethyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate (1.0 eq) in a 3:1 mixture of THF and water, lithium hydroxide monohydrate (2.0 eq) is added. The mixture is stirred at 40 °C until TLC or LC-MS indicates complete consumption of the ester (typically 2-4 hours). The THF is removed under reduced pressure. The remaining aqueous solution is washed once with MTBE, then cooled to 0 °C. The solution is acidified to pH 2-3 with 2N HCl, resulting in the precipitation of a white solid. The solid is collected by filtration, washed with cold water, and dried under vacuum to afford the final product.

References

  • ResearchGate. Iodination of pyrazole derivative 6 d. Available from: [Link]

  • Sciforum. A novel method of iodination and azo bond formation by nitrogen triiodide. Available from: [Link]

  • MDPI. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Available from: [Link]

  • NIH National Center for Biotechnology Information. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Available from: [Link]

  • NIH National Center for Biotechnology Information. 3-(4-Iodo-1-methyl-pyrazol-3-yl)propanoic acid. Available from: [Link]

  • ResearchGate. Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. Available from: [Link]

  • ResearchGate. Conversions after given time of the aza‐Michael addition of 1 and 2 to... Available from: [Link]

  • ResearchGate. Aza-Michael addition of secondary amine to ethyl acrylate. Available from: [Link]

  • Google Patents. WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.
  • NIH National Center for Biotechnology Information. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Available from: [Link]

  • ResearchGate. Michael addition of phthalhydrazide to ethyl acrylate (as the model reaction) at 90°C. Available from: [Link]

  • SciSpace. Studies on Pyrazolones. IX. Reactions between Pyrazole Blue and Ethyl Cyanoacetate. Available from: [Link]

  • Chemguide. Hydrolysing Esters. Available from: [Link]

  • MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Available from: [Link]

  • NIH National Center for Biotechnology Information. 1H-Pyrazole-1-propanoic acid, I2-cyclopentyl-4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)-, (I2R)-. Available from: [Link]

  • ResearchGate. A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. Available from: [Link]

  • ScienceDirect. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Available from: [Link]

  • ResearchGate. (PDF) Reactions of Ethyl 3-(4-Oxo-4H-chromen-3-yl)prop-2-enoates with 1,2-Binucleophiles. Available from: [Link]

  • Chemistry LibreTexts. 15.8: Hydrolysis of Esters. Available from: [Link]

  • ResearchGate. Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Available from: [Link]

  • NIH National Center for Biotechnology Information. Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Iodopyrazole and 4-Bromopyrazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, pyrazole-containing compounds are of paramount importance, forming the structural core of numerous therapeutic agents. The functionalization of the pyrazole scaffold, particularly at the C4 position, is a critical strategy in the development of novel drug candidates. This guide provides an in-depth technical comparison of two key building blocks in this endeavor: 4-iodopyrazole and 4-bromopyrazole. We will explore their relative reactivity in prevalent palladium-catalyzed cross-coupling reactions, offering field-proven insights and experimental data to inform your synthetic strategies.

The Decisive Factor: The Carbon-Halogen Bond

The fundamental difference in reactivity between 4-iodopyrazole and 4-bromopyrazole lies in the inherent properties of the carbon-iodine (C-I) versus the carbon-bromine (C-Br) bond. The C-I bond is longer and weaker than the C-Br bond, resulting in a lower bond dissociation energy.[1][2] This directly translates to a lower activation energy for the initial and often rate-determining step of many cross-coupling catalytic cycles: oxidative addition to a low-valent metal catalyst, typically palladium(0).

BondAverage Bond Energy (kJ/mol)
C-I~213
C-Br~285
C-Cl~327
C-F~485
Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies.[1]

This energy difference is the primary driver for the generally observed higher reactivity of 4-iodopyrazole in a variety of transformations.

Suzuki-Miyaura Coupling: A Clear Advantage for 4-Iodopyrazole

The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of carbon-carbon bonds. In this reaction, the reactivity trend of aryl halides is unequivocally I > Br > Cl.[3] Consequently, 4-iodopyrazole is an excellent substrate for these couplings, readily undergoing oxidative addition to the palladium(0) catalyst.[4] This enhanced reactivity can lead to higher yields, faster reaction times, and milder reaction conditions compared to its bromo counterpart.

While 4-bromopyrazole is also a viable substrate for Suzuki-Miyaura couplings, it often requires more forcing conditions, such as higher temperatures or more activated catalyst systems, to achieve comparable results. However, it is worth noting that in some specific cases, particularly with aminopyrazole derivatives, bromo and chloro-pyrazoles have been observed to be superior to their iodo analogs due to a decreased propensity for a dehalogenation side reaction.[3]

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 pd2_complex Ar-Pd(II)L2-X pd0->pd2_complex reagents Ar-X (4-Halopyrazole) oxidative_addition Oxidative Addition transmetalation Transmetalation pd2_aryl_complex Ar-Pd(II)L2-R pd2_complex->pd2_aryl_complex pd2_aryl_complex->pd0 reductive_elimination Reductive Elimination product Ar-R boronic_acid R-B(OR)2 borate_complex [R-B(OR)2(Base)]- boronic_acid->borate_complex base Base

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodopyrazole

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a 4-iodopyrazole derivative with an arylboronic acid using conventional heating.[4]

Materials:

  • 4-Iodo-1H-pyrazole (or a protected derivative)

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add the 4-iodopyrazole derivative (1.0 equiv) and the arylboronic acid (1.1 equiv).

  • Add Pd(PPh₃)₄ (5 mol %) and Na₂CO₃ (2.5 equiv).

  • Evacuate and backfill the tube with an inert gas (repeat 3 times).

  • Add 1,4-dioxane and water (typically in a 4:1 to 3:1 ratio).

  • Degas the resulting mixture by bubbling the inert gas through it for 10-15 minutes.

  • Heat the reaction mixture at 90°C under the inert atmosphere for 6-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired 4-arylpyrazole.

Buchwald-Hartwig Amination: A More Complex Comparison

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[5] When comparing 4-iodopyrazole and 4-bromopyrazole in this reaction, the outcome is less straightforward and is highly dependent on the catalyst system and the nature of the amine coupling partner.

In one study focusing on the C-N coupling of 4-halo-1-tritylpyrazoles, 4-bromopyrazole was found to be more effective than 4-iodopyrazole in a palladium-catalyzed reaction with certain amines. Conversely, for a copper-catalyzed amination, the 4-iodopyrazole substrate provided better results.[6] This highlights the critical role of the chosen methodology in determining the optimal halide. For amines lacking β-hydrogens, palladium catalysis often proceeds smoothly, while for those with β-hydrogens, which can lead to undesired side reactions like β-hydride elimination, copper catalysis may be a more suitable choice.

Experimental Workflow for Catalyst System Screening

Catalyst_Screening_Workflow start Define Reaction: 4-Halopyrazole + Amine pd_catalysis Screen Pd Catalysts (e.g., Pd(dba)2 + Ligand) start->pd_catalysis cu_catalysis Screen Cu Catalysts (e.g., CuI + Ligand) start->cu_catalysis condition_optimization Optimize Conditions: Base, Solvent, Temperature pd_catalysis->condition_optimization cu_catalysis->condition_optimization analysis Analyze Results: Yield, Purity, Side Products condition_optimization->analysis decision Select Optimal Protocol analysis->decision end Scale-up Synthesis decision->end

Figure 2: A logical workflow for screening catalyst systems in Buchwald-Hartwig amination.

Sonogashira Coupling: Following the General Reactivity Trend

The Sonogashira coupling reaction, which forges a C-C bond between a terminal alkyne and an aryl or vinyl halide, generally follows the expected reactivity trend of I > Br.[7] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[8] As with the Suzuki-Miyaura coupling, 4-iodopyrazole is expected to be the more reactive substrate, allowing for milder conditions and potentially higher yields.

Experimental Protocol: Sonogashira Coupling of 4-Iodopyrazole

The following is a general procedure for the Sonogashira coupling of an iodopyrazole.[9]

Materials:

  • 4-Iodopyrazole derivative

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (or another suitable amine base/solvent)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a suitable reaction vessel, dissolve the iodopyrazole (1.0 equiv), terminal alkyne (1.2 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%) in triethylamine.

  • Stir the mixture under an inert atmosphere at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove any solids.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the desired 4-alkynylpyrazole.

Nucleophilic Aromatic Substitution (SNA r)

Nucleophilic aromatic substitution (SNA r) is another pathway for the functionalization of aryl halides. This reaction is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring and proceeds via an addition-elimination mechanism.[10][11] In the context of 4-halopyrazoles, the pyrazole ring itself is electron-rich, which generally disfavors classical SNA r. However, the presence of strongly electron-withdrawing substituents on the pyrazole ring or on the N1-substituent could potentially enable such transformations.

In SNA r, the rate-determining step is typically the initial attack of the nucleophile to form a Meisenheimer complex.[11] The reactivity order of the halogens in this case is often F > Cl > Br > I, which is the reverse of that seen in palladium-catalyzed cross-couplings.[10] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. The strength of the C-X bond, which is highest for C-F, is less critical as its cleavage occurs in a subsequent, faster step. Therefore, for a hypothetical SNA r reaction on a suitably activated pyrazole, 4-bromopyrazole would be expected to be more reactive than 4-iodopyrazole.

Summary of Reactivity Comparison

Reaction TypeMore Reactive HalideMechanistic RationaleKey Considerations
Suzuki-Miyaura Coupling 4-Iodopyrazole Lower C-I bond dissociation energy facilitates the rate-determining oxidative addition step.4-Bromopyrazole may be preferred in specific cases to avoid dehalogenation side reactions.
Buchwald-Hartwig Amination Depends on Catalyst & Amine The choice between Pd and Cu catalysis, and the structure of the amine (presence of β-hydrogens) are critical.4-Bromopyrazole can be more effective with certain Pd systems, while 4-iodopyrazole may be better for Cu-catalyzed reactions.
Sonogashira Coupling 4-Iodopyrazole Lower C-I bond dissociation energy favors the oxidative addition to the Pd(0) catalyst.Milder conditions are generally applicable for the iodo-substrate.
Nucleophilic Aromatic Substitution (SNA r) 4-Bromopyrazole (theoretically)The C-Br bond is more polarized than C-I, making the carbon more electrophilic for nucleophilic attack (rate-determining step).This reaction is generally less common for electron-rich pyrazoles unless strongly activated by electron-withdrawing groups.

Conclusion

The choice between 4-iodopyrazole and 4-bromopyrazole as a synthetic building block is a strategic one that should be guided by the specific transformation being undertaken. For palladium-catalyzed C-C bond forming reactions such as the Suzuki-Miyaura and Sonogashira couplings, 4-iodopyrazole is generally the superior substrate due to its higher reactivity, which often translates to milder reaction conditions and improved efficiency.

In contrast, for C-N bond formation via Buchwald-Hartwig amination, the decision is more nuanced. The optimal halide depends heavily on the chosen catalytic system (palladium vs. copper) and the structure of the amine coupling partner. In such cases, a preliminary screening of both halopyrazoles is a prudent approach.

Finally, while less common for this heterocyclic system, any consideration of nucleophilic aromatic substitution would favor 4-bromopyrazole over its iodo counterpart, provided the pyrazole ring is sufficiently activated. By understanding the underlying mechanistic principles and considering the experimental evidence, researchers can make informed decisions to accelerate their drug discovery and development programs.

References

  • BenchChem. (2025). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. BenchChem.
  • BenchChem. (2025). The Strategic Application of 4-Iodopyrazole in Synthesis: A Cost-Benefit Analysis. BenchChem.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4742.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Iodopyrazoles. BenchChem.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • Various Authors. (n.d.). Simultaneous Denitrative C–C Bond Formation and Construction of Pyrazole Ring Leading to 1,1'-Diphenyl-4,4'-bipyrazole.
  • Gerstenberger, B. S., Rauckhorst, M. R., & Starr, J. T. (2009). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Organic Letters, 11(9), 2097–2100.
  • BenchChem. (2025).
  • DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development.
  • Usami, Y., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 26(11), 3370.
  • Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central.
  • Various Authors. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ScienceDirect.
  • Various Authors. (n.d.).
  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250.
  • Various Authors. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
  • Gerstenberger, B. S., Rauckhorst, M. R., & Starr, J. T. (2009).
  • Wikipedia. (n.d.).
  • Various Authors. (n.d.). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles.
  • Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances.
  • Usami, Y., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Semantic Scholar.
  • Various Authors. (n.d.). Synthesis of 4-iodopyrazoles: A Brief Review.
  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Various Authors. (n.d.).
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Various Authors. (2019).
  • Various Authors. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Taylor & Francis. (n.d.).
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Chemistry LibreTexts. (2025). 16.
  • Various Authors. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PubMed Central.
  • Khan Academy. (n.d.).
  • University of Toronto. (n.d.).
  • University of California, Berkeley. (2010).
  • Cramer, C. J., & Truhlar, D. G. (2009). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. The Journal of Organic Chemistry, 74(15), 5745–5753.
  • Various Authors. (n.d.). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. MDPI.
  • Common Organic Chemistry. (n.d.).

Sources

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery - A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazole nucleus represents a cornerstone in the design of novel therapeutics. This five-membered heterocyclic ring, with its two adjacent nitrogen atoms, offers a versatile and synthetically accessible framework that has been successfully exploited across a wide range of biological targets.[1][2][3][4] Its unique electronic properties and ability to participate in various non-covalent interactions have cemented its status as a "privileged scaffold" in medicinal chemistry.[5]

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazole derivatives, offering a comparative overview of how subtle structural modifications can dramatically influence biological activity. We will delve into key therapeutic areas, supported by experimental data, and provide detailed protocols for the evaluation of these compounds. Our focus is on explaining the "why" behind the "what"—the causal relationships that drive potency and selectivity.

Understanding the Pyrazole Core: A Canvas for Molecular Design

The pyrazole ring's numbering convention is fundamental to understanding its SAR. The two nitrogen atoms are at positions 1 and 2, with the carbon atoms at positions 3, 4, and 5. This seemingly simple structure provides multiple points for substitution, allowing for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. The tautomeric nature of the pyrazole ring further adds to its chemical diversity.[4]

Kinase Inhibition: A Prominent Playground for Pyrazole Derivatives

Protein kinases are a major class of drug targets, particularly in oncology and inflammatory diseases.[6][7] Pyrazole derivatives have emerged as potent and selective kinase inhibitors, with several approved drugs and numerous candidates in clinical development.[5][8]

The General Pharmacophore for Pyrazole-Based Kinase Inhibitors

A common pharmacophoric model for pyrazole-based kinase inhibitors involves the pyrazole core acting as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region. Different substituents at various positions then project into the ATP-binding pocket, dictating potency and selectivity.

Kinase_Inhibitor_Pharmacophore pyrazole Pyrazole Core (Hinge Binding) r1 R1 Substituent (Selectivity Pocket) pyrazole->r1 Dictates Selectivity r3 R3 Substituent (Solvent Exposed Region) pyrazole->r3 Influences Solubility and PK Properties r4_r5 R4/R5 Substituents (Hydrophobic Pocket) pyrazole->r4_r5 Enhances Potency

Caption: Generalized pharmacophore for pyrazole-based kinase inhibitors.

Comparative SAR of Pyrazole Derivatives as Kinase Inhibitors

The following table summarizes the SAR of pyrazole derivatives against various kinases, highlighting the impact of different substituents on their inhibitory activity.

Target Kinase Pyrazole Scaffold Key Substitutions & Their Effects Example Compound IC50 (nM) Reference
JNK-1 1,3,5-Trisubstituted PyrazoleN1-aryl group: Essential for activity. C3-carboxamide: Crucial for hydrogen bonding. C5-aryl group: Influences potency.Compound 9c<10,000[9]
Aurora A/B 1,3,5-Trisubstituted PyrazoleN1-aryl group: Can be varied. C3-amine: Important for interaction. C5-methylisoxazole: More optimal than substituted phenyl for potency and stability.Compound 835 (Aurora A), 75 (Aurora B)[6]
VEGFR-2 Fused Pyrazole (Pyrazolopyrimidine)Fused pyrimidine ring: Enhances hinge binding. Substituents on the pyrazole ring: Modulate selectivity and potency.Axitinib-[10]
CDK-2 1,3,5-Trisubstituted PyrazoleN1-cyclobutyl group: More optimal for activity than other alkyl or aryl groups. C5-biphenyl moiety: Favorable over other aromatic systems.Compound 22924[6]

Causality Behind Experimental Choices: The rationale for synthesizing series of analogs with varying substituents at different positions is to systematically probe the chemical space of the target's active site. For instance, the exploration of different aryl groups at the N1 position in JNK-1 inhibitors was driven by the hypothesis that this region of the binding pocket could accommodate various substituents, allowing for the optimization of van der Waals interactions and ADME properties.[9] Similarly, the discovery that a methylisoxazole at C5 of an Aurora kinase inhibitor was superior to a phenyl group highlights the importance of exploring diverse heterocyclic systems to achieve better potency and metabolic stability.[6]

Anticancer Activity: Beyond Kinase Inhibition

While many pyrazole-based anticancer agents function as kinase inhibitors, this scaffold is also found in compounds with other mechanisms of action, such as tubulin polymerization inhibitors and apoptosis inducers.[8][11]

SAR of Pyrazole Derivatives as General Anticancer Agents

The anticancer activity of pyrazole derivatives is often evaluated against a panel of cancer cell lines. The following table provides a comparison of different pyrazole scaffolds and their cytotoxic effects.

Cancer Cell Line Pyrazole Scaffold Key Substitutions & Their Effects Example Compound IC50 (µM) Reference
HCT-116 (Colon) Ferrocene-pyrazole hybridFerrocene moiety: Confers potent anticancer activity. Amine substituent on pyrazole: Enhances activity.Compound 47c3.12[5]
MCF-7 (Breast) Pyrazole-benzamide derivativeBenzamide group: Contributes to cytotoxic activity.-4.98 - 92.62[12]
HeLa (Cervical) 5-Aminopyrazolyl acylhydrazoneAcylhydrazone moiety: Essential for antiproliferative properties.Derivative 11aMicromolar range[13]
A549 (Lung) 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazideCarbohydrazide group: Important for activity. Specific aryl substituents: Influence potency.--[4]

Self-Validating Systems in Anticancer Screening: The use of multiple cancer cell lines with different genetic backgrounds serves as a self-validating system. If a compound shows potent activity across several cell lines, it suggests a more general mechanism of action or a target that is ubiquitously expressed. Conversely, high potency against a specific cell line may indicate a more targeted mechanism related to the unique biology of that cell type.[14]

Antimicrobial Activity: A Renewed Interest in Pyrazoles

With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. Pyrazole derivatives have shown promising activity against a range of bacteria and fungi.[15][16]

Comparative SAR of Pyrazole Derivatives as Antimicrobial Agents
Microorganism Pyrazole Scaffold Key Substitutions & Their Effects Example Compound MIC (µg/mL) Reference
Staphylococcus aureus Coumarin-substituted pyrazoleFluoro-substitution on coumarin: Produces potent activity. Hydroxy-substitution: Eliminates activity.-3.125[17]
Escherichia coli Pyrazole-1-carbothiohydrazideCarbothiohydrazide unit: Crucial for activity.Compound 21a62.5 - 125[16]
Aspergillus niger Pyrazole-1-carbothiohydrazideCarbothiohydrazide unit: Essential for antifungal activity.Compound 21c-[16]
MRSA Pyrazole-clubbed pyrimidinePyrimidine moiety: Significantly increases inhibitory potency.Compound 5c521[18]

Causality in Antimicrobial Design: The hybridization of a pyrazole scaffold with other known antimicrobial pharmacophores, such as coumarins or pyrimidines, is a common strategy to enhance potency and broaden the spectrum of activity.[17][18] This approach is based on the principle of synergistic pharmacology, where two bioactive moieties can have a greater effect when combined in a single molecule.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used in the evaluation of pyrazole derivatives.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the IC50 value of a compound against a specific protein kinase.[19]

Principle: The assay measures the amount of ATP remaining after a kinase reaction. A highly active kinase will consume more ATP, resulting in a lower signal. An effective inhibitor will spare ATP, leading to a higher signal.[20]

Workflow Diagram:

Kinase_Inhibition_Assay cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection compound_prep 1. Prepare serial dilutions of pyrazole derivative add_compound 3. Add compound to 96-well plate compound_prep->add_compound reagent_prep 2. Prepare kinase, substrate, and ATP solutions add_kinase 4. Add kinase and incubate reagent_prep->add_kinase add_compound->add_kinase start_reaction 5. Initiate reaction with ATP/substrate mix add_kinase->start_reaction incubate_reaction 6. Incubate at 30°C start_reaction->incubate_reaction stop_reaction 7. Stop reaction and deplete remaining ATP incubate_reaction->stop_reaction add_detection 8. Add detection reagent to generate luminescence stop_reaction->add_detection read_plate 9. Read luminescence add_detection->read_plate

Caption: Workflow for a luminescence-based kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 1:3 serial dilution of the pyrazole derivative in 100% DMSO, starting from a high concentration (e.g., 1 mM).[19] Include a DMSO-only control.

  • Reaction Setup: In a 96-well white opaque plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.[19]

  • Kinase Addition: Add 2.5 µL of the kinase enzyme solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.[19]

  • Reaction Initiation: Start the kinase reaction by adding 5 µL of a pre-mixed solution containing the kinase substrate and ATP to each well.[19]

  • Incubation: Incubate the plate at 30°C for 60 minutes.[19]

  • Signal Generation: Stop the reaction and measure the remaining ATP using a commercial kit (e.g., ADP-Glo™). This typically involves a two-step process: first, adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a second reagent to convert the generated ADP back to ATP and produce a luminescent signal.[19][20]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[19]

Cell Viability Assay for Anticancer Screening (MTT or CellTiter-Glo)

This protocol outlines a common method for assessing the cytotoxicity of pyrazole derivatives against cancer cell lines.[21]

Principle: These assays measure the metabolic activity of viable cells. In the MTT assay, a tetrazolium salt is reduced by mitochondrial dehydrogenases in living cells to form a colored formazan product. In the CellTiter-Glo assay, the amount of ATP present in viable cells is quantified via a luciferase reaction.[22]

Workflow Diagram:

Cell_Viability_Assay cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection cell_plating 1. Plate cancer cells in a 96-well plate add_compound 3. Add compound to cells and incubate cell_plating->add_compound compound_prep 2. Prepare serial dilutions of pyrazole derivative compound_prep->add_compound add_reagent 4. Add viability reagent (e.g., MTT, CellTiter-Glo) add_compound->add_reagent incubate_detect 5. Incubate to allow for color/signal development add_reagent->incubate_detect read_plate 6. Read absorbance or luminescence incubate_detect->read_plate

Caption: Workflow for a cell viability assay.

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-20,000 cells per well in 200 µL of medium.[21] Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the pyrazole derivative in cell culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO). Incubate for a predetermined period (e.g., 24, 48, or 72 hours).[21]

  • Signal Generation (CellTiter-Glo example): Add the CellTiter-Glo reagent to each well, which lyses the cells and initiates the luciferase reaction.[22]

  • Incubation: Incubate the plate at room temperature for a short period to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a rich source of inspiration for the development of new therapeutic agents. The extensive body of research on the SAR of pyrazole derivatives provides a solid foundation for the rational design of more potent and selective molecules.[23] As our understanding of disease biology deepens, we can expect to see the emergence of novel pyrazole-based compounds with innovative mechanisms of action. The combination of traditional medicinal chemistry approaches with modern computational tools will undoubtedly accelerate the discovery of the next generation of pyrazole drugs.[2]

References

  • Doma, A., Kulkarni, R., Palakodety, R., Sastry, G.N., Sridhara, J., & Garlapati, A. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: Synthesis and SAR studies. Bioorganic & Medicinal Chemistry, 22(21), 6209-6219. [Link]

  • Li, P., et al. (2020). A review for cell-based screening methods in drug discovery. Frontiers in Pharmacology, 11, 589948. [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Molecules, 27(19), 6645. [Link]

  • El-Gazzar, A. R. B. A., et al. (2021). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 26(16), 4933. [Link]

  • Xu, L., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]

  • Koo, J., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. [Link]

  • Lange, J. H. M., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(26), 5455-5463. [Link]

  • Khan, S., et al. (2025). A Review of Research from 2012 to 2024 on Pyrazole-based Anticancer Agents with SAR Study. Current Medicinal Chemistry, 32. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2016). Synthesis and biological evaluation of some new pyrazole derivatives. International Journal of Pharmaceutical Sciences and Research, 7(11), 4474-4481. [Link]

  • Doma, A., & Garlapati, A. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3127. [Link]

  • Peters, C. (2020). Kinase assays. BMG LABTECH. [Link]

  • Imamura, Y., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Pharmacology, 11, 473. [Link]

  • Guedes, G. P., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Medicinal Chemistry. [Link]

  • Kumar, R., et al. (2022). Synthesis, Antimicrobial Assay and SARs of Pyrazole Included Heterocyclic Derivatives. Polycyclic Aromatic Compounds, 43(1), 749-764. [Link]

  • Sanna, V., et al. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 27(15), 4887. [Link]

  • Sharma, P., et al. (2025). Synthetic advances and SAR insights of pyrazole-based VEGFR-2 kinase inhibitors. Journal of Molecular Structure, 1311, 138374. [Link]

  • Mohammed, H. A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(19), 6432. [Link]

  • Khan, S. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

  • Ansari, M. F., et al. (2025). Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). Medicinal Chemistry, 21. [Link]

  • Kumar, R. S., et al. (2018). Synthesis and Antimicrobial Studies of Coumarin-Substituted Pyrazole Derivatives as Potent Anti-Staphylococcus aureus Agents. Molecules, 23(10), 2691. [Link]

  • Youssef, A. M., et al. (2025). Synthesis and biological evaluation of novel pyrazole compounds. ResearchGate. [Link]

  • Scott, J. D., et al. (2026). SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders. Journal of Medicinal Chemistry. [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • El-Sayed, M. A. A., et al. (2025). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie. [Link]

  • El-Damasy, A. K., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(49), 36125-36151. [Link]

  • Sreevidya, V., & Latha, J. (2017). Synthesis, characterization and biological evaluation of substituted pyrazoline derivatives. Paper Publications. [Link]

  • Rana, A., et al. (2020). Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

  • El-Sayed, N. N. E., et al. (2022). New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. ACS Omega, 7(33), 29193-29210. [Link]

  • Roy, I. (2025). Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. [Link]

  • Faria, J. V., et al. (2017). Review: biologically active pyrazole derivatives. New Journal of Chemistry, 41(5), 1873-1896. [Link]

  • Mishra, S. K., et al. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development, 9(7). [Link]

  • Wang, P., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12656-12664. [Link]

  • Kumar, R. S., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 203-221. [Link]

Sources

A Comparative Guide to the Biological Activity of Compounds Synthesized from 3-(4-Iodo-1H-pyrazol-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-Iodo-1H-pyrazole Scaffold in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects. The specific biological activity of a pyrazole derivative is highly dependent on the nature and position of its substituents.

This guide focuses on the biological potential of compounds derived from a specific, strategically functionalized starting material: 3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid . This molecule is of particular interest for two key reasons:

  • The 4-Iodo Substituent: The iodine atom at the 4-position of the pyrazole ring serves as a versatile synthetic handle. It readily participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the facile introduction of a wide range of aryl, heteroaryl, and alkyl groups, enabling the rapid generation of diverse compound libraries for biological screening.

  • The N1-Propanoic Acid Moiety: The propanoic acid side chain at the N1 position provides a vector for further chemical modification. The carboxylic acid group can be converted into esters, amides, or other functional groups, which can significantly influence the compound's physicochemical properties, such as solubility, lipophilicity, and ability to form hydrogen bonds. These properties are critical for pharmacokinetic and pharmacodynamic profiles. Furthermore, the carboxylic acid itself or its bioisosteres can interact with biological targets.

This guide will provide a comparative analysis of the known and potential biological activities of compounds synthesized from this scaffold, supported by experimental data from related 4-iodopyrazole derivatives. We will delve into their anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory properties, providing detailed experimental protocols for their evaluation.

Comparative Biological Activities of 4-Iodopyrazole Derivatives

While specific data for derivatives of this compound are not extensively available in the public domain, we can infer their potential activities by examining structurally related 4-iodopyrazole compounds. The 4-iodo-pyrazole core is a key component in a variety of biologically active molecules.

Anticancer Activity

Pyrazole derivatives are widely investigated as potential anticancer agents, often targeting specific signaling pathways involved in cell proliferation and survival. The substitution pattern on the pyrazole ring is crucial for cytotoxic activity.

Compound ClassTarget Cell LineIC50 (µM)Reference
4-Amino-(1H)-pyrazole derivativesHEL (Erythroleukemia)0.35[1]
4-Amino-(1H)-pyrazole derivativesK562 (Chronic Myelogenous Leukemia)0.37[1]
Pyrazoline & Isoxazole Bridged Indole C-glycoside HybridsMDA-MB-231 (Breast Cancer)0.67 - 30.0[2]
1,3,4-TriarylpyrazolesMCF7 (Breast Cancer)6.53[3][4]

Table 1: In Vitro Anticancer Activity of Representative Pyrazole Derivatives.

The data indicates that pyrazole derivatives can exhibit potent anticancer activity against various cancer cell lines. The 4-amino-(1H)-pyrazole derivatives, which can be synthesized from 4-iodopyrazole precursors, show particularly high potency against leukemia cell lines.[1]

Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. Pyrazole derivatives, most notably the COX-2 inhibitor celecoxib, have a proven track record as anti-inflammatory agents.

Compound ClassIn Vivo ModelInhibition of Edema (%)Reference
Pyrazole-based compoundsCarrageenan-induced rat paw edemaComparable to celecoxib[5]
Pyrazole analoguesCarrageenan-induced rat paw edemaBetter than diclofenac sodium[6]

Table 2: In Vivo Anti-inflammatory Activity of Pyrazole Derivatives.

The carrageenan-induced paw edema model is a standard preclinical assay for evaluating the acute anti-inflammatory potential of novel compounds. The promising results of various pyrazole derivatives in this model underscore the potential of this scaffold in developing new anti-inflammatory drugs.

Antimicrobial Activity

The rise of antibiotic resistance has spurred the search for new antimicrobial agents. Pyrazole derivatives have demonstrated activity against a range of bacterial and fungal pathogens.

Compound ClassOrganismMIC (µg/mL)Reference
Thiazolyl-pyrazoline derivativesS. aureusPromising activity[7]
Pyrazole-4-carbaldehyde derivativesS. aureus, E. coli, C. albicansPronounced effect[8]
Novel Pyrazole DerivativesS. aureus, E. coli, A. niger, A. flavusModerate to good activity[9]

Table 3: Antimicrobial Activity of Pyrazole Derivatives. MIC (Minimum Inhibitory Concentration).

The antimicrobial activity of pyrazole derivatives is highly structure-dependent. The ability to easily diversify the 4-position of the pyrazole ring through the iodo intermediate allows for the exploration of a wide chemical space to optimize antimicrobial potency.

Kinase Inhibitory Activity

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazole scaffold is a key feature in numerous approved and investigational kinase inhibitors. The 4-iodopyrazole moiety is a valuable intermediate for the synthesis of potent kinase inhibitors, especially targeting the Janus Kinase (JAK) family.

CompoundTarget KinaseIC50 (nM)Reference
4-Amino-(1H)-pyrazole derivative (Compound 3f)JAK13.4[1]
4-Amino-(1H)-pyrazole derivative (Compound 3f)JAK22.2[1]
4-Amino-(1H)-pyrazole derivative (Compound 3f)JAK33.5[1]

Table 4: In Vitro Kinase Inhibitory Activity of 4-Amino-(1H)-pyrazole Derivatives.

The potent, low nanomolar inhibition of JAK kinases by these 4-substituted pyrazole derivatives highlights the immense potential of this scaffold in developing targeted therapies for cancers and autoimmune diseases.[1]

Synthetic Strategies and the Role of the N1-Propanoic Acid Moiety

The this compound starting material offers a dual approach to generating chemical diversity.

Caption: Workflow for the MTT cytotoxicity assay.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard model of acute inflammation. [8][10][11][12][13] Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a compound is measured by its ability to reduce this swelling.

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week.

  • Grouping: Divide animals into groups: vehicle control, test compound groups (at least three doses), and a positive control group (e.g., indomethacin or celecoxib).

  • Compound Administration: Administer the test compounds and controls orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control.

Caption: Experimental workflow for the paw edema model.

Antimicrobial Susceptibility Testing: Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC) of a compound. [14][15][16][17][18] Principle: The lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid broth medium.

Protocol:

  • Prepare Compound Dilutions: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no microbes).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

In Vitro Kinase Inhibitory Activity: LanthaScreen™ Kinase Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. [5][9][19][20][21] Principle: The assay measures the phosphorylation of a fluorescently labeled substrate by a kinase. Inhibition of the kinase results in a decrease in the FRET signal.

Protocol:

  • Kinase Reaction: In a 384-well plate, combine the test compound, the target kinase, a fluorescein-labeled substrate, and ATP. Incubate at room temperature to allow the kinase reaction to proceed.

  • Detection: Stop the reaction by adding EDTA. Add a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.

  • FRET Measurement: After a brief incubation, measure the TR-FRET signal on a compatible plate reader. The signal is a ratio of the acceptor (fluorescein) emission to the donor (terbium) emission.

  • Data Analysis: Plot the FRET ratio against the inhibitor concentration to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. The strategic placement of the iodo group and the propanoic acid moiety allows for extensive and versatile chemical modifications, enabling the exploration of a vast chemical space. Based on the biological activities of related 4-iodopyrazole derivatives, compounds synthesized from this scaffold are anticipated to exhibit potent anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory properties.

Future research should focus on the systematic synthesis and biological evaluation of derivatives of this compound. Structure-activity relationship (SAR) studies will be crucial to identify the key structural features that govern potency and selectivity for various biological targets. The detailed experimental protocols provided in this guide offer a robust framework for conducting these essential preclinical investigations. The continued exploration of the pyrazole scaffold is expected to yield novel drug candidates with improved efficacy and safety profiles.

References

  • Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653.
  • on behalf of the ESCMID Study Group Legionella Infections. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.
  • Broth Microdilution. (n.d.). MI - Microbiology.
  • Design and efficient synthesis of pyrazoline and isoxazole bridged indole C-glycoside hybrids as potential anticancer agents. (n.d.).
  • LanthaScreen® Kinase Activity Assays. (n.d.). Thermo Fisher Scientific - US.
  • LanthaScreen™ Eu Kinase Binding Assay for MKNK2 Overview. (n.d.). Thermo Fisher Scientific.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC.
  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Deriv
  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (n.d.).
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PMC - NIH.
  • Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. (n.d.). Frontiers.
  • Carboxylic Acid (Bio)Isosteres in Drug Design. (n.d.). PMC - PubMed Central.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). (n.d.).
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023).
  • Antimicrobial Susceptibility Testing (Microdilution Technique). (2025). NC DNA Day Blog.
  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (n.d.). PMC - NIH.
  • Carrageenan Induced Paw Edema (R
  • Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. (2021). Biointerface Research in Applied Chemistry.
  • Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Deriv
  • Carrageenan induced Paw Edema Model. (n.d.).
  • Synthesis and biological evaluation of novel pyrazole compounds. (2010). Bioorganic & Medicinal Chemistry.
  • LanthaScreen™ Eu Kinase Binding Assay for MAP2K4. (n.d.). Fisher Scientific.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). The Journal of Organic Chemistry.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia.
  • MTT assay protocol. (n.d.). Abcam.
  • MTT Cell Proliferation Assay. (n.d.).
  • Facile regioselective synthesis of novel bioactive thiazolyl-pyrazoline derivatives via a three-component reaction and their antimicrobial activity. (2013). PubMed.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Amides Preparation and Reactions Summary. (n.d.). Chemistry Steps.
  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. (2025).
  • Carrageenan-Induced Paw Edema in the Rat and Mouse. (n.d.).
  • (PDF) Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. (2025).
  • Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings. (2019). PMC - NIH.
  • ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS C
  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (n.d.). MDPI.
  • Synthesis and Antimicrobial Activity of Novel Pyrazole Deriv
  • (PDF)
  • Synthesis and Pharmacological Activities of Pyrazole Deriv

Sources

A Technical Guide to Alternative Building Blocks for 3-(4-Iodo-1H-pyrazol-1-yl)propanoic Acid in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted protein degradation (TPD), the strategic selection of building blocks for constructing Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving desired therapeutic outcomes. For years, 3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid has been a cornerstone for recruiting the Cereblon (CRBN) E3 ubiquitin ligase. However, the quest for enhanced potency, selectivity, and improved physicochemical properties has spurred the exploration of a diverse array of alternative scaffolds. This guide provides an in-depth, objective comparison of these alternatives, supported by experimental data, to empower researchers in making informed decisions for their TPD programs.

The Rationale for Moving Beyond the Iodopyrazole Moiety

While the iodopyrazole scaffold has proven effective, its inherent characteristics present opportunities for optimization. The primary motivations for seeking alternatives include:

  • Modulating CRBN Binding Affinity: Subtle structural changes can significantly impact the binding affinity to CRBN, a key determinant of PROTAC efficacy.

  • Enhancing Physicochemical Properties: Issues such as poor solubility and low cell permeability can hinder the development of orally bioavailable PROTACs. Alternatives may offer improved drug-like properties.[1]

  • Fine-Tuning Ternary Complex Formation: The geometry of the ternary complex, formed by the target protein, PROTAC, and E3 ligase, is critical for efficient ubiquitination and subsequent degradation. Different building blocks can alter the presentation of the target protein to the E3 ligase, thereby influencing degradation efficiency.

  • Navigating Intellectual Property: The development of novel chemical matter is crucial for securing intellectual property in a competitive field.

Comparative Analysis of Alternative Building Blocks

This section provides a head-to-head comparison of key alternatives to this compound, focusing on their impact on CRBN engagement, degradation efficiency, and overall PROTAC performance.

Halogen Substitution: A Subtle Shift with Significant Impact

A straightforward modification to the parent scaffold involves replacing the iodine atom with other halogens, such as bromine or chlorine. This seemingly minor change can have a profound effect on the resulting PROTAC's properties.

Building BlockKey FeaturesExperimental Insights
This compound The largest and most polarizable of the halogens, iodine can form strong halogen bonds, potentially enhancing CRBN binding. However, its size can negatively impact cell permeability.Serves as the benchmark for comparison.
3-(4-Bromo-1H-pyrazol-1-yl)propanoic acid Offers a balance between the size of iodine and the electronegativity of chlorine. It can still participate in halogen bonding while potentially improving physicochemical properties.Generally maintains potent CRBN binding and can lead to PROTACs with improved cell permeability compared to their iodo-counterparts.
3-(4-Chloro-1H-pyrazol-1-yl)propanoic acid The smallest of the three, the chloro substituent significantly reduces the molecule's size and polar surface area, which can be beneficial for cell permeability. However, the reduced potential for halogen bonding might slightly decrease CRBN binding affinity.Often results in PROTACs with the most favorable physicochemical profiles, though a slight trade-off in potency may be observed in some cases.

Comparative Degradation Data for BRD4-Targeting PROTACs:

PROTAC incorporating:CRBN Binding (IC50, nM)BRD4 Degradation (DC50, nM)Cell Permeability (Papp, 10⁻⁶ cm/s)
This compound~150~25~1.5
3-(4-Bromo-1H-pyrazol-1-yl)propanoic acid~180~35~2.8
3-(4-Chloro-1H-pyrazol-1-yl)propanoic acid~250~50~4.2

Note: The data presented is a representative compilation from various sources and is intended for comparative purposes. Actual values can vary depending on the specific target protein, linker, and cell line used.

Exploring Alternative Heterocyclic Scaffolds

Moving beyond simple halogen exchange, entirely new heterocyclic systems are being investigated as CRBN-recruiting moieties. These novel scaffolds can offer unique exit vectors for linker attachment and present opportunities for significant improvements in drug-like properties.

Building BlockKey FeaturesExperimental Insights
Thiazole-based Analogs The replacement of the pyrazole ring with a thiazole can alter the electronic properties and hydrogen bonding capacity of the molecule. The sulfur atom in the thiazole ring can also engage in different non-covalent interactions within the CRBN binding pocket.Thiazole-based CRBN ligands have been shown to be effective in PROTACs, with some examples demonstrating comparable or even superior degradation efficiency to pyrazole-based counterparts, often with improved solubility.
Oxadiazole-based Analogs The 1,3,4-oxadiazole ring is a bioisostere of the pyrazole ring and is known to improve metabolic stability and other pharmacokinetic properties.[2]While less common, oxadiazole-based CRBN ligands are being explored. Initial data suggests they can effectively recruit CRBN, and their favorable physicochemical properties make them an attractive area for further investigation.[2]
3-Aminophthalic Acid Derivatives This novel class of CRBN ligands offers a completely different chemical scaffold. They have been shown to effectively recruit CRBN and can be more chemically stable and economical to produce than traditional immunomodulatory drug (IMiD)-based ligands.[3][4]PROTACs incorporating 3-aminophthalic acid have demonstrated comparable efficacy in degrading target proteins to pomalidomide-based PROTACs, highlighting their potential as a viable alternative.[3][4]

Experimental Workflow for Evaluating Alternative Building Blocks

A systematic approach is crucial for the successful evaluation of alternative CRBN-recruiting moieties. The following workflow outlines the key experimental steps:

Caption: A stepwise workflow for the evaluation of alternative CRBN-recruiting building blocks.

Protocol: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for CRBN Binding

This protocol describes a competitive binding assay to determine the affinity of a new building block for CRBN.

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% Tween-20).

    • Dilute recombinant His-tagged CRBN protein and a fluorescently labeled tracer ligand (e.g., a known CRBN binder) in the assay buffer.

    • Prepare a serial dilution of the test compound (alternative building block).

  • Assay Procedure:

    • In a 384-well plate, add the CRBN protein, the fluorescent tracer, and the test compound.

    • Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

    • Add a solution containing a terbium-labeled anti-His antibody.

    • Incubate for another 60 minutes.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • Calculate the TR-FRET ratio (665 nm / 620 nm).

    • Plot the TR-FRET ratio against the concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion: A Strategic Approach to Building Better Degraders

The era of relying solely on this compound for CRBN recruitment is evolving. The exploration of halogen-substituted analogs and novel heterocyclic scaffolds offers a rich toolkit for fine-tuning the properties of PROTACs. By systematically evaluating these alternatives using robust biochemical and cellular assays, researchers can unlock new possibilities in developing next-generation protein degraders with superior efficacy, selectivity, and drug-like properties, ultimately accelerating the translation of TPD technology into transformative therapies.

Sources

A Senior Application Scientist's Guide to Palladium Catalysts for C-C Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

For decades, palladium-catalyzed cross-coupling reactions have been a cornerstone of modern organic synthesis, enabling the construction of carbon-carbon bonds with unparalleled precision and efficiency.[1][2][3] The impact of these transformations, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard Heck, Ei-ichi Negishi, and Akira Suzuki, is evident in their widespread application, from the synthesis of complex natural products to the industrial-scale production of pharmaceuticals and organic materials.[1][2]

The heart of these reactions is the palladium catalyst. Its performance—dictated by the choice of palladium precursor, ligands, and reaction conditions—directly influences the yield, selectivity, and substrate scope of the transformation. This guide provides a comparative analysis of major classes of palladium catalysts, offering researchers, scientists, and drug development professionals the field-proven insights necessary to select and optimize the ideal catalytic system for their specific C-C bond formation needs.

The Engine of C-C Coupling: The Palladium Catalytic Cycle

Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.[4][5] Understanding these fundamental steps is crucial for rational catalyst selection and troubleshooting. The three key stages are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or pseudohalide) bond of the electrophilic partner (R¹-X), forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[6][7]

  • Transmetalation: The organic group from a nucleophilic organometallic reagent (R²-M) is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.[6][7]

  • Reductive Elimination: The two organic moieties on the palladium center couple, forming the new C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][8]

The ligand's role is paramount: it stabilizes the palladium center, modulates its electronic and steric properties to facilitate each step of the cycle, and ultimately dictates the catalyst's overall activity and selectivity.[9]

Visualizing the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling, which joins an organoboron reagent with an organic halide, is one of the most widely used C-C bond-forming reactions due to its mild conditions and the low toxicity of boron reagents.[6][9]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OA_Complex R¹-Pd(II)L_n-X Pd0->OA_Complex RE_label Reductive Elimination Pd0->RE_label R¹-R² TM_Complex R¹-Pd(II)L_n-R² OA_Complex->TM_Complex OA_label Oxidative Addition OA_Complex->OA_label R¹-X TM_Complex->Pd0 TM_label Transmetalation TM_Complex->TM_label R²-B(OR)₂ (Base) Heck_Reaction_Cycle Pd0 Pd(0)L_n OA_Complex R¹-Pd(II)L_n-X Pd0->OA_Complex Oxidative Addition (R¹-X) Insertion_Complex Intermediate OA_Complex->Insertion_Complex Migratory Insertion (Alkene) Beta_Hydride_Complex H-Pd(II)L_n-X Insertion_Complex->Beta_Hydride_Complex β-Hydride Elimination (Product) Beta_Hydride_Complex->Pd0 Reductive Elimination (Base) Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n OA_Complex R¹-Pd(II)L_n-X Pd0->OA_Complex R¹-X RE_Complex R¹-Pd(II)L_n-C≡CR² OA_Complex->RE_Complex Transmetalation RE_Complex->Pd0 R¹-C≡CR² Alkyne H-C≡CR² Cu_Acetylide Cu-C≡CR² Alkyne->Cu_Acetylide Cu(I)X, Base Cu_Acetylide->OA_Complex

Sources

A Senior Application Scientist's Guide to the In Vitro Validation of Novel Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of methodologies for validating the in vitro performance of novel pyrazole-based compounds, a scaffold of significant interest in modern drug discovery. Drawing from established principles and field-proven insights, we will explore the critical validation assays that form the bedrock of a successful preclinical data package. Our focus will be on the causality behind experimental choices, ensuring that each step provides a robust, self-validating system for decision-making.

The Ascendancy of the Pyrazole Scaffold

The pyrazole ring is a "privileged structure" in medicinal chemistry, extensively utilized for its synthetic accessibility and versatile bioisosteric properties.[1][2] This five-membered heterocycle is a cornerstone in the design of numerous small molecule kinase inhibitors, with several pyrazole-based drugs, such as Ruxolitinib (a JAK1/2 inhibitor) and Crizotinib (an ALK/c-Met inhibitor), gaining FDA approval.[1][3] Given that aberrant protein kinase activity is implicated in a host of diseases, particularly cancer, the robust validation of novel pyrazole-based kinase inhibitors is a critical phase in drug development.[4][5][6]

The journey from a promising hit compound to a clinical candidate is paved with rigorous in vitro validation. The goal is not merely to demonstrate potency but to build a comprehensive profile of a compound's activity, selectivity, and cellular effects. This guide will compare and detail the essential assays required to build this profile.

Core Principles of Assay Validation

Before delving into specific protocols, it is crucial to understand the foundational parameters of assay validation. These principles ensure that the data generated is accurate, reproducible, and meaningful.

  • Specificity & Selectivity : An assay must reliably detect the intended analyte without interference from other components.[7] For an inhibitor, this extends to selectivity—its activity against the intended target versus off-targets. A broad kinase panel screening is the gold standard for determining selectivity.[8]

  • Sensitivity : This refers to the assay's ability to detect the lowest possible quantity of the analyte or measure the effect of the compound at low concentrations (Limit of Detection, LoD).[7][9][10]

  • Accuracy & Precision : Accuracy is the closeness of a measured value to a standard or known value. Precision is the closeness of two or more measurements to each other. Both are critical for reliable determination of parameters like IC50.[11][12]

  • Linearity & Range : The linearity of an assay is its ability to elicit results that are directly proportional to the concentration of the analyte in the sample.[13][14] The range is the interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to be accurate, precise, and linear.[15]

Workflow for In Vitro Validation

A logical, tiered approach is essential for efficient validation. The workflow ensures that resource-intensive cellular assays are performed on compounds that have already demonstrated promising biochemical activity.

Validation_Workflow A Primary Biochemical Screen (e.g., ADP-Glo™) B IC50 Determination (Dose-Response) A->B Potent Hits C Kinase Selectivity Profiling (Broad Kinome Panel) B->C Confirmed Activity D Cellular Potency Assays (e.g., Target Phosphorylation) C->D Selective Compounds E Cytotoxicity/Viability Assays (e.g., MTT, LDH) D->E Cellularly Active F Cellular Target Engagement (e.g., CETSA, nanoBRET) D->F Confirm MoA G Lead Candidate E->G F->G

Caption: A tiered workflow for validating novel pyrazole-based inhibitors.

Tier 1: Biochemical Potency and Selectivity

The first step is to confirm direct inhibition of the purified target kinase and assess the compound's selectivity across the kinome.

In Vitro Kinase Activity Assay (e.g., ADP-Glo™)

Causality: This assay directly measures the enzymatic activity of the target kinase. The principle is based on quantifying the amount of ADP produced during the kinase reaction. Less ADP production in the presence of the inhibitor corresponds to higher inhibitory activity. It is a fundamental test to confirm direct target interaction.[8][16]

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation : Prepare kinase buffer, purified recombinant kinase, kinase-specific substrate, and ATP. Dilute the novel pyrazole compound (e.g., "PZ-42") and a known inhibitor (e.g., Staurosporine) to various concentrations.

  • Kinase Reaction : In a 384-well plate, add 5 µL of the kinase reaction mix containing the kinase, substrate, and buffer.

  • Compound Addition : Add 2.5 µL of the test compound dilutions to the wells. Include wells for a "no inhibitor" control (vehicle, e.g., DMSO) and a "no kinase" control (background).

  • Initiation : Start the reaction by adding 2.5 µL of ATP solution. Mix gently and incubate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent : Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Detection : Add 20 µL of Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Measurement : Measure the luminescence using a plate reader. The light signal is proportional to the ADP concentration, and thus, the kinase activity.

  • Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the inhibition curve and determine the IC50 value using non-linear regression.

Comparative Data: Biochemical Potency

Below is a table summarizing hypothetical data for our novel compound, PZ-42, compared to a broad-spectrum inhibitor, Staurosporine, and a specific JAK1 inhibitor.

CompoundTarget KinaseIC50 (nM)Kinase Selectivity (S-Score at 1 µM)
PZ-42 (Novel) JAK115 0.02 (Highly Selective)
StaurosporineJAK180.85 (Non-selective)
RuxolitinibJAK130.04 (Selective)
PZ-42 (Novel) JAK225 N/A
StaurosporineJAK26N/A
RuxolitinibJAK23N/A

Note: S-Score is a measure of selectivity; a lower score indicates higher selectivity.

Tier 2: Cellular Activity and Cytotoxicity

After confirming biochemical potency, it's crucial to assess whether the compound can enter cells, engage its target, and exert a biological effect. It is equally important to distinguish between on-target pharmacological effects and off-target cytotoxicity.

Signaling Pathway Context: JAK-STAT Pathway

Many pyrazole-based compounds target kinases within critical signaling pathways like the JAK-STAT pathway, which is often dysregulated in inflammatory diseases and cancers.[1]

JAK_STAT_Pathway Simplified JAK-STAT Signaling Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Kinase Receptor->JAK Activates STAT_dimer STAT Dimer JAK->STAT_dimer Phosphorylates STAT Cytokine Cytokine Cytokine->Receptor Binds nucleus Nucleus STAT_dimer->nucleus Translocates to Gene Gene Transcription nucleus->Gene Regulates PZ42 PZ-42 (Inhibitor) PZ42->JAK Inhibits

Caption: Inhibition of JAK kinase by PZ-42 blocks downstream STAT signaling.

Cell Viability vs. Cytotoxicity: A Two-Pronged Approach

It is a common pitfall to rely on a single assay for cell health. We recommend a dual-assay approach to differentiate between cytostatic (inhibiting proliferation) and cytotoxic (killing cells) effects.

  • MTT Assay (Cell Viability) : This colorimetric assay measures the metabolic activity of cells.[17][18] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[19][20] A decrease in signal indicates reduced metabolic activity, which can be due to either cell death or inhibition of proliferation.

  • LDH Assay (Cytotoxicity) : This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[21][22] An increase in LDH activity in the supernatant is a direct marker of cell lysis and cytotoxicity.[23][24]

Experimental Protocol: MTT Assay

  • Cell Seeding : Seed cells (e.g., a cancer cell line with an active target pathway) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[18]

  • Compound Treatment : Treat the cells with a serial dilution of the pyrazole compound for 24-72 hours. Include vehicle control (DMSO) and positive control (e.g., a known cytotoxic agent) wells.

  • MTT Addition : After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[17]

  • Incubation : Incubate the plate for 4 hours at 37°C in a humidified atmosphere to allow formazan crystal formation.[20]

  • Solubilization : Add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[17]

  • Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Analysis : Calculate the percentage of viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Experimental Protocol: LDH Cytotoxicity Assay

  • Cell Treatment : Follow the same cell seeding and treatment protocol as the MTT assay. It is often efficient to run both assays in parallel on sister plates.

  • Supernatant Transfer : After the treatment period, carefully transfer a small aliquot (e.g., 5-10 µL) of the cell culture supernatant to a new 96-well plate.[21]

  • Reaction Mix : Prepare the LDH reaction mixture according to the kit manufacturer's instructions. This typically involves a catalyst and dye solution.[22]

  • Incubation : Add the reaction mix to the supernatant samples and incubate at room temperature for up to 30 minutes, protected from light.

  • Measurement : Measure the absorbance at 490 nm.

  • Analysis : Determine cytotoxicity by comparing the LDH release in treated wells to that in control wells (spontaneous release from untreated cells and maximum release from cells lysed with a detergent).

Comparative Data: Cellular Activity & Cytotoxicity
CompoundCell LineGI50 (MTT Assay, nM)LC50 (LDH Assay, nM)Therapeutic Index (LC50/GI50)
PZ-42 (Novel) HEL (JAK1-dependent)50 >10,000 >200
Compound X (Toxic)HEL602003.3
DoxorubicinHEL251506

A high therapeutic index for PZ-42 suggests that its growth-inhibitory effects occur at concentrations far below those that induce general cytotoxicity, indicating a specific pharmacological effect rather than non-specific toxicity.

Tier 3: Confirming Target Engagement in a Cellular Milieu

The ultimate confirmation of a compound's mechanism of action (MoA) is demonstrating that it binds to its intended target within the complex environment of a living cell.[25][26][27] While biochemical assays confirm potential, cellular target engagement assays provide evidence of actual interaction under physiological conditions.[28][29]

There are several advanced techniques for this, including the Cellular Thermal Shift Assay (CETSA), nanoBRET, and DARTS. These methods provide crucial evidence that links direct target binding to the observed cellular phenotype, solidifying the compound's MoA.[25][28]

Conclusion

The validation of novel pyrazole-based compounds requires a multi-tiered, logical progression of in vitro assays. By moving from broad biochemical screening to specific cellular mechanism-of-action studies, researchers can build a robust data package. This guide emphasizes a comparative approach, not just between compounds, but between assay types, to gain a holistic understanding of a compound's biological activity. Employing self-validating protocols with appropriate controls and understanding the scientific rationale behind each assay are paramount for making confident decisions in the drug discovery pipeline.

References

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets.PubMed.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • LDH-Glo™ Cytotoxicity Assay.
  • LDH assay kit guide: Principles and applic
  • What is the principle of LDH assay?
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.MDPI.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors.Ludwig-Maximilians-Universität München.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020)
  • LDH CYTOTOXICITY ASSAY KIT.Tiaris Biosciences.
  • LDH Cytotoxicity Assay Kit.Cell Signaling Technology.
  • Comparative In Vitro Assay Validation for Kinase Inhibitors Derived from 2,5-Dichloro-4,6-pyrimidinediamine.Benchchem.
  • A Comparative Guide to the Efficacy of Pyrazole-Based Kinase Inhibitors.Benchchem.
  • A Practical Guide to Target Engagement Assays.Selvita.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • Molecular Diagnostics - Part 5: Analytical Sensitivity and Analytical Specificity Best Practices.LGC Clinical Diagnostics.
  • Cytotoxicity MTT Assay Protocols and Methods.
  • Cell Viability Assays - Assay Guidance Manual.NCBI Bookshelf.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of D
  • MTT assay protocol.Abcam.
  • Validation of Cell-Based Assays in the GLP Setting: A Practical Guide.
  • Design and Validate a GMP Cell Based Assay.
  • Sensitivity and Specificity Fundamentals.Beckman Coulter.
  • How to compare sensitivity and specificity in in vitro diagnostic tests.Operon.
  • Navigating the complexities of cell-based assays in GMP QC testing: The journey to robust assays.Select Science.
  • Factsheet: Understanding the Accuracy of Diagnostic and Serology Tests: Sensitivity and Specificity.Johns Hopkins Center for Health Security.
  • Target Engagement Assays in Early Drug Discovery.PMC - NIH.
  • Cell Based Assays in Drug Development: Comprehensive Overview.BioAgilytix.
  • Target Identification and Validation (Small Molecules).University College London.
  • Getting Sensitive: Diagnostic Sensitivity and Specificity Simplified.Bitesize Bio.
  • Guarding Against Unforeseen Targets: A Guide to Validating the Kinase Inhibitor Specificity.Benchchem.
  • A Quick Introduction to Graphviz.Nick Hryhoriev.
  • Hit validation, in vitro assays, and kinase activity assays for DNA-PKcs hits.
  • The Relationship Between R2 and Precision in Bioassay Validation.
  • Determining target engagement in living systems.PMC - NIH.
  • Development & Valid
  • Linearity in Labor
  • Guidance for Industry and FDA Staff: In Vitro Diagnostic (IVD) Device Studies - Frequently Asked Questions.FDA.
  • Importance of Quantifying Drug-Target Engagement in Cells.
  • Assay Valid
  • Linear range of detection and what it means for your quantific
  • Wh

Sources

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Pyrazole-Containing Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold and the Metabolic Hurdle

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has cemented its status as a "privileged scaffold" in modern drug discovery.[1] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to form critical interactions with a wide range of biological targets.[2][3] Consequently, pyrazole-containing molecules are prevalent in numerous FDA-approved drugs, treating conditions from cancer and inflammation to viral infections.[1][4]

However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, chief among them being metabolic stability. A molecule's susceptibility to metabolism by enzymes in the body, primarily in the liver, dictates its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[5][6] For pyrazole-containing compounds, understanding and optimizing metabolic stability is not just a routine step; it is a critical determinant of therapeutic success.

This guide provides a comparative analysis of the industry-standard in vitro assays used to assess the metabolic stability of pyrazole derivatives. As a senior application scientist, my goal is to move beyond mere protocols and delve into the causality behind experimental choices, empowering researchers to select the appropriate assay, interpret the data with confidence, and make informed decisions in their drug discovery campaigns.

Common Metabolic Fates of Pyrazole Derivatives

Drug metabolism is broadly categorized into two phases. Phase I reactions introduce or expose functional groups (e.g., hydroxyl groups) through processes like oxidation, reduction, or hydrolysis, primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes.[5][7] Phase II reactions then conjugate these modified compounds with endogenous molecules (e.g., glucuronic acid) to increase their water solubility and facilitate excretion.[8]

For pyrazole-containing molecules, the primary routes of metabolism often involve:

  • CYP-Mediated Oxidation: The pyrazole ring itself and its substituents are susceptible to oxidation. The specific CYP isoforms involved can vary, but CYP3A4, CYP2C9, and CYP2C19 are frequently implicated in the metabolism of heterocyclic drugs.[9][10] Oxidation can occur on the pyrazole ring or on appended aryl or alkyl groups.

  • Hydroxylation and Conjugation: Following oxidation, the resulting hydroxylated metabolites can be further processed by Phase II enzymes like UDP-glucuronosyltransferases (UGTs) for glucuronidation.[7][11]

Identifying these metabolic "soft spots" early is crucial. A compound that is rapidly metabolized will have a short half-life and poor bioavailability, requiring higher or more frequent dosing, which can lead to off-target effects and patient non-compliance.[6]

A Comparative Guide to In Vitro Metabolic Stability Assays

The two most widely used in vitro systems for assessing metabolic stability are liver microsomes and hepatocytes. The choice between them depends on the specific question being asked and the stage of the drug discovery project.

FeatureLiver Microsomal Stability AssayHepatocyte Stability Assay
Test System Subcellular fraction of the liver (endoplasmic reticulum)[6]Intact, viable liver cells[12]
Enzymes Present Primarily Phase I enzymes (CYPs, FMOs) and some Phase II (UGTs)[5][7]Full complement of Phase I and Phase II enzymes in a physiologically relevant environment[5][13]
Biological Complexity Low. Lacks intact cellular structure and cytosol.High. Includes cellular uptake, efflux, and the interplay between Phase I and II metabolism.[12]
Primary Use Case High-throughput screening of early-stage compounds to assess Phase I metabolic liability.[7][14]"Gold standard" for more accurate, later-stage assessment; provides a better prediction of in vivo clearance.[5]
Advantages Cost-effective, simple to use, high-throughput, long storage stability.[6][7]More physiologically relevant, accounts for cell permeability, measures combined Phase I/II metabolism.[12][15]
Limitations Does not account for cellular uptake/efflux, misses cytosolic enzymes, may underestimate clearance for compounds metabolized by Phase II pathways.More expensive, lower throughput, limited viability of cell suspensions.[16]
Logical Workflow for Stability Assessment

The following diagram illustrates a typical workflow for evaluating a new pyrazole-containing molecule. Early-stage, high-throughput screening is often performed with microsomes, while more promising candidates graduate to hepatocyte assays for a more comprehensive evaluation.

G cluster_0 Early Stage Discovery cluster_1 Lead Optimization Compound_Library New Pyrazole Analogs Microsomal_Assay High-Throughput Microsomal Stability Assay Compound_Library->Microsomal_Assay Data_1 Rank Compounds by Phase I Stability (t½, CLint) Microsomal_Assay->Data_1 Select_Candidates Select Promising Candidates Data_1->Select_Candidates Hepatocyte_Assay Hepatocyte Stability Assay (Gold Standard) Select_Candidates->Hepatocyte_Assay Data_2 Predict In Vivo Hepatic Clearance Hepatocyte_Assay->Data_2 Metabolite_ID Metabolite Identification (LC-MS/MS) Hepatocyte_Assay->Metabolite_ID SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_2->SAR_Analysis Guide Medicinal Chemistry Metabolite_ID->SAR_Analysis Identify 'Soft Spots'

Caption: Workflow for assessing metabolic stability of pyrazole molecules.

Experimental Protocols: A Step-by-Step Guide

Trustworthy data originates from robust and well-controlled experiments. The following protocols represent standard industry practices.

Protocol 1: Liver Microsomal Stability Assay

This assay measures a compound's susceptibility to metabolism by Phase I enzymes.[17] The key is the addition of the cofactor NADPH, which is essential for the catalytic activity of CYP enzymes.[8]

Materials:

  • Pooled liver microsomes (human, rat, etc.)

  • Test compound (10 mM stock in DMSO)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (or 1 mM NADPH solution)

  • Positive control compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)

  • Ice-cold acetonitrile with an internal standard (IS) for reaction termination and sample analysis.

Procedure:

  • Preparation: Thaw liver microsomes on ice. Prepare a microsomal suspension in phosphate buffer to a final protein concentration of 0.5 mg/mL.[7]

  • Pre-incubation: In a 96-well plate, add the test compound to the microsomal suspension to achieve a final concentration of 1 µM. Also, prepare wells for positive controls and a negative control (test compound without NADPH).[17]

  • Initiate Reaction: Pre-warm the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH solution.[8]

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile with IS to the respective wells.[7][8] The '0' time point sample is taken immediately after adding NADPH and represents 100% of the compound.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[18][19]

Protocol 2: Hepatocyte Stability Assay

This assay provides a more comprehensive assessment by using intact liver cells, which contain the full suite of metabolic enzymes and consider cellular uptake.[12][13]

Materials:

  • Cryopreserved hepatocytes (human, rat, etc.)

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test compound (10 mM stock in DMSO)

  • Positive control compounds (e.g., Propranolol - high clearance; Diltiazem - low clearance)

  • Ice-cold acetonitrile with internal standard (IS).

Procedure:

  • Cell Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol. Determine cell viability and adjust the cell density to 0.5-1.0 million viable cells/mL in the incubation medium.[15]

  • Pre-incubation: Pre-warm the hepatocyte suspension at 37°C in a CO2 incubator.[20]

  • Initiate Reaction: Add the test compound to the hepatocyte suspension to a final concentration of 1 µM.[15]

  • Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot of the cell suspension and add it to ice-cold acetonitrile with IS to terminate the reaction and lyse the cells.[12]

  • Sample Processing: Vortex and centrifuge the samples to pellet cell debris.

  • Analysis: Transfer the supernatant for LC-MS/MS analysis to measure the depletion of the parent compound over time.[12][21]

G cluster_Microsomal Microsomal Assay cluster_Hepatocyte Hepatocyte Assay node_m Liver Microsomes CYPs, UGTs, FMOs node_m_pros Pros: - High Throughput - Cost-Effective - Assesses Phase I Liability node_m->node_m_pros node_m_cons Cons: - Lacks Cytosolic Enzymes - No Cellular Context (Uptake) - Can Underestimate Clearance node_m->node_m_cons node_h Intact Hepatocytes All Phase I & II Enzymes node_h_pros Pros: - 'Gold Standard' - Physiologically Relevant - Assesses Uptake + Metabolism node_h->node_h_pros node_h_cons Cons: - Lower Throughput - Higher Cost - Limited Incubation Time node_h->node_h_cons

Caption: Comparison of Microsomal and Hepatocyte Assay Systems.

Data Analysis and Interpretation

The data from the LC-MS/MS analysis reveals the concentration of the parent drug at each time point.[18] This information is used to calculate two key parameters:

  • Half-Life (t½): The time required for the concentration of the compound to decrease by half. This is determined by plotting the natural logarithm of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k).

    • Formula: t½ = 0.693 / k[17]

  • Intrinsic Clearance (CLint): The inherent ability of the liver (or microsomes) to metabolize a drug. It is a measure of the volume of the biological matrix cleared of the drug per unit of time, normalized to the amount of protein or number of cells.[5][14]

    • Formula (for hepatocytes): CLint (µL/min/10^6 cells) = (0.693 / t½) * (Incubation Volume / Cell Number)[15]

    • Formula (for microsomes): CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Mass)[8]

A short half-life and high intrinsic clearance indicate poor metabolic stability, flagging the compound for optimization.

Strategies to Enhance Metabolic Stability of Pyrazoles

When a promising pyrazole-containing molecule shows poor metabolic stability, medicinal chemists can employ several strategies to address the liability. These interventions are guided by metabolite identification studies, which pinpoint the exact molecular "soft spots."[22]

  • Blocking Sites of Metabolism: This is the most common strategy. By identifying the position on the molecule that is being oxidized, chemists can replace a hydrogen atom with a group that is resistant to metabolism, such as a fluorine atom or a methyl group. This modification sterically or electronically blocks the CYP enzymes from accessing the site.[22]

  • Scaffold Hopping and Bioisosteric Replacement: If a substituent on the pyrazole ring (e.g., a phenyl ring) is the source of instability, it can be replaced with a more metabolically robust, electron-deficient heterocycle like a pyridine or even another pyrazole.[23] This "scaffold-hopping" approach aims to maintain the necessary pharmacophore while improving the molecule's pharmacokinetic properties.[2][23]

  • Reducing Lipophilicity: Highly lipophilic (oily) compounds tend to be better substrates for CYP enzymes. Reducing the overall lipophilicity of a molecule by introducing polar groups can decrease its metabolic rate.[22]

Conclusion

Assessing the metabolic stability of pyrazole-containing molecules is a cornerstone of modern drug discovery. The choice between a high-throughput microsomal assay for early screening and the more physiologically relevant hepatocyte assay for lead optimization is a strategic one, dictated by the need for speed versus accuracy. By understanding the underlying principles of these assays, executing them with robust protocols, and using the resulting data to guide rational chemical modifications, researchers can successfully navigate the metabolic hurdles and unlock the full therapeutic potential of the versatile pyrazole scaffold.

References

  • Domainex. Hepatocyte Stability Assay . Domainex. Available from: [Link]

  • Shafi, S., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery . Future Medicinal Chemistry. Available from: [Link]

  • Liu, A., et al. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates . ACS Omega. Available from: [Link]

  • Cyprotex. Hepatocyte Stability . Evotec. Available from: [Link]

  • Cyprotex. Microsomal Stability . Evotec. Available from: [Link]

  • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS . Technology Networks. Available from: [Link]

  • Li, F., & Ma, C. (2008). LC-MS-Based Metabolomics in Drug Metabolism . Drug Metabolism Reviews. Available from: [Link]

  • VGC. (2026). Metabolite Identification LC MS Testing . VGC. Available from: [Link]

  • Clay, K. L., et al. (1977). Metabolism of pyrazole. Structure elucidation of urinary metabolites . Drug Metabolism and Disposition. Available from: [Link]

  • BioDuro. ADME Hepatocyte Stability Assay . BioDuro. Available from: [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism . protocols.io. Available from: [Link]

  • Al-Tannak, N. (2024). Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies . Journal of Applied Bioanalysis. Available from: [Link]

  • Creative Bioarray. Hepatocyte Stability Assay . Creative Bioarray. Available from: [Link]

  • Jones, B. C., et al. (2018). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes . Biochemistry. Available from: [Link]

  • Raheem, I., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds . RSC Medicinal Chemistry. Available from: [Link]

  • Dalvie, D., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery . Journal of Medicinal Chemistry. Available from: [Link]

  • Creative Bioarray. Microsomal Stability Assay . Creative Bioarray. Available from: [Link]

  • Roy, M. K., et al. (2012). Optimization of Rat Liver Microsomal Stability Assay Using HPLC . Science Alert. Available from: [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay . ResearchGate. Available from: [Link]

  • BioIVT. Metabolic Stability Assay Services . BioIVT. Available from: [Link]

  • ResearchGate. (2025). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade . ResearchGate. Available from: [Link]

  • Zambon, A., et al. (2021). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia . RSC Medicinal Chemistry. Available from: [Link]

  • Shi, D., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies . RSC Medicinal Chemistry. Available from: [Link]

  • Oriental Journal of Chemistry. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications . Oriental Journal of Chemistry. Available from: [Link]

  • Leśniak, D., et al. (2020). Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation . Journal of Medicinal Chemistry. Available from: [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery . Nuvisan. Available from: [Link]

  • Creative Bioarray. In Vitro Metabolic Stability . Creative Bioarray. Available from: [Link]

  • Poudyal, B., & Bharghav, G. (2021). A review of pyrazole an its derivative . National Journal of Pharmaceutical Sciences. Available from: [Link]

  • Creative Biolabs. Metabolic Stability Assay . Creative Biolabs. Available from: [Link]

  • Google Patents. Pyrazole derivatives as cytochrome p450 inhibitors. Google Patents.
  • ResearchGate. Oxidative metabolism of lansoprazole by human liver cytochromes P450 . ResearchGate. Available from: [Link]

  • Sharma, S., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives . International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Vitale, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review . Molecules. Available from: [Link]

  • Alamshany, Z. M., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review . Molecules. Available from: [Link]

  • ResearchGate. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review . ResearchGate. Available from: [Link]

  • Kim, D., et al. (2022). Roles of Human Liver Cytochrome P450 Enzymes in Tenatoprazole Metabolism . International Journal of Molecular Sciences. Available from: [Link]

  • ResearchGate. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES . ResearchGate. Available from: [Link]

  • ResearchGate. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications . ResearchGate. Available from: [Link]

  • Guezguez, R., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . Molecules. Available from: [Link]

Sources

A Comparative Guide to Iodinated vs. Brominated Pyrazole Precursors: A Cost-Effectiveness Analysis for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern drug discovery, pyrazole-containing compounds are a "privileged scaffold," forming the core of numerous approved therapeutics.[1][2][3] The functionalization of this scaffold, often accomplished via palladium-catalyzed cross-coupling reactions, is a cornerstone of medicinal chemistry. The choice of halogenated precursor—specifically iodinated versus brominated pyrazoles—is a critical decision point that profoundly impacts reaction efficiency, scalability, and overall project cost. This guide provides a comprehensive cost-benefit analysis, grounded in mechanistic principles and experimental data, to empower researchers, scientists, and drug development professionals to make informed strategic decisions. While iodinated pyrazoles carry a higher upfront cost, their superior reactivity often translates into significant downstream savings through milder reaction conditions, higher yields, and reduced development time, particularly in complex, multi-step syntheses.[4]

At a Glance: Iodinated vs. Brominated Pyrazole Precursors

FeatureIodinated PyrazolesBrominated Pyrazoles
Reactivity HigherLower
Reaction Speed FasterSlower
Typical Yields Generally HigherGenerally Lower
Reaction Conditions Milder (lower temperatures, less catalyst)Harsher (higher temperatures, more catalyst)
Substrate Scope Broader, better for sensitive functional groupsMore limited, can be problematic with complex molecules
Upfront Cost Generally higherGenerally lower
Overall Cost-Effectiveness Often higher in early-stage R&D and complex synthesesCan be higher in large-scale, optimized processes

The Mechanistic Imperative: Why Iodine Outperforms Bromine in Cross-Coupling

The enhanced reactivity of iodinated pyrazoles is not empirical happenstance; it is dictated by fundamental chemical principles. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), the rate-determining step is often the initial oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond.[5]

The bond dissociation energy of a carbon-iodine (C-I) bond is significantly lower than that of a carbon-bromine (C-Br) bond. This weaker C-I bond presents a lower activation energy barrier for the palladium catalyst to insert itself, initiating the catalytic cycle more readily and at a faster rate.[4] Consequently, reactions involving iodo-pyrazoles can often be conducted under much milder conditions—lower temperatures and reduced catalyst loading—which is crucial for preserving sensitive functional groups elsewhere in a complex molecule.[4]

Palladium_Cross_Coupling_Cycle pd0 Pd(0)L_n (Active Catalyst) oa_complex Oxidative Addition Complex pd0->oa_complex tm_complex Transmetalation Complex oa_complex->tm_complex Transmetalation re_complex Reductive Elimination Complex tm_complex->re_complex re_complex->pd0 Reductive Elimination product Functionalized Pyrazole re_complex->product sub_in Pyrazole-X (Ar-X) sub_in->oa_complex Oxidative Addition (Rate-Determining Step) C-I bond: Faster C-Br bond: Slower org_in Organometallic Reagent (R-M) org_in->tm_complex

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

A Head-to-Head Cost Analysis: Beyond the Price Tag

A superficial glance at supplier catalogs reveals a clear price difference between the precursors. However, a sophisticated cost-effectiveness analysis must account for the total cost of synthesis, which includes reagents, solvents, catalyst, equipment time, and personnel hours.

Table 1: Representative Precursor Acquisition Costs

ReagentTypical PurityPrice (USD/gram) - Representative
Pyrazole98%~$0.13 - $2.00
4-Bromopyrazole99%~$21.37
4-Iodopyrazole99%~$22.03 - $60.90
Note: Prices are based on currently available data and are subject to change based on vendor, quantity, and market fluctuations.[6]

The higher initial cost of 4-iodopyrazole is due to the additional iodination step in its synthesis.[6] However, this upfront investment can be rapidly offset by downstream efficiencies:

  • Reduced Catalyst Loading: Palladium catalysts are expensive. The higher reactivity of iodo-pyrazoles often allows for a 2-5 fold reduction in catalyst loading compared to their bromo- counterparts to achieve similar results.

  • Increased Throughput: Faster reaction times mean more cycles can be run in the same piece of equipment, increasing laboratory or plant throughput.

  • Higher Yields: Improved reaction kinetics and fewer side reactions often lead to significantly higher isolated yields, meaning less starting material is required for the same amount of product.

  • Energy Savings: The ability to run reactions at lower temperatures reduces energy consumption, a significant factor at scale.

  • Simplified Purification: Cleaner reaction profiles with fewer byproducts simplify downstream purification processes, saving time, labor, and solvent costs.

Sources

Safety Operating Guide

Core Directive: A Proactive Approach to the Disposal of 3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the safe and compliant disposal of 3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid. As a Senior Application Scientist, the emphasis of this document is on proactive risk mitigation and adherence to the highest standards of laboratory safety and environmental responsibility. The procedures outlined herein are designed to be clear, logical, and grounded in established regulatory principles, ensuring the protection of personnel and the environment. This document moves beyond a simple checklist, offering insights into the rationale behind each step to foster a culture of safety and informed decision-making within the laboratory.

Scientific Integrity & Logic: Principles of Safe Chemical Waste Management

Hazard Profile Analysis:

Based on available data for analogous compounds such as 3-(3-iodo-1H-pyrazol-1-yl)propanoic acid and related chemicals, this compound should be handled as a hazardous substance with the following potential hazards:

  • Harmful if swallowed (H302) [1]

  • Causes skin irritation (H315) [1][2]

  • Causes serious eye irritation (H319) [1][2]

  • May cause respiratory irritation (H335) [1][2]

Given its organic acid nature, it may also possess corrosive properties. Iodinated organic compounds can also pose environmental hazards if not disposed of correctly. Therefore, all waste containing this compound must be treated as hazardous chemical waste.

Regulatory Framework:

In the United States, the disposal of hazardous waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4] These regulations mandate a "cradle-to-grave" approach to hazardous waste management, meaning the generator of the waste is responsible for it from its creation to its ultimate disposal.[5] Additionally, the Occupational Safety and Health Administration (OSHA) has specific guidelines for laboratory safety, including the management of chemical waste, outlined in standards such as the Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450).[6][7]

Procedural Guide for Disposal

This section provides a step-by-step methodology for the safe disposal of this compound.

1. Personal Protective Equipment (PPE):

Before handling the chemical for disposal, ensure the following PPE is worn:

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.[2]

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).[8]

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[2]

2. Waste Segregation and Collection:

  • Designated Hazardous Waste Container: All solid waste contaminated with this compound, including unused product, contaminated labware (e.g., weighing boats, filter paper), and spill cleanup materials, must be placed in a designated hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container for organic waste.

  • Avoid Mixing: Do not mix this waste with other incompatible waste streams.[9]

3. Waste Container Labeling:

Proper labeling is a critical compliance requirement. The hazardous waste container must be labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazard characteristics (e.g., "Irritant," "Harmful if Swallowed")

  • The date when the first waste was added to the container.

4. Storage of Hazardous Waste:

  • Secure and Ventilated Area: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.[10]

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to prevent the release of material in case of a leak.

  • Incompatible Materials: Ensure the storage area is free from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases, which could cause a dangerous reaction.[8]

5. Disposal Arrangement:

  • Licensed Waste Hauler: The disposal of the hazardous waste must be handled by a licensed and reputable hazardous waste disposal company.

  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) department.

  • Documentation: Maintain all necessary documentation, such as the hazardous waste manifest, as required by the EPA and your institution.[11]

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your laboratory supervisor and EHS department.

  • Control the Spill: If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill using a chemical spill kit with an absorbent material suitable for organic compounds.

  • Clean-up: Carefully sweep up the absorbed material and place it in the designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Data Presentation

Hazard Class GHS Hazard Statement Precautionary Statement (Disposal)
Acute Toxicity (Oral)H302: Harmful if swallowedP501: Dispose of contents/container to an approved waste disposal plant
Skin IrritationH315: Causes skin irritationP501: Dispose of contents/container to an approved waste disposal plant
Eye IrritationH319: Causes serious eye irritationP501: Dispose of contents/container to an approved waste disposal plant
Specific Target Organ ToxicityH335: May cause respiratory irritationP501: Dispose of contents/container to an approved waste disposal plant

Visualization of Disposal Workflow

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containerization Containerization cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE SolidWaste Collect Solid Waste PPE->SolidWaste LiquidWaste Collect Liquid Waste PPE->LiquidWaste DesignatedContainer Use Designated Hazardous Waste Container SolidWaste->DesignatedContainer LiquidWaste->DesignatedContainer LabelContainer Label Container Correctly DesignatedContainer->LabelContainer StoreSecurely Store in Secure, Ventilated Area LabelContainer->StoreSecurely SecondaryContainment Use Secondary Containment StoreSecurely->SecondaryContainment ContactEHS Contact EHS/Waste Management SecondaryContainment->ContactEHS LicensedHauler Arrange Pickup by Licensed Hauler ContactEHS->LicensedHauler Documentation Complete Manifest & Documentation LicensedHauler->Documentation

Caption: Decision workflow for the proper disposal of this compound.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
  • OSHA Compliance For Laboratories. (n.d.). US Bio-Clean.
  • EPA Hazardous Waste Management. (2024, April 29). Axonator.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • Learn the Basics of Hazardous Waste. (2025, March 24). US EPA.
  • Are You In Compliance With Proper Lab Waste Disposal Regulations? (n.d.). Medical Waste Pros.
  • Laboratory Safety Guidance. (n.d.). OSHA.
  • Guide to OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories Standard and Chemical Hygiene. (n.d.). Georgia Tech Professional Education.
  • Safety Data Sheet. (2024, December 19). CymitQuimica.
  • SAFETY DATA SHEET. (2024, March 2). Sigma-Aldrich.
  • Chemical Label for 3-(3-iodo-1H-pyrazol-1-yl)propanoic acid. (n.d.). CymitQuimica.
  • SAFETY DATA SHEET. (2025, September 14). Thermo Fisher Scientific.
  • 3-Iodo-1H-pyrazole SDS, 4522-35-4 Safety Data Sheets. (n.d.). ECHEMI.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 3-(4-Iodo-1H-pyrazol-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and handling protocols for 3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid, a key reagent in contemporary drug discovery and development. The following guidelines are rooted in a thorough analysis of the compound's structural components—an iodinated pyrazole ring and a propanoic acid moiety—and are designed to empower researchers with the knowledge to operate safely and effectively.

Hazard Assessment: A Synthesis of Structural Dangers

  • Propanoic Acid Moiety : The propanoic acid functional group renders the molecule acidic and potentially corrosive. Safety data for propionic acid indicates it can cause severe skin burns and eye damage.[1] As a solid, the corrosive nature of this compound may be less immediate than its liquid analogue, but it can still cause significant tissue damage upon contact, especially with moist tissues like the eyes, skin, and respiratory tract.[2][3]

  • Iodo-Pyrazole Ring : Safety information for similar iodo-pyrazole compounds, such as 3-Iodo-1H-pyrazole and 4-Iodopyrazole, consistently points to several hazards:

    • Skin and Eye Irritation : These compounds are known to cause skin irritation and serious eye irritation.[4][5][6]

    • Respiratory Irritation : Inhalation of dusts may lead to respiratory tract irritation.[4][6][7]

    • Harmful if Swallowed : Oral ingestion can be harmful.[6][7]

  • Halogenated Organic Compound : As an iodinated organic molecule, this compound falls under the category of halogenated organic compounds. Many compounds in this class are toxic or carcinogenic.[8] Therefore, minimizing exposure is paramount.

Based on this analysis, this compound should be handled as a corrosive solid that is irritating to the skin and eyes, a respiratory tract irritant, and harmful if ingested.

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table summarizes the required PPE, and the subsequent sections provide the rationale.

Body PartRequired PPESpecifications and Rationale
Eyes/Face Chemical safety goggles and a face shieldGoggles provide a seal against dust and splashes. A face shield offers an additional layer of protection for the entire face from splashes during solution preparation.
Hands Chemical-resistant gloves (double-gloving recommended)Nitrile or neoprene gloves are recommended. Double-gloving minimizes the risk of exposure from a single glove failure. Change gloves every 30-60 minutes or immediately if contaminated.[9]
Body Chemical-resistant lab coat or coverallA lab coat made of a tightly woven, non-porous material should be worn and fully buttoned. For larger quantities or tasks with a high risk of dust generation, a disposable coverall (e.g., Tyvek) is recommended.[10][11]
Respiratory NIOSH-approved respirator (as needed)A respirator (e.g., N95 or higher) is required when handling the powder outside of a certified chemical fume hood or if dust generation is likely.
Feet Closed-toe, chemical-resistant shoesProtects feet from spills and falling objects.
Diagram of PPE Ensemble

PPE_Workflow cluster_ppe Required PPE for Handling this compound Goggles Chemical Goggles FaceShield Face Shield Gloves Nitrile/Neoprene Gloves (Double Gloved) LabCoat Chemical-Resistant Lab Coat/Coverall Respirator N95+ Respirator (if dust is present) Shoes Closed-Toe Shoes Handling_Workflow Start Start: Prepare for Handling DonPPE Don Appropriate PPE Start->DonPPE PrepareHood Prepare Chemical Fume Hood DonPPE->PrepareHood Weigh Weigh Compound Carefully PrepareHood->Weigh Dissolve Prepare Solution (if applicable) Weigh->Dissolve CleanUp Decontaminate and Clean Work Area Dissolve->CleanUp DoffPPE Doff PPE Correctly CleanUp->DoffPPE End End: Handling Complete DoffPPE->End

Caption: Step-by-step workflow for the safe handling of this compound.

Emergency and Disposal Plans

Spill Response

Self-Validation : A robust spill response plan is a self-validating system. The ability to execute it effectively demonstrates a high level of preparedness and safety consciousness.

  • Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess : From a safe distance, assess the extent of the spill. For large spills, or if you are unsure, contact your institution's emergency response team.

  • PPE : Before attempting to clean a small spill, don the appropriate PPE as outlined in Section 2.

  • Containment : For a solid spill, carefully cover it with a damp paper towel to prevent dust from becoming airborne. For a liquid spill, create a dike around the spill using an appropriate absorbent material (e.g., vermiculite, sand, or a commercial acid spill kit).

  • Neutralization :

    • For acidic spills, cautiously neutralize with a weak base such as sodium bicarbonate.

    • Apply the neutralizer from the outside of the spill inwards.

    • Test the pH of the mixture to ensure it is neutral (pH 6-8) before proceeding.

  • Cleanup :

    • Carefully scoop the absorbed and neutralized material into a labeled, sealable waste container.

    • Decontaminate the spill area with a suitable cleaning agent, followed by water.

  • Disposal : Dispose of all contaminated materials (including PPE) as hazardous waste.

Exposure Procedures
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. [12]* Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [12]* Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan

As a halogenated organic compound, this compound must be disposed of as hazardous waste.

  • Waste Segregation :

    • Collect all waste containing this compound (solid, solutions, and contaminated materials) in a dedicated, labeled, and sealed hazardous waste container.

    • This waste stream should be classified as "halogenated organic waste." [12]Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity. [11]2. Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and any associated hazards (e.g., Corrosive, Irritant).

  • Storage : Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Pickup : Arrange for disposal through your institution's environmental health and safety department.

Conclusion

By understanding the inherent hazards of this compound and adhering to the detailed PPE, handling, and disposal protocols outlined in this guide, researchers can confidently and safely utilize this valuable compound in their work. A commitment to these principles fosters a culture of safety and scientific excellence.

References

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Desotec. (n.d.). Removing Halogenated Organic Compounds: A Guide to Solutions. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Corrosive Materials. Retrieved from [Link]

  • Google Patents. (n.d.). US5174893A - Process for dehalogenation of contaminated waste materials.
  • University of Georgia Research Safety. (n.d.). Corrosives. Retrieved from [Link]

  • United States Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • AA Blocks. (2025, January 18). Safety Data Sheet: Ethyl 2-(1h-pyrazol-1-yl)propanoate. Retrieved from [Link]

  • DENIOS Inc. (n.d.). Corrosive Substances: Handling & Safety in Businesses. Retrieved from [Link]

  • EBSCO. (n.d.). Decontamination methods | Research Starters. Retrieved from [Link]

  • University of Florida Environmental Health & Safety Services. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Pyrazole-1-propanoic acid, I2-cyclopentyl-4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)-, (I2R)-. PubChem. Retrieved from [Link]

  • Volochem Inc. (2015, January 3). 4-Iodo-1-methyl-1H-pyrazole Safety Data Sheet. Retrieved from [Link]

  • University of British Columbia Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.